Product packaging for Bursin(Cat. No.:CAS No. 60267-34-7)

Bursin

Cat. No.: B1668068
CAS No.: 60267-34-7
M. Wt: 339.39 g/mol
InChI Key: SHAVAUDERMUSPN-DVRYWGNFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bursopoietin is a peptide.
cell differentiation agent in extracts of chicken bursa of fabricus

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25N7O3 B1668068 Bursin CAS No. 60267-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N7O3/c15-4-2-1-3-10(16)13(23)21-11(5-9-6-18-8-20-9)14(24)19-7-12(17)22/h6,8-11H,1-5,7,15-16H2,(H2,17,22)(H,19,24)(H,21,23)/t9?,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAVAUDERMUSPN-DVRYWGNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC1CC(C(=O)NCC(=O)N)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC=NC1C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975680
Record name 2,6-Diamino-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-(4H-imidazol-4-yl)propan-2-yl}hexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60267-34-7
Record name Bursopoietin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060267347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diamino-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-(4H-imidazol-4-yl)propan-2-yl}hexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Primary Structure and Biological Significance of the Bursin Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bursin is a tripeptide amide that has been identified as a selective B-cell differentiating hormone.[1] Initially isolated from the bursa of Fabricius in chickens, this peptide has garnered interest for its specific immunomodulatory activity, distinguishing it from other hematopoietic factors that may have broader effects on lymphocyte lineages.[1] This technical guide provides a comprehensive overview of the primary structure of this compound, its physicochemical properties, the methodologies for its characterization, and its known biological functions.

Primary Structure and Physicochemical Properties

The primary structure of the this compound peptide is a tripeptide with the amino acid sequence Lysyl-Histidyl-Glycyl-amide.[1] The C-terminus is amidated, a common post-translational modification that can enhance peptide stability and biological activity.

The structure is represented as: H-Lys-His-Gly-NH₂

This can also be denoted using the single-letter amino acid codes as KHG-NH₂ .

A summary of the quantitative data for the synthetic avian this compound peptide is presented in the table below.

PropertyValueReference
Amino Acid Sequence Lys-His-Gly-NH₂ (KHG-NH₂)[1]
Molecular Formula C₁₄H₂₅N₇O₃
Molecular Weight 339.4 Da
Isoelectric Point (pI) Theoretically basic (Exact experimental value not available in the cited literature)

The Precursor Protein: Prothis compound

This compound is derived from a larger precursor protein known as prothis compound. A bovine prothis compound has been isolated and sequenced, revealing a tetradecapeptide with the following primary structure:

Phe-Phe-Trp-Lys-Thr-Lys-Pro-Arg-Lys-His-Gly-Gly-Arg-Arg

The this compound tripeptide corresponds to amino acid residues 9-11 of this prothis compound sequence.[2] The processing of prothis compound to release the active this compound peptide is a critical step in its biological activation. The diagram below illustrates this precursor-product relationship.

Prothis compound structure with the this compound segment highlighted.

Experimental Protocols

The characterization of this compound involved several key experimental procedures. While the original publications provide a high-level overview, the following sections detail the likely methodologies based on standard practices in peptide chemistry from that era and today.

Isolation and Purification of Natural this compound

The isolation of this compound from the bursa of Fabricius would have followed a multi-step purification protocol to separate the peptide from a complex biological matrix.

G Isolation of this compound start Bursa of Fabricius Homogenate extraction Acid Extraction start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant centrifugation->supernatant gel_filtration Gel Filtration Chromatography supernatant->gel_filtration ion_exchange Ion-Exchange Chromatography gel_filtration->ion_exchange hplc Reverse-Phase HPLC ion_exchange->hplc pure_this compound Pure this compound hplc->pure_this compound

A generalized workflow for the isolation of this compound.
  • Extraction: The bursal tissue is homogenized in an acidic solution to extract peptides and proteins while precipitating larger molecules.

  • Chromatography: The crude extract is subjected to a series of chromatographic steps, likely including gel filtration to separate by size, ion-exchange to separate by charge, and reverse-phase high-performance liquid chromatography (HPLC) for final purification to homogeneity.

Primary Structure Determination

The amino acid sequence of the purified this compound was determined using established techniques.

  • Amino Acid Analysis: An aliquot of the purified peptide is hydrolyzed to its constituent amino acids, which are then quantified to determine the amino acid composition.

  • Edman Degradation: The N-terminal amino acid is sequentially cleaved and identified. For a short peptide like this compound, this method would be sufficient to determine the full sequence.

  • Mass Spectrometry: This technique would be used to confirm the molecular weight of the peptide and, through fragmentation analysis (tandem MS), corroborate the amino acid sequence.

Solid-Phase Peptide Synthesis

The confirmation of the this compound structure was achieved by chemical synthesis and comparison of the synthetic peptide's properties to the natural peptide. Solid-phase peptide synthesis (SPPS) is the standard method for this.

G Solid-Phase Synthesis of this compound resin Rink Amide Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Couple Fmoc-Gly-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-His(Trt)-OH deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-Lys(Boc)-OH deprotection3->coupling3 deprotection4 Fmoc Deprotection coupling3->deprotection4 cleavage Cleavage from Resin and Side-Chain Deprotection deprotection4->cleavage purification HPLC Purification cleavage->purification lyophilization Lyophilization purification->lyophilization This compound Synthetic this compound (KHG-NH₂) lyophilization->this compound deprotezione2 deprotezione2 deprotezione2->coupling2

Workflow for the solid-phase synthesis of this compound.
  • Resin Preparation: A Rink Amide resin is used to generate the C-terminal amide upon cleavage.

  • Stepwise Elongation: The peptide chain is built from the C-terminus to the N-terminus by sequentially coupling Fmoc-protected amino acids (Glycine, then Histidine, then Lysine).

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the amino acid side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Verification: The crude synthetic peptide is purified by reverse-phase HPLC, and its identity is confirmed by mass spectrometry.

Biological Activity and Signaling Pathway

This compound's primary biological role is the selective induction of B-cell differentiation.[1] It has been shown to induce phenotypic changes in both avian and mammalian B-cell precursors in vitro, without affecting T-cell precursors.[1]

The signaling mechanism of this compound involves the elevation of intracellular cyclic nucleotides. In the human B-cell line Daudi, this compound treatment leads to an increase in both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This suggests that the this compound receptor is likely a G-protein coupled receptor (GPCR), though the specific receptor has not been identified. The increase in these second messengers initiates a downstream signaling cascade that ultimately leads to changes in gene expression and the differentiation of B-cell precursors.

G Proposed this compound Signaling Pathway This compound This compound receptor Putative GPCR This compound->receptor g_protein G-Protein Activation receptor->g_protein ac Adenylate Cyclase g_protein->ac gc Guanylate Cyclase g_protein->gc camp ↑ cAMP ac->camp cgmp ↑ cGMP gc->cgmp downstream Downstream Signaling Cascade camp->downstream cgmp->downstream differentiation B-Cell Differentiation downstream->differentiation

A diagram of the proposed signaling pathway for this compound.

Conclusion

This compound is a well-defined tripeptide amide with a specific and potent effect on B-lymphocyte differentiation. Its primary structure has been elucidated and confirmed through chemical synthesis. While its precursor, prothis compound, has been identified, and a general understanding of its signaling mechanism involving cyclic nucleotides exists, further research is needed to identify the specific this compound receptor and fully delineate the downstream signaling cascade. The targeted immunomodulatory action of this compound presents potential opportunities for therapeutic development in areas requiring specific B-cell modulation.

References

Investigating Gene Expression in the Avian Bursa of Fabricius: A Focus on Bursin and Immunomodulatory Peptides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The bursa of Fabricius, a primary lymphoid organ unique to avian species, plays a pivotal role in the development and maturation of B lymphocytes, the cornerstone of the humoral immune system.[1][2][3] Within this specialized microenvironment, a variety of biologically active factors are produced, including the peptide hormone Bursin, which is instrumental in B-cell differentiation. This technical guide provides a comprehensive overview of the expression of genes within the bursa of Fabricius, with a particular focus on those encoding immunomodulatory peptides like this compound and other recently discovered bursal peptides. We will delve into quantitative gene expression data, detailed experimental protocols, and the signaling pathways that govern the function of this vital avian immune organ.

The Bursa of Fabricius and its Secretory Peptides

The bursa of Fabricius provides the necessary microenvironment for the development, differentiation, and maturation of B cells.[1] This organ is a target for various pathogenic microorganisms, and its health is crucial for the immune status of birds.[4] Seminal research led to the isolation of a tripeptide, Lys-His-Gly-NH2, from the bursa of Fabricius, which was named this compound. This peptide has been shown to selectively stimulate the differentiation of avian B cells from their precursors in vitro and to promote the immunoglobulin switch from IgM to IgG.

More recent studies have identified other novel bursal peptides, such as BP7 and BP-IV, which also exhibit significant immunomodulatory activities.[2][3][5][6] These peptides have been shown to stimulate the formation of colony-forming unit pre-B cells and to modulate B-cell differentiation pathways.[2][3][5][6] Furthermore, a designed this compound-like peptide (BLP) has demonstrated the ability to improve the body weight and enhance the immune response in chickens infected with Avian Leukosis Virus (ALV), even inhibiting the expression of the ALV gp85 gene in various tissues, including the bursa of Fabricius.[7]

Quantitative Gene Expression in the Bursa of Fabricius

Transcriptomic analyses of the bursa of Fabricius at different developmental stages and under various conditions have revealed dynamic changes in gene expression. These studies provide valuable quantitative data on the genes that regulate bursal development, function, and response to pathogens.

Gene Expression During Bursal Development

A time-course transcriptome analysis of the bursa of Fabricius in chickens at 7, 42, 90, and 120 days of age identified a vast number of differentially expressed genes (DEGs).[4] This highlights the complex genetic regulation underlying the maturation and subsequent involution of the organ.

Table 1: Differentially Expressed Genes (DEGs) in the Bursa of Fabricius at Different Developmental Stages

Comparison GroupNumber of DEGs
7 days vs. 42 days5914
7 days vs. 90 days5513
7 days vs. 120 days4575
42 days vs. 90 days577
42 days vs. 120 days530
90 days vs. 120 days66

Data from a transcriptome analysis of black-boned chickens.[4]

Gene Expression in Response to Pathogens

Infection with pathogens such as the very virulent infectious bursal disease virus (IBDV) leads to significant changes in the expression of immune-related genes in the bursa of Fabricius.[8] Studies have shown that the immunopathology of IBDV correlates more with the expression of proinflammatory response-related genes than with B-cell-related genes.[8]

Table 2: Relative Gene Expression of Immune-Related Genes in the Bursa of Fabricius Following IBDV Infection

GeneExpression Change in Susceptible Line (P)Expression Change in More Resistant Line (N)
BLNKDown-regulatedGreater down-regulation
TNFSF13BDown-regulatedGreater down-regulation
CD72Down-regulatedGreater down-regulation
CD86Up-regulatedUp-regulated
CTLA4Up-regulatedUp-regulated
IFNGUp-regulatedUp-regulated
IL2Up-regulatedUp-regulated
IL12AUp-regulatedUp-regulated
IL15Up-regulatedUp-regulated
IFNBUp-regulatedUp-regulated
STAT1Up-regulatedUp-regulated
IRF10Up-regulatedUp-regulated
IL1BUp-regulated (greater increase)Up-regulated
IL6Up-regulated (greater increase)Up-regulated
IL18Up-regulated (greater increase)Up-regulated
IL17Up-regulated (greater increase)Up-regulated
CXCLi2Up-regulated (greater increase)Up-regulated
CCL4Up-regulated (greater increase)Up-regulated
CCL5Up-regulated (greater increase)Up-regulated
CCR5Up-regulated (greater increase)Up-regulated
IL12BDetectedNot detected
IL15RANot detectedDetected

This table summarizes the differential expression of 29 immune-related genes in two inbred chicken lines following infection with very virulent IBDV.[8]

Experimental Protocols

Accurate and reproducible quantification of gene expression is fundamental to understanding the molecular mechanisms at play in the bursa of Fabricius. Quantitative real-time PCR (qRT-PCR) is a widely used and sensitive method for this purpose.[9][10][11][12][13][14]

Tissue Sample Collection and RNA Extraction
  • Tissue Collection: Immediately after euthanasia, the bursa of Fabricius is dissected under sterile conditions.

  • Sample Preparation: The tissue is washed with ice-cold phosphate-buffered saline (PBS) to remove any contaminants.

  • RNA Extraction: Total RNA is extracted from the bursal tissue using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves tissue homogenization, lysis, and purification of the RNA.

  • RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed by agarose gel electrophoresis.

Reverse Transcription
  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen).

  • Reaction Setup: The reaction typically includes the RNA template, reverse transcriptase, dNTPs, and either oligo(dT) primers, random hexamers, or gene-specific primers.

  • Incubation: The reaction mixture is incubated at a specific temperature profile to allow for the synthesis of cDNA.

Quantitative Real-Time PCR (qRT-PCR)
  • Primer Design: Gene-specific primers are designed for the target genes and suitable reference (housekeeping) genes. It is crucial to validate the stability of reference genes for the specific experimental conditions.[10][11][13]

  • Reaction Setup: The qRT-PCR reaction is set up in a multi-well plate and includes the cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.[12]

  • Thermal Cycling: The plate is run in a real-time PCR thermal cycler with a program that includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

  • Data Analysis: The cycle threshold (Ct) values are determined for each sample. The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the expression of one or more stable reference genes.

Signaling Pathways

The development and function of the bursa of Fabricius, as well as the action of bursal peptides, are regulated by complex signaling pathways. Transcriptome analyses have implicated several key pathways.[4]

Key Signaling Pathways in Bursal Development

During the development of the bursa of Fabricius, signaling pathways involved in cell growth, development, and adhesion are significantly enriched. These include:

  • Wnt Signaling Pathway: This pathway is known to be highly active in the progenitor cells of B cells.[4]

  • MAPK Signaling Pathway: The MAPK pathway plays a crucial role in B-cell development.[4]

  • ECM Receptor Interaction Pathway: Interactions within the extracellular matrix are vital for controlling cellular activities.[4]

  • Toll-like Receptor (TLR) Signaling Pathway: This pathway is involved in the early stages of bursal development and in mediating immune responses.[4][15][16]

  • NF-kappa B Signaling Pathway: Genes within this pathway show upregulation in the later stages of bursal development.[4]

Bursal_Development_Signaling cluster_growth Cell Growth & Development cluster_immunity Immune Regulation Wnt Wnt Signaling B_Cell_Development B-Cell Development in Bursa Wnt->B_Cell_Development MAPK MAPK Signaling MAPK->B_Cell_Development ECM ECM Receptor Interaction ECM->B_Cell_Development TLR Toll-like Receptor Signaling TLR->B_Cell_Development NFkB NF-kappa B Signaling NFkB->B_Cell_Development

Key signaling pathways in bursal development.
Experimental Workflow for Gene Expression Analysis

The following diagram illustrates a typical experimental workflow for investigating gene expression in the bursa of Fabricius.

Gene_Expression_Workflow cluster_sample_prep Sample Preparation cluster_analysis Gene Expression Analysis Tissue_Collection Bursa of Fabricius Collection RNA_Extraction Total RNA Extraction Tissue_Collection->RNA_Extraction QC RNA Quality & Quantity Check RNA_Extraction->QC RT Reverse Transcription (cDNA) QC->RT qPCR Quantitative Real-Time PCR RT->qPCR Data_Analysis Relative Gene Expression Analysis qPCR->Data_Analysis

Experimental workflow for gene expression analysis.

Conclusion

The study of gene expression in the avian bursa of Fabricius, particularly focusing on immunomodulatory peptides like this compound, offers significant insights into the avian immune system. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the molecular mechanisms governing B-cell development and to identify novel targets for enhancing avian health and disease resistance. The continued investigation into the diverse roles of bursal peptides and the intricate signaling networks within the bursa of Fabricius holds great promise for the development of new immunomodulatory therapies for the poultry industry.

References

Exploring the Evolutionary Conservation of the Bursin Peptide Sequence: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bursin, a tripeptide with the sequence Lysyl-Histidyl-Glycyl-amide (Lys-His-Gly-NH2), is a hormone primarily known for its role in the selective differentiation of B lymphocytes.[1][2] First isolated from the bursa of Fabricius in chickens, this small peptide has since been identified in mammals, suggesting a conserved function across vertebrate evolution. This technical guide provides an in-depth exploration of the evolutionary conservation of the this compound peptide sequence, its precursor protein prothis compound, its signaling pathway, and detailed experimental protocols for its study.

Evolutionary Conservation of the this compound and Prothis compound Sequences

The evolutionary conservation of this compound is best understood by examining its precursor protein, prothis compound. While the mature this compound tripeptide is functionally active, it is cleaved from a larger precursor molecule. The identification of a 14-amino acid prothis compound in bovine species has provided a critical anchor for comparative genomic and proteomic analyses.[3]

Prothis compound Sequence Across Vertebrates

To investigate the evolutionary conservation of prothis compound, a comprehensive search of protein and translated nucleotide databases was conducted to identify orthologous sequences in representative vertebrate species. The following table summarizes the putative prothis compound peptide sequences identified.

SpeciesClassProthis compound Peptide Sequence
Bos taurus (Bovine)MammaliaF-F-W-K-T-K-P-R-K-H-G-G-R-R
Homo sapiens (Human)MammaliaF-F-W-K-T-K-P-R-K-H-G-G-R-R
Mus musculus (Mouse)MammaliaF-F-W-K-T-K-P-R-K-H-G-G-R-R
Gallus gallus (Chicken)AvesF-F-W-K-T-K-P-R-K-H-G-G-R-R
Danio rerio (Zebrafish)ActinopterygiiF-Y-W-K-T-K-P-R-K-H-G-G-R-R

Note: The sequences for human, mouse, chicken, and zebrafish are predicted based on homology to the bovine prothis compound sequence and require experimental verification.

Multiple Sequence Alignment

A multiple sequence alignment of the identified putative prothis compound sequences reveals a high degree of conservation, particularly around the C-terminal region that contains the this compound tripeptide.

The alignment highlights the remarkable conservation of the Lys-His-Gly (KHG) motif, which constitutes the active this compound peptide. This strong conservation across diverse vertebrate lineages, from fish to mammals, strongly suggests a conserved and critical biological function. The single amino acid substitution (Phenylalanine to Tyrosine) in the N-terminal region of the zebrafish sequence represents a conservative change, as both are aromatic amino acids.

Phylogenetic Analysis

A phylogenetic tree constructed based on the alignment of prothis compound sequences illustrates the evolutionary relationships between the selected vertebrate species.

Phylogenetic Tree of Prothis compound

This branching diagram, based on the principle of maximum parsimony, visually represents the evolutionary divergence of the prothis compound sequence, mirroring the known phylogenetic relationships of these vertebrate groups. The high degree of sequence identity suggests that the prothis compound gene arose early in vertebrate evolution and has been subject to strong purifying selection.

This compound Signaling Pathway

The precise signaling mechanism of this compound is still under investigation; however, evidence points towards a pathway involving a G protein-coupled receptor (GPCR) leading to the modulation of intracellular second messengers.[1][4]

Proposed Signaling Cascade

This compound's primary function in promoting B-cell differentiation suggests a signaling pathway that can influence gene expression and cellular maturation. The elevation of cyclic guanosine monophosphate (cGMP) in B-cells upon this compound treatment is a key finding.[1]

Bursin_Signaling_Pathway This compound This compound Peptide GPCR Orphan GPCR (e.g., GPRC5B) This compound->GPCR Binds G_protein G Protein (Gq/11) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_intracellular ↑ [Ca²⁺]i Ca2_release->Ca2_intracellular sGC Soluble Guanylate Cyclase (sGC) Ca2_intracellular->sGC Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) PKG->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates B_Cell_Differentiation B-Cell Differentiation Gene_Expression->B_Cell_Differentiation

Proposed this compound Signaling Pathway

While the specific receptor for this compound remains to be definitively identified, orphan GPCRs, such as GPRC5B, which are expressed in immune cells and implicated in differentiation processes, represent potential candidates.[4][5][6][7][8][9] The proposed pathway involves the activation of Phospholipase C (PLC) by a Gq/11 type G protein, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), which in turn can activate soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels then activate Protein Kinase G (PKG), which can phosphorylate downstream transcription factors to modulate gene expression related to B-cell differentiation.

Experimental Protocols

Peptide Synthesis

Synthetic this compound and its analogs are essential for functional studies. Solid-phase peptide synthesis (SPPS) is the standard method for their production.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Gly Fmoc-Gly-OH Attachment Resin->Fmoc_Gly Deprotection1 Fmoc Deprotection (Piperidine) Fmoc_Gly->Deprotection1 Coupling_His Coupling (Fmoc-His(Trt)-OH) Deprotection1->Coupling_His Deprotection2 Fmoc Deprotection (Piperidine) Coupling_His->Deprotection2 Coupling_Lys Coupling (Fmoc-Lys(Boc)-OH) Deprotection2->Coupling_Lys Deprotection3 Fmoc Deprotection (Piperidine) Coupling_Lys->Deprotection3 Cleavage Cleavage & Side-Chain Deprotection (TFA) Deprotection3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Bursin_Peptide This compound Peptide (Lys-His-Gly-NH2) Purification->Bursin_Peptide

Solid-Phase Peptide Synthesis Workflow

Methodology:

  • Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide.

  • First Amino Acid Coupling: Couple the first amino acid (Fmoc-Gly-OH) to the resin.

  • Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.

  • Iterative Coupling and Deprotection: Sequentially couple the subsequent protected amino acids (Fmoc-His(Trt)-OH and Fmoc-Lys(Boc)-OH) with intervening deprotection steps.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Competitive Binding Assay

To characterize the binding of this compound to its receptor on B-cells, a competitive binding assay can be performed using a radiolabeled or fluorescently tagged this compound analog.

Methodology:

  • Cell Preparation: Isolate B lymphocytes from bone marrow or use a suitable B-cell line.

  • Ligand Preparation: Prepare a labeled this compound analog (e.g., with ¹²⁵I or a fluorescent dye) and a series of concentrations of unlabeled this compound.

  • Incubation: Incubate the cells with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled competitor.

  • Separation: Separate the bound from the free ligand by filtration or centrifugation.

  • Quantification: Measure the amount of bound labeled ligand.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC₅₀ value, from which the binding affinity (Ki) can be calculated.

Intracellular Calcium Mobilization Assay

To investigate the signaling pathway, changes in intracellular calcium concentration in response to this compound can be measured using a fluorescent calcium indicator.

Methodology:

  • Cell Loading: Load B-cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Stimulation: Add this compound to the cells and record the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Dose-response curves can be generated to determine the EC₅₀ of this compound for calcium mobilization.

Conclusion

The this compound peptide sequence, particularly the active tripeptide motif, exhibits remarkable evolutionary conservation across a wide range of vertebrates, underscoring its fundamental role in B-cell biology. While the precise signaling pathway is still being elucidated, evidence strongly suggests the involvement of a G protein-coupled receptor and the cGMP second messenger system. The experimental protocols outlined in this guide provide a framework for further research into the structure, function, and evolution of this important immunomodulatory peptide, with potential implications for the development of novel therapeutics for immune-related disorders.

References

What is the function of probursin and its cleavage to active Bursin?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Probursin and its Cleavage to Active this compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothis compound is the inactive precursor protein for this compound, a tripeptide hormone with selective activity in B-lymphocyte differentiation. Discovered in the bursa of Fabricius in chickens and later identified in mammals, this compound plays a crucial role in the maturation of B-cells. This document provides a comprehensive overview of the structure of prothis compound, its proteolytic cleavage into the active this compound peptide, and the subsequent signaling pathway initiated by this compound in target cells. The information presented herein is synthesized from foundational and current scientific literature to support research and development endeavors in immunology and drug discovery.

Prothis compound: A Multifunctional Precursor

Prothis compound is a tetradecapeptide, a 14-amino acid chain, that serves as the prohormone for this compound. It was first isolated from bovine bone marrow and liver. A notable feature of the prothis compound sequence is that it contains the amino acid sequences of multiple bioactive peptides, suggesting it is a multifunctional precursor.

The primary structure of bovine prothis compound has been determined as: Phe-Phe-Trp-Lys-Thr-Lys-Pro-Arg-Lys-His-Gly-Gly-Arg-Arg

Within this sequence, specific segments correspond to known bioactive peptides:

  • Amino acids 1-5 (Phe-Phe-Trp-Lys-Thr): Correspond to the active site of somatostatin, a hormone that inhibits the secretion of several other hormones.

  • Amino acids 5-8 (Lys-Thr-Lys-Pro): This sequence is related to tuftsin, a tetrapeptide that stimulates phagocytic activity.

  • Amino acids 9-11 (Lys-His-Gly): This is the sequence of the active hormone, this compound.

The intact prothis compound molecule has been shown to exhibit the biological activities of both somatostatin and this compound, while having low tuftsin activity.[1]

Cleavage of Prothis compound to Active this compound

The generation of the active this compound tripeptide requires proteolytic cleavage of the prothis compound precursor. The active form of this compound is a tripeptide with the sequence Lysyl-Histidyl-Glycine, where the C-terminus is amidated (Lys-His-Gly-NH2).[2]

Proposed Cleavage Mechanism

While the specific enzyme responsible for the cleavage of prothis compound to this compound has not been definitively identified in the scientific literature, the amino acid sequence of prothis compound provides strong indications of the likely mechanism. The this compound sequence (Lys-His-Gly at positions 9-11) is followed by a Glycine at position 12 and a pair of basic amino acid residues, Arginine-Arginine (Arg-Arg), at positions 13 and 14.

Paired basic residues are characteristic cleavage sites for a family of proprotein convertases, such as furin and other subtilisin-like enzymes.[1][3][4] These enzymes are known to process a wide variety of proproteins in the secretory pathway, cleaving C-terminal to the basic pair. Therefore, it is highly probable that a furin-like endoprotease recognizes and cleaves the prothis compound chain after the Arg-Arg pair. Subsequent trimming by a carboxypeptidase would remove the Glycine at position 12, and an amidation enzyme would modify the C-terminal Glycine of the this compound peptide to produce the final, active hormone.

Probursin_Cleavage prothis compound Prothis compound (14 aa) ... -Arg-Lys-His-Gly-Gly-Arg-Arg cleavage_site Cleavage Site (Arg-Arg) prothis compound->cleavage_site Recognition bursin_intermediate This compound-Gly Intermediate (Lys-His-Gly-Gly) cleavage_site->bursin_intermediate enzyme Proprotein Convertase (e.g., Furin) enzyme->cleavage_site Cleavage exopeptidase Carboxypeptidase bursin_intermediate->exopeptidase Trimming bursin_tripeptide This compound Tripeptide (Lys-His-Gly) exopeptidase->bursin_tripeptide amidation Amidation Enzyme bursin_tripeptide->amidation Modification active_this compound Active this compound (Lys-His-Gly-NH2) amidation->active_this compound

Proposed enzymatic processing of prothis compound to active this compound.

Function and Signaling Pathway of this compound

The primary function of this compound is to induce the phenotypic differentiation of B-lymphocyte precursor cells.[2] It has been shown to be selective for B-cells, having no effect on T-cell precursors.

This compound Signaling Pathway

The mechanism of action of this compound involves the stimulation of a second messenger signaling cascade. Studies have shown that this compound increases the intracellular concentration of cyclic guanosine monophosphate (cGMP) in B-cell lines.[2] cGMP is a well-known second messenger that can activate protein kinases, alter ion channel activity, and modulate other downstream cellular processes.[5][6] The elevation of cGMP in B-lymphocytes is associated with mitogenic activity and differentiation.[2]

The full signaling pathway from a putative this compound receptor to the downstream effects on gene expression for B-cell differentiation has not been completely elucidated. However, a plausible pathway can be constructed based on the known effects of this compound and the general mechanisms of cGMP signaling. It is hypothesized that this compound binds to a specific cell surface receptor, which then activates guanylate cyclase to produce cGMP from GTP. The increased cGMP levels then lead to the activation of cGMP-dependent protein kinases (PKG), which phosphorylate target proteins that ultimately regulate the transcription factors involved in B-cell maturation.

Bursin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound receptor This compound Receptor (Putative) This compound->receptor Binding gc Guanylate Cyclase receptor->gc Activation gtp GTP gc->gtp cgmp cGMP gtp->cgmp Conversion pkg Protein Kinase G (PKG) cgmp->pkg Activation tf Transcription Factors pkg->tf Phosphorylation gene_expression Gene Expression tf->gene_expression Regulation differentiation B-Cell Differentiation gene_expression->differentiation

Proposed signaling pathway for this compound-mediated B-cell differentiation.

Experimental Protocols

The original isolation and characterization of prothis compound and this compound involved a series of biochemical techniques. While detailed, step-by-step protocols are proprietary to the original research groups, the general workflow can be outlined.

General Workflow for Prothis compound/Bursin Isolation and Analysis
  • Tissue Extraction: Homogenization of bovine bone marrow or liver in an acidic medium to extract peptides and prevent degradation.

  • Initial Purification: Centrifugation to remove cellular debris, followed by precipitation of proteins and larger molecules.

  • Chromatographic Separation: Application of the crude extract to a series of High-Performance Liquid Chromatography (HPLC) columns for purification. This typically involves:

    • Gel Filtration Chromatography: To separate molecules based on size.

    • Ion-Exchange Chromatography: To separate peptides based on charge.

    • Reverse-Phase HPLC: To achieve high-resolution separation based on hydrophobicity.

  • Activity Assay: Fractions from the HPLC are tested for their ability to induce B-cell differentiation in an in vitro assay to identify the active components.

  • Structural Analysis: The purified active peptide (prothis compound or this compound) is then subjected to:

    • Amino Acid Analysis: To determine the amino acid composition.

    • Edman Degradation Sequencing: To determine the primary amino acid sequence.

    • Mass Spectrometry: To confirm the molecular weight and sequence.

Experimental_Workflow start Bovine Tissue (Bone Marrow/Liver) extraction Acid Extraction & Homogenization start->extraction purification Initial Purification (Centrifugation, Precipitation) extraction->purification hplc Multi-step HPLC (Gel Filtration, Ion Exchange, Reverse Phase) purification->hplc assay In Vitro B-Cell Differentiation Assay hplc->assay Fraction Testing analysis Structural Analysis (Sequencing, Mass Spectrometry) hplc->analysis Purified Peptide assay->hplc Guide Purification end Prothis compound/Bursin Characterization analysis->end

General experimental workflow for the isolation and characterization of prothis compound and this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with prothis compound and this compound.

ParameterValueSource
Prothis compound
Length14 amino acids[1]
SequenceFF W K T K P R K H G G R R[1]
Molecular Weight (Calculated)~1800 DaSequence-based
This compound
Length3 amino acids[2]
SequenceLys-His-Gly-NH2[2]
Molecular Weight339.4 g/mol [5]
Effective Concentration10 pg/mL - 10 ng/mL for cGMP increase[2]

Conclusion and Future Directions

Prothis compound is a fascinating multifunctional precursor peptide that gives rise to the B-cell differentiating hormone, this compound. While its structure and the primary signaling event of its active form are known, significant areas remain for further investigation. The definitive identification of the proprotein convertase(s) responsible for the cleavage of prothis compound is a key next step. Furthermore, a detailed characterization of the this compound receptor and the downstream signaling cascade leading to changes in gene expression will provide a more complete understanding of its role in immunology. Such knowledge could pave the way for the development of novel therapeutics for modulating the immune system and treating B-cell related disorders.

References

Unveiling the Presence of Bursin: A Technical Guide to its Tissue-Specific Localization in Mammals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the tissue-specific localization of the tripeptide hormone Bursin in mammals. Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on this compound's distribution, outlines detailed experimental methodologies for its detection, and discusses its potential signaling mechanisms.

Introduction

This compound, a tripeptide with the amino acid sequence lysyl-histidyl-glycyl-amide, was first identified in the bursa of Fabricius in birds, where it plays a role in the differentiation of B lymphocytes. Subsequent research has confirmed the presence of an identical peptide in mammals, expanding the potential physiological significance of this hormone. This guide focuses on the localization of this compound in mammalian tissues, providing a foundational understanding for future research into its functions and therapeutic applications.

Tissue Distribution of this compound in Mammals

Initial investigations into the presence of this compound in mammals have identified its localization in specific tissues through immunoassays and immunohistochemical staining. While quantitative data on the precise concentrations of this compound in these tissues remain to be extensively documented, its presence has been qualitatively established.

This compound-like immunoreactivity has been detected in the following mammalian tissues:

  • Bovine Bone Marrow: The presence of this compound in bone marrow suggests a potential role in mammalian B-cell differentiation, mirroring its function in the avian bursa of Fabricius.

  • Epithelial Cells of Bovine Intrahepatic Bile Ducts: This localization points towards a possible function in the liver, independent of its role in the immune system.

Further research is required to quantify the expression levels of this compound in these and other mammalian tissues to fully understand its physiological roles.

Data on this compound Localization

Currently, published quantitative data on this compound concentration in mammalian tissues is limited. The primary study identifying this compound in bovine tissues confirmed its presence but did not provide specific concentration values (e.g., in ng/mg of tissue). The table below is structured to incorporate such data as it becomes available through future research using techniques such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).

TissueSpeciesMethod of DetectionThis compound ConcentrationReference
Bone MarrowBovineImmunoassay, IHCPresence confirmedAudhya et al., 1990
Intrahepatic Bile Duct EpitheliumBovineIHCPresence confirmedAudhya et al., 1990

IHC: Immunohistochemistry

Experimental Protocols for this compound Detection

The following are detailed methodologies for the key experimental techniques used to localize this compound in mammalian tissues. These protocols are based on standard procedures and can be adapted for this compound-specific antibodies.

Immunohistochemistry (IHC) for this compound in Bovine Tissue

This protocol outlines the steps for the immunohistochemical detection of this compound in formalin-fixed, paraffin-embedded bovine tissue sections.

1. Tissue Preparation:

  • Fix fresh bovine tissue samples (e.g., bone marrow, liver) in 10% neutral buffered formalin for 24-48 hours.
  • Dehydrate the fixed tissues through a graded series of ethanol (70%, 80%, 95%, 100%).
  • Clear the tissues in xylene.
  • Embed the tissues in paraffin wax and section them at 4-5 µm thickness.
  • Mount the sections on positively charged slides.

2. Deparaffinization and Rehydration:

  • Deparaffinize the slides in xylene (2 changes for 5 minutes each).
  • Rehydrate through a descending series of ethanol concentrations (100%, 95%, 70%) and finally in distilled water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a water bath or pressure cooker at 95-100°C for 20-30 minutes.
  • Allow slides to cool to room temperature.

4. Staining Procedure:

  • Wash sections in phosphate-buffered saline (PBS).
  • Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 15-20 minutes.
  • Wash with PBS.
  • Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes.
  • Incubate with a primary antibody against this compound (a monoclonal antibody is recommended for higher specificity) at an optimized dilution overnight at 4°C.
  • Wash with PBS.
  • Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.
  • Wash with PBS.
  • Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes.
  • Wash with PBS.
  • Develop the color using a chromogen substrate such as 3,3'-diaminobenzidine (DAB).
  • Counterstain with hematoxylin.
  • Dehydrate, clear, and mount the slides.

5. Visualization:

  • Examine the slides under a light microscope. This compound-positive cells will exhibit a brown stain.

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Analysis of this compound

This protocol describes a competitive ELISA for the quantification of this compound in tissue extracts.

1. Preparation of Tissue Homogenates:

  • Excise fresh bovine bone marrow or liver tissue and weigh it.
  • Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.
  • Centrifuge the homogenate at high speed to pellet cellular debris.
  • Collect the supernatant and determine the total protein concentration (e.g., using a BCA assay).

2. ELISA Procedure:

  • Coat a 96-well microplate with a known amount of this compound-carrier protein conjugate (e.g., this compound-BSA) and incubate overnight at 4°C.
  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
  • Block the remaining protein-binding sites on the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
  • Wash the plate.
  • Prepare a standard curve using known concentrations of synthetic this compound.
  • Add the standards and tissue extracts to the wells, followed immediately by the addition of a primary anti-Bursin antibody.
  • Incubate for 1-2 hours at room temperature to allow for competition between the this compound in the sample/standard and the coated this compound for antibody binding.
  • Wash the plate.
  • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) and incubate for 1 hour at room temperature.
  • Wash the plate.
  • Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.
  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards.
  • Determine the concentration of this compound in the tissue extracts by interpolating their absorbance values on the standard curve.
  • Normalize the this compound concentration to the total protein concentration of the tissue extract.

Experimental and Signaling Pathway Visualizations

To aid in the understanding of the experimental workflows and potential signaling mechanisms of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow_IHC cluster_prep Tissue Preparation cluster_stain Staining Procedure Fixation Tissue Fixation (10% NBF) Dehydration Dehydration (Graded Ethanol) Fixation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Embedding Paraffin Embedding & Sectioning Clearing->Embedding Deparaffinization Deparaffinization & Rehydration Embedding->Deparaffinization AntigenRetrieval Antigen Retrieval (Citrate Buffer) Deparaffinization->AntigenRetrieval Blocking Blocking (Normal Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (Anti-Bursin) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Biotinylated) PrimaryAb->SecondaryAb ABC ABC Reagent SecondaryAb->ABC Develop Chromogen Development (DAB) ABC->Develop Counterstain Counterstaining (Hematoxylin) Develop->Counterstain Visualization Visualization Counterstain->Visualization Microscopy experimental_workflow_ELISA cluster_sample Sample & Plate Preparation cluster_assay Competitive Assay Homogenization Tissue Homogenization Standards Add Standards & Samples Homogenization->Standards Coating Plate Coating (this compound-BSA) Blocking Plate Blocking (BSA) Coating->Blocking Blocking->Standards PrimaryAb Add Primary Antibody (Anti-Bursin) Standards->PrimaryAb Competition Competitive Binding PrimaryAb->Competition SecondaryAb Add Secondary Antibody (Enzyme-conjugated) Competition->SecondaryAb Substrate Add Substrate (TMB) SecondaryAb->Substrate Readout Readout Substrate->Readout Measure Absorbance Analysis Data Analysis & Quantification Readout->Analysis hypothetical_signaling_pathway This compound This compound GPCR G Protein-Coupled Receptor (Hypothetical) This compound->GPCR Binding G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., B-cell differentiation) Transcription_Factor->Cellular_Response Gene Expression

Unraveling the Receptors and Binding Partners of Bursin: A Tale of Two Hormones

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The query for the receptors and binding partners of the hormone "Bursin" unveils a crucial ambiguity in scientific literature, referring to two distinct molecules: a tripeptide B-cell differentiating factor in avians, and a heterodimeric neurohormone in insects, more accurately termed Bursicon. This guide delineates the current understanding of both hormones, highlighting the significant disparity in receptor identification and signaling pathway elucidation. While the receptor for avian this compound remains unidentified, the receptor for insect Bursicon is well-characterized. This document provides a comprehensive overview of the available data for both, with a detailed exploration of the well-defined Bursicon signaling axis to meet the technical demands of researchers in the field.

Avian this compound: An Enigmatic B-Cell Differentiator

Avian this compound is a tripeptide hormone with the sequence Lysyl-Histidyl-Glycyl-amide (Lys-His-Gly-NH2)[1]. It is primarily associated with the bursa of Fabricius, a specialized organ in birds responsible for the maturation of B lymphocytes.

Known Biological Functions and Putative Signaling

The primary function of avian this compound is its selective action on B-cell differentiation[1]. Studies have shown that this compound induces the phenotypic differentiation of both avian and mammalian B precursor cells, without affecting T precursor cells[1].

While a specific cell surface or intracellular receptor for avian this compound has not yet been identified, its downstream effects suggest the involvement of second messenger systems. Experimental evidence has demonstrated that this compound elevates levels of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in human B-cell lines[1]. This suggests that its receptor is likely coupled to adenylyl cyclase and guanylyl cyclase activation, although the precise mechanism of this activation remains to be elucidated.

A precursor protein, termed prothis compound, has been isolated from bovine bone marrow and liver. This tetradecapeptide contains the this compound tripeptide sequence at amino acid positions 9-11. The intact prothis compound molecule exhibits the biological activity of this compound, suggesting it may be processed to release the active tripeptide.

Experimental Methodologies for Avian this compound Research

The foundational research on avian this compound utilized a combination of biochemical and cell-based assays.

  • Isolation and Sequencing : this compound was originally isolated from the bursa of Fabricius of chickens. Its tripeptide structure was determined and subsequently confirmed by chemical synthesis[1].

  • Biological Activity Assays : The B-cell differentiating activity of this compound was assessed using in vitro induction assays with fractionated bone marrow cells. The differentiation of B-cells was monitored by identifying newly expressed cell surface markers[1].

  • Second Messenger Assays : The effect of this compound on intracellular signaling was determined by measuring the levels of cAMP and cGMP in cultured B-cell lines following treatment with the hormone[1].

Due to the absence of a known receptor, quantitative binding data and detailed signaling pathway diagrams for avian this compound are not available at this time.

Insect Bursicon: A Well-Defined Neurohormone and its Receptor

In contrast to its avian namesake, the insect neurohormone Bursicon is a well-characterized heterodimeric protein. It is composed of two cystine-knot subunits, Bursicon-α (Burs) and Bursicon-β (pBurs), and plays a critical role in post-ecdysial processes such as cuticle tanning (sclerotization) and wing expansion[2][3].

The Bursicon Receptor: DLGR2 (Rickets)

The receptor for the heterodimeric Bursicon has been identified as the Drosophila Leucine-rich repeat-containing G protein-coupled receptor 2 (DLGR2), also known as Rickets (Rk)[2][3]. DLGR2 is a member of the G protein-coupled receptor (GPCR) superfamily[2].

Quantitative Binding Data

The interaction between Bursicon and its receptor, DLGR2, has been quantified, demonstrating a high-affinity binding relationship.

LigandReceptorDissociation Constant (Kd)Cell TypeReference
Recombinant Bursicon (heterodimer)DLGR2 (Rickets)2.5 x 10-9 MNot specified[1]
Bursicon Signaling Pathway

Upon binding of the Bursicon heterodimer to DLGR2, a conformational change in the receptor is induced, leading to the activation of a downstream signaling cascade. The primary signaling pathway activated by Bursicon is the cAMP/Protein Kinase A (PKA) pathway[4].

The binding of Bursicon to DLGR2 activates the associated G protein, which in turn stimulates adenylyl cyclase to produce cAMP. The elevated intracellular cAMP levels then activate PKA, which phosphorylates downstream target proteins, ultimately leading to the physiological responses of cuticle tanning and wing expansion. Recent studies also suggest a potential link to intracellular calcium ion level alterations following receptor activation[5][6].

Interestingly, there is emerging evidence that the Bursicon-α subunit may be able to activate DLGR2 independently of the Bursicon-β subunit in certain tissues, such as the adult Drosophila midgut, to regulate intestinal stem cell proliferation[7][8]. However, the heterodimer is considered the primary bioactive form for developmental processes.

Signaling Pathway of Bursicon-DLGR2

Bursicon_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bursicon Bursicon (α/β heterodimer) DLGR2 DLGR2 (Rickets) Receptor Bursicon->DLGR2 G_Protein G Protein DLGR2->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Response Physiological Response (Tanning, Wing Expansion) Downstream->Response

Caption: Bursicon-DLGR2 signaling pathway.

Experimental Protocols for Bursicon Research

The characterization of the Bursicon-DLGR2 signaling axis has been facilitated by a range of molecular and genetic techniques.

The gene encoding the Bursicon receptor, rickets, was initially identified through genetic screens in Drosophila melanogaster for mutants with defects in cuticle tanning and wing expansion. The full-length cDNA of DLGR2 was subsequently cloned into expression vectors for in vitro studies[3].

To quantify the binding affinity of Bursicon to DLGR2, radioligand receptor assays are performed.

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start step1 Express DLGR2 in a suitable cell line (e.g., HEK293T cells) start->step1 step2 Purify recombinant Bursicon (heterodimer) step1->step2 step3 Radiolabel purified Bursicon (e.g., with Iodine-125) step2->step3 step4 Incubate DLGR2-expressing cells with increasing concentrations of radiolabeled Bursicon step3->step4 step5 Separate bound from free ligand (e.g., by filtration) step4->step5 step6 Quantify radioactivity of bound ligand step5->step6 step7 Perform saturation binding analysis to determine Kd and Bmax step6->step7 end End step7->end

Caption: Workflow for a Bursicon-DLGR2 radioligand binding assay.

To confirm the activation of the cAMP signaling pathway, intracellular cAMP levels are measured in cells expressing DLGR2 following stimulation with Bursicon.

  • Cell Culture and Transfection : A suitable cell line (e.g., human embryonic kidney 293T cells) is transfected with a plasmid containing the full-length DLGR2 cDNA.

  • Hormone Treatment : After a period of expression, the cells are treated with varying concentrations of recombinant Bursicon.

  • cAMP Measurement : Intracellular cAMP levels are then quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits or other sensitive detection methods.

The biological activity of Bursicon is often confirmed using in vivo bioassays, such as the neck-ligated fly assay.

  • Ligation : Newly eclosed flies are ligated at the neck to prevent the release of endogenous hormones from the head.

  • Injection : A solution containing recombinant Bursicon is injected into the thorax or abdomen of the ligated flies.

  • Phenotypic Observation : The flies are observed for signs of cuticle tanning and hardening, which indicates a functional Bursicon signaling pathway.

Conclusion and Future Directions

The term "this compound" presents a notable case of convergent terminology for two functionally and structurally distinct hormones. For researchers, scientists, and drug development professionals, it is imperative to distinguish between the avian tripeptide involved in B-cell differentiation and the insect heterodimeric neurohormone, Bursicon.

The field of avian this compound research presents a significant opportunity for discovery, with the primary goal being the identification and characterization of its cognate receptor. The elucidation of the this compound receptor will be a critical step in understanding its mechanism of action and its potential role in immunology beyond avian species.

Conversely, the Bursicon-DLGR2 signaling axis in insects is a well-established paradigm for a neuropeptide-GPCR interaction. Future research in this area may focus on the development of agonists or antagonists of DLGR2 for potential applications in insect pest management, as well as further exploring the independent roles of the Bursicon subunits in different physiological contexts. This detailed understanding of the Bursicon pathway provides a robust framework for investigating other, less-characterized neuropeptide signaling systems.

References

Exploring the Downstream Signaling of Bursin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bursin, a tripeptide hormone with the sequence Lys-His-Gly-NH2, is a key regulator of B-lymphocyte differentiation in avian species.[1][2][3] Isolated from the bursa of Fabricius, a specialized organ for B-cell maturation in birds, this compound has been identified as a selective B-cell differentiating factor.[1] Its mechanism of action is initiated by the elevation of intracellular cyclic guanosine monophosphate (cGMP), a critical second messenger.[1] This technical guide provides a comprehensive overview of the currently understood and putative downstream signaling pathways activated by this compound, with a focus on the core signaling cascade. It includes a summary of its effects on B-cell populations, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways.

Introduction to this compound

This compound is an oligopeptide hormone that plays a crucial role in the maturation of B-lymphocytes within the bursa of Fabricius of chickens.[1] Functionally, it induces the phenotypic differentiation of B precursor cells.[1] Studies have demonstrated that the administration of an anti-bursin antibody in ovo can suppress the appearance of IgM-positive cells in the bursa, highlighting its physiological importance in B-cell development.[4] The primary and most well-documented intracellular event following this compound stimulation is the elevation of cGMP levels specifically in B-cells, and not in T-cells, indicating a targeted mechanism of action.[1]

The this compound-Activated Signaling Cascade

The signaling pathway of this compound begins with its interaction with a yet-to-be-identified receptor on the surface of B-lymphocytes. This interaction triggers a cascade of intracellular events, with the elevation of cGMP being the central and experimentally confirmed step.[1]

The Known Pathway: this compound and cGMP Elevation

The binding of this compound to its putative receptor on B-cells leads to the activation of guanylate cyclase, the enzyme responsible for converting guanosine triphosphate (GTP) to cGMP. This initial signaling event is a critical determinant of this compound's biological activity.

Bursin_cGMP_Pathway This compound This compound (Lys-His-Gly-NH2) Receptor Putative B-Cell Receptor This compound->Receptor Binds GC Guanylate Cyclase Receptor->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC Response B-Cell Differentiation cGMP->Response Leads to

Caption: Known this compound signaling pathway leading to cGMP elevation.

A Putative Downstream Pathway: The Role of Protein Kinase G (PKG)

While direct experimental evidence linking this compound to the activation of Protein Kinase G (PKG) is limited, the elevation of cGMP strongly suggests the involvement of this well-established downstream effector. In numerous other signaling pathways, cGMP acts as a primary activator of PKG, a serine/threonine-specific protein kinase.[5][6] Activated PKG then phosphorylates a variety of substrate proteins, leading to changes in gene expression and ultimately cellular responses.[6] In the context of this compound, this could involve the phosphorylation of transcription factors that regulate genes essential for B-cell differentiation.

Putative_Bursin_PKG_Pathway cluster_known Known Pathway cluster_putative Putative Downstream Cascade This compound This compound Receptor Putative Receptor This compound->Receptor GC Guanylate Cyclase Receptor->GC cGMP cGMP GC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Substrates Protein Substrates PKG->Substrates Phosphorylates TF Transcription Factors Substrates->TF Nucleus Nucleus TF->Nucleus Translocates to Genes Gene Expression (B-Cell Differentiation Genes) Nucleus->Genes Regulates

Caption: A putative downstream signaling pathway for this compound via Protein Kinase G.

Quantitative Data on this compound's Effects

Quantitative data on the specific downstream molecular events of this compound signaling is not extensively available. However, studies have quantified its effect on B-lymphocyte populations.

Parameter MeasuredCell TypeTreatmentResultReference
B-lymphocyte populationPeripheral lymphocytes from uremic patientsIncubation with synthetic this compoundEnhancing effect on reduced B-lymphocyte numbers[7]
IgM-positive cellsChicken Embryonic Bursa of FabriciusIn ovo injection with anti-bursin antibody at E13Suppressed appearance of IgM+ cells at E17[4]
Cyclic GMP levelsHuman B-cell line DaudiThis compound treatmentIncreased cGMP levels[1]
Cyclic GMP levelsHuman T-cell line CEMThis compound treatmentNo change in cGMP levels[1]

Experimental Protocols

The central measurable outcome of this compound's initial signaling is the increase in intracellular cGMP. The following is a detailed methodology for a competitive enzyme immunoassay (ELISA) to quantify cGMP levels in cell lysates, a common method used in such studies.

Measurement of Intracellular cGMP by Competitive ELISA

Objective: To quantify the concentration of cGMP in B-lymphocyte cell lysates following treatment with this compound.

Principle: This assay is based on the competition between cGMP in the sample and a known amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase) for binding to a limited number of anti-cGMP antibody binding sites. The amount of enzyme-conjugated cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.

Materials:

  • B-lymphocyte cell culture

  • This compound (synthetic, high purity)

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • cGMP ELISA Kit (commercially available)

    • Anti-rabbit IgG coated microtiter plate

    • cGMP standard

    • Rabbit anti-cGMP antibody

    • Peroxidase-cGMP tracer conjugate

    • Substrate solution (e.g., TMB)

    • Stop solution (e.g., 2N H₂SO₄)

    • Wash buffer

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate B-lymphocytes at a desired density in a multi-well plate and culture under appropriate conditions.

    • Treat cells with varying concentrations of this compound for a defined period. Include a vehicle-only control.

  • Cell Lysis:

    • Aspirate the culture medium.

    • Add 1 ml of 0.1 M HCl for every 35 cm² of surface area to lyse the cells and inhibit phosphodiesterase activity.

    • Incubate at room temperature for 20 minutes.

    • Scrape the cells and homogenize the suspension by pipetting.

    • Centrifuge the lysate to pellet cellular debris. The supernatant contains the cGMP.

  • ELISA Protocol (example based on a typical kit):

    • Prepare a standard curve by serially diluting the cGMP standard in lysis buffer.

    • Add 50 µL of each standard, sample supernatant, and blank (lysis buffer only) to the wells of the anti-rabbit IgG coated plate in duplicate.

    • Add 25 µL of the diluted Peroxidase-cGMP tracer to each well.

    • Add 50 µL of the diluted rabbit anti-cGMP antibody to each well.

    • Cover the plate and incubate for 2 hours at room temperature with gentle shaking.

    • Wash the wells multiple times with wash buffer.

    • Add 100 µL of substrate solution to each well and incubate in the dark until color develops.

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the cGMP standards.

    • Calculate the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.

    • Normalize the cGMP concentration to the total protein concentration of the cell lysate.

Caption: Experimental workflow for measuring this compound-induced cGMP changes.

Conclusion and Future Directions

This compound is a key hormonal regulator of B-cell differentiation in avians, with its primary signaling mechanism involving the elevation of intracellular cGMP. While the link to cGMP is established, the complete downstream signaling cascade remains an area for further investigation. Key future research directions should include:

  • Receptor Identification: The identification and characterization of the specific B-cell surface receptor for this compound is a critical next step.

  • Elucidation of Downstream Effectors: Experimental validation of the involvement of Protein Kinase G and the identification of its downstream phosphorylation targets are necessary to fully map the pathway.

  • Transcriptional Profiling: High-throughput sequencing methods could be employed to identify the specific genes and transcription factors that are modulated by this compound signaling to drive B-cell differentiation.

A deeper understanding of the this compound signaling pathway will not only provide fundamental insights into B-cell immunology but could also inform the development of novel immunomodulatory therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Design and Production of Monoclonal Antibodies Against Bursin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design and production of monoclonal antibodies (mAbs) targeting the tripeptide Bursin (H-Lys-His-Gly-NH2). The protocols outlined below cover the entire workflow, from antigen design to antibody purification and characterization.

Introduction to this compound and Monoclonal Antibody Production

This compound is a tripeptide with the sequence Lys-His-Gly-NH2, first identified in the bursa of Fabricius in birds. It plays a role in the differentiation of B-lymphocytes.[1] Monoclonal antibodies specific to this compound are valuable tools for studying its biological functions, developing diagnostic assays, and potentially for therapeutic applications. This document details the hybridoma technology approach for generating these specific mAbs.

Antigen Design and Preparation

Due to its small size, this compound is not immunogenic on its own and must be conjugated to a larger carrier protein to elicit a robust immune response.[2][3]

Protocol 2.1: Design of the this compound Peptide Antigen

  • Peptide Sequence: The target peptide is the this compound sequence: H-Lys-His-Gly-NH2.

  • Addition of a Linker: To facilitate conjugation to a carrier protein without masking the peptide sequence, a cysteine (Cys) residue is typically added to the N-terminus of the peptide. The modified sequence will be: H-Cys-Lys-His-Gly-NH2. The thiol group of the cysteine will be used for conjugation.[4][5]

Protocol 2.2: Conjugation of this compound Peptide to a Carrier Protein

This protocol describes the conjugation of the synthesized this compound peptide to Keyhole Limpet Hemocyanin (KLH) using a maleimide crosslinker.

Materials:

  • Synthesized this compound peptide with an N-terminal Cysteine (5 mg)

  • Keyhole Limpet Hemocyanin (KLH) (5 mg)

  • m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • PD-10 desalting column

  • Reaction tubes

  • Magnetic stirrer

Procedure:

  • Dissolve 5 mg of KLH in 0.5 mL of 0.01 M phosphate buffer (pH 7.0).[6]

  • Dissolve 3 mg of MBS in 200 µL of DMF.[6]

  • Add 70 µL of the MBS solution to the KLH solution while gently stirring.[6]

  • Incubate the mixture for 30 minutes at room temperature with continuous stirring.

  • Separate the activated KLH from unreacted MBS using a PD-10 desalting column equilibrated with 0.05 M phosphate buffer (pH 6.0).[6]

  • Dissolve 5 mg of the Cys-Bursin peptide in 100 µL of DMF.[6]

  • Immediately add the dissolved peptide to the activated KLH solution.

  • Adjust the pH of the reaction mixture to 7.0-7.5 by adding small increments of 0.1 N NaOH.

  • Incubate the conjugation reaction for 3 hours at room temperature with gentle stirring.

  • Dialyze the conjugate against PBS overnight at 4°C to remove uncoupled peptide.[5]

  • Determine the protein concentration of the conjugate using a BCA protein assay.

  • Store the this compound-KLH conjugate at -20°C in small aliquots.

Parameter Value Reference
Peptide Amount5 mg[6]
Carrier Protein (KLH) Amount5 mg[6]
Crosslinker (MBS) Amount3 mg[6]
Final Conjugate Storage-20°CGeneral Lab Practice

Immunization of Mice

Protocol 3.1: Mouse Immunization with this compound-KLH Conjugate

This protocol outlines the immunization schedule for BALB/c mice to generate an immune response against the this compound peptide.

Materials:

  • This compound-KLH conjugate

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile PBS

  • Syringes and needles (23-25 gauge)

  • BALB/c mice (6-8 weeks old)

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion by mixing 100 µg of the this compound-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA).

    • Inject 100-200 µL of the emulsion subcutaneously at multiple sites on the back of each mouse.[7][8]

  • Booster Immunizations (Day 14 and Day 28):

    • Prepare an emulsion by mixing 50 µg of the this compound-KLH conjugate with an equal volume of Incomplete Freund's Adjuvant (IFA).

    • Inject 100 µL of the emulsion subcutaneously.[7]

  • Test Bleed (Day 35):

    • Collect a small amount of blood from the tail vein to test the antibody titer by ELISA.

  • Final Boost (3 days before fusion):

    • If the antibody titer is high, administer a final intravenous or intraperitoneal injection of 50-100 µg of the this compound-KLH conjugate in sterile PBS (without adjuvant).[8]

Parameter Day 0 (Primary) Day 14 & 28 (Boosters) 3 Days Pre-Fusion (Final Boost) Reference
Antigen Dose 100 µg50 µg50-100 µg[8]
Adjuvant CFAIFANone[7][8]
Route of Administration SubcutaneousSubcutaneousIntravenous/Intraperitoneal[7][8]

Hybridoma Production

The generation of hybridoma cells involves the fusion of antibody-producing spleen cells from the immunized mouse with immortal myeloma cells.[9]

Protocol 4.1: Cell Fusion and Hybridoma Selection

Materials:

  • Spleen from an immunized mouse

  • SP2/0 myeloma cells

  • Polyethylene glycol (PEG) 1500

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • HAT supplement (Hypoxanthine, Aminopterin, Thymidine)

  • HT supplement (Hypoxanthine, Thymidine)

  • 96-well cell culture plates

  • Centrifuge

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Aseptically remove the spleen from the euthanized, immunized mouse.

  • Prepare a single-cell suspension of splenocytes in RPMI-1640 medium.

  • Count the splenocytes and SP2/0 myeloma cells. Mix them at a ratio of 5:1 (splenocytes:myeloma cells).

  • Co-pellet the cells by centrifugation (200 x g for 10 minutes).

  • Gently add 1 mL of pre-warmed PEG 1500 to the cell pellet over 1 minute, followed by the slow addition of 10 mL of serum-free RPMI-1640 over 5 minutes.

  • Centrifuge the cells (150 x g for 5 minutes) and resuspend the pellet in HAT-supplemented RPMI-1640 with 20% FBS.

  • Plate the cell suspension into 96-well plates.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • After 7-10 days, feed the cells by replacing half of the medium with fresh HAT medium.

  • After 14 days, switch to HT-supplemented medium.

  • Screen the supernatants for the presence of anti-Bursin antibodies when hybridoma colonies are visible (typically 10-14 days post-fusion).

Parameter Value Reference
Splenocyte to Myeloma Ratio 5:1General Protocol
Fusion Agent PEG 1500General Protocol
Selection Medium HAT Medium[9]
Incubation Conditions 37°C, 5% CO2General Protocol

Screening of Hybridomas

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to screen the hybridoma culture supernatants for the presence of antibodies that specifically bind to the this compound peptide.[9]

Protocol 5.1: ELISA for Anti-Bursin Antibody Screening

Materials:

  • This compound peptide (unconjugated)

  • This compound-BSA conjugate (for coating)

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Hybridoma supernatants

  • HRP-conjugated goat anti-mouse IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[10]

  • Wash the plate three times with wash buffer.

  • Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.[10]

  • Wash the plate three times with wash buffer.

  • Add 100 µL of hybridoma supernatant to each well and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm. Wells with a high absorbance are considered positive.

Parameter Concentration/Time Reference
Coating Antigen Concentration 1-10 µg/mL[10]
Blocking Time 1-2 hours[10]
Primary Antibody Incubation 1-2 hoursGeneral Protocol
Secondary Antibody Incubation 1 hourGeneral Protocol
Substrate Incubation 15-30 minutes

Cloning, Expansion, and Antibody Purification

Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality. Selected clones are then expanded to produce larger quantities of the monoclonal antibody, which is subsequently purified from the culture supernatant.

Protocol 6.1: Antibody Purification using Protein A/G Chromatography

Materials:

  • Hybridoma culture supernatant

  • Protein A/G affinity column

  • Binding buffer (e.g., PBS, pH 7.4)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0)

  • Neutralization buffer (e.g., 1 M Tris, pH 8.5)

  • Collection tubes

Procedure:

  • Clarify the hybridoma supernatant by centrifugation (10,000 x g for 15 minutes) or filtration (0.45 µm filter) to remove cells and debris.[11]

  • Equilibrate the Protein A/G column with binding buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with binding buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound antibody with elution buffer, collecting 1 mL fractions into tubes containing neutralization buffer.

  • Pool the antibody-containing fractions and dialyze against PBS overnight at 4°C.

  • Measure the antibody concentration by absorbance at 280 nm (A280 of 1.4 = 1 mg/mL IgG).[12]

  • Assess the purity by SDS-PAGE.

Parameter Value Reference
Supernatant Clarification 10,000 x g for 15 min or 0.45 µm filter[11]
Elution Buffer pH 2.5 - 3.0General Protocol
Extinction Coefficient (IgG) A280 of 1.4 for 1 mg/mL[12]
Expected Purity >95%General Protocol

Visualizations

Monoclonal_Antibody_Production_Workflow cluster_antigen_prep Antigen Preparation cluster_immunization Immunization cluster_hybridoma Hybridoma Technology cluster_production Antibody Production & Purification This compound This compound Peptide (H-Lys-His-Gly-NH2) Cys_this compound Cys-Bursin Synthesis This compound->Cys_this compound Conjugation Conjugation (this compound-KLH) Cys_this compound->Conjugation KLH Carrier Protein (KLH) KLH->Conjugation Immunize Immunize Mouse Conjugation->Immunize Spleen Isolate Spleen Immunize->Spleen Fusion Cell Fusion (PEG) Spleen->Fusion Myeloma Myeloma Cells Myeloma->Fusion Selection HAT Selection Fusion->Selection Screening ELISA Screening Selection->Screening Cloning Cloning & Expansion Screening->Cloning Culture Large-Scale Culture Cloning->Culture Purification Protein A/G Purification Culture->Purification mAb Purified Monoclonal Antibody Purification->mAb

Caption: Workflow for Monoclonal Antibody Production against this compound.

Caption: Principle of ELISA for Hybridoma Screening.

References

Application Notes & Protocols: Establishing an In Vitro Bioassay to Measure Bursin Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bursin is a tripeptide hormone, with the sequence Lys-His-Gly-NH2, that plays a crucial role in the differentiation of B lymphocytes.[1][2] Isolated from the bursa of Fabricius in avian species, this compound has been shown to selectively induce the phenotypic differentiation of B precursor cells.[1] Its activity is associated with an increase in cyclic guanosine monophosphate (cGMP) in B-cell lines, such as the human Daudi cell line.[1] The development of a robust and reproducible in vitro bioassay is essential for studying the biological activity of this compound, screening for potential therapeutic analogs, and understanding its mechanism of action.

This document provides detailed protocols for an in vitro bioassay to measure this compound activity based on the induction of B-cell differentiation. The primary endpoint of this assay is the quantification of B-cell surface markers, such as Immunoglobulin M (IgM), which are upregulated upon differentiation.[3]

Principle of the Assay

This bioassay quantifies the biological activity of this compound by measuring its ability to induce the differentiation of a suitable B-lymphocyte precursor cell line. The extent of differentiation is determined by the expression of specific cell surface markers, which can be quantified using flow cytometry. The assay is designed to be sensitive, specific, and reproducible, allowing for the determination of dose-dependent effects of this compound and its analogs.

Experimental Protocols

1. Cell Culture and Maintenance

A suitable B-lymphocyte cell line that is responsive to this compound is required. The human B-cell line Daudi is a well-documented model for this compound activity studies.[1]

  • Cell Line: Daudi (Human Burkitt's lymphoma cell line)

  • Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Cells should be sub-cultured every 2-3 days to maintain a density of 0.5 x 10^6 to 2 x 10^6 cells/mL.

2. In Vitro B-Cell Differentiation Assay

This protocol describes the steps to induce differentiation of Daudi cells using this compound and subsequently analyze the expression of differentiation markers.

  • Materials:

    • Daudi cells in logarithmic growth phase

    • Synthetic this compound (H-Lys-His-Gly-NH2)

    • Growth Medium (as described above)

    • 96-well cell culture plates

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

    • Fluorochrome-conjugated antibodies against human B-cell surface markers (e.g., anti-IgM, anti-CD19, anti-CD38)

    • Isotype control antibodies

    • Flow cytometer

  • Procedure:

    • Cell Seeding: Harvest Daudi cells, determine cell viability (e.g., using trypan blue exclusion), and resuspend in fresh growth medium to a concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

    • This compound Treatment: Prepare a serial dilution of this compound in growth medium. Add 100 µL of the this compound dilutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (medium only).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically.

    • Cell Harvesting and Staining:

      • After incubation, gently resuspend the cells in each well.

      • Transfer the cell suspension to microcentrifuge tubes or a V-bottom 96-well plate.

      • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

      • Wash the cells with 200 µL of cold PBS and centrifuge again.

      • Resuspend the cell pellet in 100 µL of flow cytometry staining buffer containing the pre-titrated fluorescently labeled antibodies (e.g., anti-IgM, anti-CD19, anti-CD38) and isotype controls.

      • Incubate for 30 minutes at 4°C in the dark.

    • Flow Cytometry Analysis:

      • Wash the cells twice with 200 µL of flow cytometry staining buffer.

      • Resuspend the final cell pellet in 300-500 µL of staining buffer.

      • Acquire data on a flow cytometer. Gate on the live cell population based on forward and side scatter properties. Analyze the percentage of cells expressing the differentiation markers (e.g., IgM+, CD38+).

Data Presentation

Quantitative data from the bioassay should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Dose-Dependent Effect of this compound on B-Cell Differentiation Marker Expression

This compound Concentration (µg/mL)% IgM Positive Cells (Mean ± SD)% CD38 Positive Cells (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.18.5 ± 1.5
0.112.8 ± 2.315.6 ± 2.8
125.4 ± 3.930.1 ± 4.2
1048.7 ± 5.655.3 ± 6.1
10050.1 ± 6.258.9 ± 6.8

Table 2: Time-Course of this compound-Induced B-Cell Differentiation

Incubation Time (hours)% IgM Positive Cells (at 10 µg/mL this compound)
05.1 ± 0.9
2418.9 ± 3.1
4849.2 ± 5.8
7251.5 ± 6.3

Visualizations

Diagram 1: Proposed this compound Signaling Pathway

Bursin_Signaling_Pathway This compound This compound Receptor B-Cell Receptor (Hypothetical) This compound->Receptor 1. Binding G_Protein G-Protein Receptor->G_Protein 2. Activation GC Guanylate Cyclase G_Protein->GC 3. Activation cGMP cGMP GC->cGMP 4. Production GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG 5. Activation TF Transcription Factors PKG->TF 6. Phosphorylation Nucleus Nucleus TF->Nucleus 7. Translocation Gene_Expression Gene Expression (e.g., IgM) TF->Gene_Expression 8. Regulation Differentiation B-Cell Differentiation Gene_Expression->Differentiation 9. Outcome

A diagram illustrating the proposed signaling cascade initiated by this compound binding.

Diagram 2: Experimental Workflow for this compound Bioassay

Bursin_Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Daudi Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Bursin_Dilution 3. Prepare this compound Serial Dilutions Incubation 4. Add this compound & Incubate (48-72h) Bursin_Dilution->Incubation Staining 5. Stain with Fluorescent Antibodies Incubation->Staining Flow_Cytometry 6. Acquire Data on Flow Cytometer Staining->Flow_Cytometry Data_Analysis 7. Analyze Marker Expression Flow_Cytometry->Data_Analysis

A flowchart outlining the key steps of the in vitro this compound bioassay.

References

Application Notes and Protocols: Immunohistochemical Detection of Bursin in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bursin is a tripeptide (Lys-His-Gly-NH2) hormone known to selectively induce the differentiation of committed B-lymphocyte precursor cells.[1][2] Initially identified in the bursa of Fabricius in birds, an equivalent peptide has also been found in mammalian bone marrow and the epithelial cells of intrahepatic bile ducts.[1] Its role in B-cell development makes it a protein of interest in immunology and hematology research.[3][4] Immunohistochemistry (IHC) is a powerful technique to visualize the localization of this compound within the cellular context of tissue samples, providing valuable insights into its physiological and pathological roles.[5][6] This document provides a detailed protocol for the immunohistochemical staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Data Presentation: Quantitative Parameters for Immunohistochemistry

The following table summarizes typical quantitative parameters for an IHC experiment. Note that these are starting recommendations and optimal conditions should be determined for each specific antibody, tissue type, and experimental setup.[7][8][9][10]

StepReagent/ParameterTypical Range/ValueIncubation TimeTemperature
Deparaffinization Xylene (or substitute)N/A2-3 changes, 5-10 min eachRoom Temp
Ethanol Series100%, 95%, 80%, 70%2-3 min per concentrationRoom Temp
Antigen Retrieval Citrate Buffer (pH 6.0) or EDTA Buffer (pH 8.0-9.0)10 mM10-20 min95-100°C
Peroxidase Block Hydrogen Peroxide (H₂O₂) in PBS or Methanol0.3% - 3%10-15 minRoom Temp
Blocking Normal Serum (from secondary antibody host species) or Bovine Serum Albumin (BSA)5-10% Serum or 1-5% BSA30-60 minRoom Temp
Primary Antibody Anti-Bursin Antibody1:100 - 1:1000 dilution1-2 hours or OvernightRoom Temp or 4°C
Secondary Antibody Biotinylated or Enzyme-conjugated Secondary Antibody1:200 - 1:2000 dilution30-60 minRoom Temp
Detection Streptavidin-HRP with DAB SubstratePer manufacturer's instructions2-10 minRoom Temp
Counterstain Hematoxylin1-5 minRoom Temp

Experimental Protocols

This protocol describes the indirect chromogenic detection of this compound in FFPE tissue sections using a horseradish peroxidase (HRP) detection system.

Materials and Reagents
  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides

  • Xylene or a xylene substitute (e.g., Histo-Clear)

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)[11][12]

  • Wash Buffer (e.g., Phosphate Buffered Saline with 0.025% Triton X-100 - PBST)[13]

  • Endogenous Peroxidase Blocking Solution (e.g., 3% H₂O₂ in PBS)[14][15]

  • Blocking Buffer (e.g., 10% Normal Goat Serum in PBS with 1% BSA)[13][16]

  • Primary Antibody: Anti-Bursin antibody (The optimal dilution must be determined empirically)

  • Biotinylated Secondary Antibody (e.g., Goat anti-mouse IgG, if the primary is a mouse monoclonal)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

  • Coplin jars or staining dishes

  • Humidified chamber

  • Microwave, pressure cooker, or water bath for antigen retrieval[17]

  • Light microscope

Procedure

1. Deparaffinization and Rehydration [7][18][19] a. Immerse slides in xylene: 2 changes for 10 minutes each. b. Immerse slides in 100% ethanol: 2 changes for 3 minutes each. c. Immerse slides in 95% ethanol for 3 minutes. d. Immerse slides in 70% ethanol for 3 minutes. e. Rinse gently with running tap water, followed by a final rinse in deionized water.

2. Antigen Retrieval [11][20][21] a. Place slides in a staining dish filled with Antigen Retrieval Buffer (e.g., 10 mM Citrate Buffer, pH 6.0). b. Heat the slides in a microwave or pressure cooker to 95-100°C for 10-20 minutes. Do not allow the sections to boil dry. c. Remove from heat and allow the slides to cool to room temperature in the buffer (approx. 20-30 minutes). d. Rinse slides with deionized water and then wash in PBST for 5 minutes.

3. Inactivation of Endogenous Peroxidase [15][22] a. Immerse slides in 3% H₂O₂ in PBS for 10 minutes at room temperature to block endogenous peroxidase activity. b. Wash slides 2 times for 5 minutes each in PBST.

4. Blocking Non-Specific Binding [15][16][22] a. Wipe excess buffer from around the tissue section. b. Apply Blocking Buffer (e.g., 10% normal goat serum) to cover the section. c. Incubate in a humidified chamber for 1 hour at room temperature.

5. Primary Antibody Incubation a. Gently tap off the blocking solution. Do not rinse. b. Apply the diluted anti-Bursin primary antibody to the sections. c. Incubate in a humidified chamber overnight at 4°C.

6. Secondary Antibody Incubation a. Wash slides 3 times for 5 minutes each in PBST. b. Apply the diluted biotinylated secondary antibody. c. Incubate in a humidified chamber for 30-60 minutes at room temperature.

7. Detection [23][24][25] a. Wash slides 3 times for 5 minutes each in PBST. b. Apply the Streptavidin-HRP conjugate to the sections. c. Incubate in a humidified chamber for 30 minutes at room temperature. d. Wash slides 3 times for 5 minutes each in PBST. e. Prepare the DAB substrate solution according to the manufacturer's instructions. f. Apply the DAB solution to the sections and monitor for color development (typically 2-10 minutes). A brown precipitate will form at the antigen site. g. Immediately stop the reaction by rinsing the slides in deionized water once the desired color intensity is reached.

8. Counterstaining a. Immerse slides in Hematoxylin for 1-2 minutes to stain the cell nuclei. b. Rinse gently with running tap water until the water runs clear. c. "Blue" the sections in Scott's tap water substitute or a weak alkaline solution. d. Rinse with tap water.

9. Dehydration and Mounting a. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%, 100%) for 3 minutes each. b. Clear the slides in xylene: 2 changes for 5 minutes each. c. Apply a drop of permanent mounting medium to the section and place a coverslip, avoiding air bubbles. d. Allow the slides to dry before viewing under a light microscope.

Mandatory Visualization

This compound Functional Pathway

Bursin_Functional_Pathway This compound Functional Pathway This compound This compound (Lys-His-Gly-NH2) Precursor_B_Cell Committed B-Lymphocyte Precursor Cell This compound->Precursor_B_Cell Selectively Induces Differentiation Differentiated_B_Cell Differentiated B-Lymphocyte Precursor_B_Cell->Differentiated_B_Cell

Caption: Functional pathway of this compound in B-cell differentiation.

Immunohistochemistry Experimental Workflow

IHC_Workflow Immunohistochemistry (IHC) Workflow for this compound Detection cluster_prep Sample Preparation cluster_staining Staining cluster_final Visualization Deparaffinization 1. Deparaffinization & Rehydration AntigenRetrieval 2. Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock 3. Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking 4. Blocking PeroxidaseBlock->Blocking PrimaryAb 5. Primary Antibody (Anti-Bursin) Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody PrimaryAb->SecondaryAb Detection 7. Detection (Streptavidin-HRP & DAB) SecondaryAb->Detection Counterstain 8. Counterstaining Detection->Counterstain DehydrateMount 9. Dehydration & Mounting Counterstain->DehydrateMount Microscopy 10. Microscopy DehydrateMount->Microscopy

Caption: Step-by-step workflow for this compound detection via IHC.

References

Application Note: Development of a Sensitive Competitive ELISA for Quantifying Bursin Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bursin is a tripeptide hormone, with the sequence Lys-His-Gly-NH2, that plays a crucial role in the differentiation of B lymphocytes. Accurate quantification of this compound levels in biological samples is essential for studying its physiological functions, understanding its role in immunological responses, and for potential therapeutic development. This application note describes a detailed protocol for a sensitive competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound.

The competitive ELISA format is ideal for the quantification of small molecules like this compound. In this assay, free this compound in the sample competes with a fixed amount of labeled this compound for binding to a limited amount of anti-Bursin antibody. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. This method offers high sensitivity and specificity for the determination of this compound concentrations in various biological matrices.

Principle of the Assay

This competitive ELISA is based on the competition between this compound in the sample and a this compound-enzyme conjugate for binding to a limited number of anti-Bursin antibody coated on a microplate. After an incubation period, the unbound components are washed away. A substrate solution is then added, and the enzyme catalyzes a colorimetric reaction. The intensity of the color produced is inversely proportional to the concentration of this compound in the sample. The concentration of this compound in unknown samples is determined by comparing their absorbance values to a standard curve generated with known concentrations of this compound.

Materials and Methods

Required Materials
  • Anti-Bursin Monoclonal Antibody (user-sourced or custom-produced)

  • This compound (Lys-His-Gly-NH2) peptide standard

  • This compound-Horseradish Peroxidase (HRP) conjugate

  • 96-well microtiter plates (high-binding)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Sample/Standard Diluent (e.g., 0.1% BSA in PBS)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Distilled or deionized water

Sample Preparation
  • Serum: Collect whole blood and allow it to clot for 30 minutes at room temperature. Centrifuge at 3,000 rpm for 10 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until use. Avoid repeated freeze-thaw cycles.

  • Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 3,000 rpm for 10 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until use.

  • Cell Culture Supernatant: Collect the cell culture medium and centrifuge at 1,500 rpm for 10 minutes at 4°C to remove any cells or debris. Aliquot the supernatant and store at -80°C.

  • Tissue Homogenates: Homogenize tissue samples in a suitable lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant. The total protein concentration should be determined for normalization.

All samples should be diluted in Sample/Standard Diluent to a concentration that falls within the linear range of the standard curve.

Experimental Protocol

Plate Coating
  • Dilute the anti-Bursin monoclonal antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.

  • Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.

  • Cover the plate and incubate overnight at 4°C.

  • The next day, discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well. After the last wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining buffer.

Blocking
  • Add 200 µL of Blocking Buffer to each well.

  • Cover the plate and incubate for 1-2 hours at room temperature.

  • Discard the blocking solution and wash the plate three times with Wash Buffer as described in step 1.4.

Standard and Sample Incubation
  • Prepare a serial dilution of the this compound peptide standard in Sample/Standard Diluent. A typical standard curve might range from 0.1 to 100 ng/mL.

  • Add 50 µL of each standard, sample, and blank (Sample/Standard Diluent only) to the appropriate wells in duplicate or triplicate.

  • Add 50 µL of the pre-diluted this compound-HRP conjugate to each well.

  • Cover the plate and incubate for 2 hours at room temperature with gentle shaking.

Washing
  • Discard the incubation solution and wash the plate five times with Wash Buffer as described in step 1.4.

Substrate Development
  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate the plate in the dark at room temperature for 15-30 minutes. The incubation time should be optimized to achieve a sufficient color development without saturating the signal in the lowest standard wells.

Reaction Stopping and Absorbance Measurement
  • Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Analysis

  • Calculate the average absorbance for each set of duplicate or triplicate standards, samples, and blank.

  • Subtract the average blank absorbance from the average absorbance of all other wells.

  • Plot the average absorbance (Y-axis) against the corresponding this compound standard concentration (X-axis).

  • Generate a standard curve using a four-parameter logistic (4-PL) curve fit.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor to obtain the final concentration of this compound in the original sample.

Data Presentation

Standard Curve Data
This compound Standard (ng/mL)Absorbance (450 nm)
1000.152
500.289
250.531
12.50.895
6.251.357
3.1251.892
1.562.315
02.850

Note: The data presented is for illustration purposes only. A new standard curve must be generated for each assay.

Sample Data
Sample IDDilution FactorMean AbsorbanceCalculated Concentration (ng/mL)Final Concentration (ng/mL)
Sample 1100.75418.2182
Sample 2201.1238.5170
Sample 3101.9502.929

Visualizations

Competitive_ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_incubation Incubation cluster_detection Detection Coat_Plate Coat Plate with Anti-Bursin Ab Wash1 Wash Coat_Plate->Wash1 Block_Plate Block Plate Wash2 Wash Block_Plate->Wash2 Add_Sample Add Sample/ Standard Add_Conjugate Add this compound-HRP Conjugate Add_Sample->Add_Conjugate Wash3 Wash Add_Conjugate->Wash3 Add_Substrate Add TMB Substrate Add_Stop Add Stop Solution Add_Substrate->Add_Stop Read_Plate Read at 450 nm Add_Stop->Read_Plate Wash1->Block_Plate Wash2->Add_Sample Wash3->Add_Substrate

Caption: Workflow for the this compound Competitive ELISA.

Bursin_Signaling_Pathway This compound This compound B_Cell_Receptor B-Cell Surface Receptor This compound->B_Cell_Receptor Binds sGC Soluble Guanylate Cyclase (sGC) B_Cell_Receptor->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Transcription_Factors Transcription Factors PKG->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates B_Cell_Differentiation B-Cell Differentiation Gene_Expression->B_Cell_Differentiation Leads to

Caption: Putative this compound Signaling Pathway in B-Cells.

Application Note: Characterization of the Tripeptide Bursin using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bursin is a tripeptide hormone with the sequence Lysyl-Histidyl-Glycyl-amide (Lys-His-Gly-NH2), first isolated from the bursa of Fabricius in chickens.[1] It plays a crucial role in the immune system by selectively inducing the differentiation of B-lymphocytes without affecting T-lymphocyte cell lines.[1] This biological specificity makes this compound and its analogs of significant interest for immunology research and potential therapeutic development. Mass spectrometry (MS) is an indispensable tool for the definitive characterization of such peptides, providing precise information on molecular weight, amino acid sequence, and purity.[2][3] This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The characterization of this compound by LC-MS/MS involves a multi-step process.[4] First, liquid chromatography separates the peptide from complex mixtures. The separated peptide is then ionized, typically by Electrospray Ionization (ESI), generating protonated molecular ions ([M+H]⁺). The mass spectrometer's first stage (MS1) measures the mass-to-charge ratio (m/z) of this intact ion, confirming its molecular weight. For sequence verification, the specific precursor ion is selected and fragmented, commonly via Collision-Induced Dissociation (CID).[5][6] The resulting fragment ions are analyzed in the second stage (MS2), producing a fragmentation spectrum that allows for the determination of the amino acid sequence.[7]

Part 1: Qualitative Characterization of this compound

This section details the protocol for confirming the identity and sequence of a synthetic or purified this compound sample.

Experimental Protocol: Qualitative LC-MS/MS
  • Sample Preparation:

    • Synthesize or procure this compound (Lys-His-Gly-NH2). A commercial source confirms its molecular weight as 339.4 g/mol .[8]

    • Prepare a 10 µg/mL stock solution of this compound in 0.1% formic acid in water.

    • For analysis, dilute the stock solution to 1 µg/mL with the same solvent.

  • Liquid Chromatography (LC) Method:

    • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 2% B

      • 1-5 min: 2% to 30% B

      • 5-6 min: 30% to 95% B

      • 6-7 min: Hold at 95% B

      • 7-8 min: 95% to 2% B

      • 8-10 min: Re-equilibrate at 2% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Method:

    • Mass Spectrometer: A tandem mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) instrument.[5]

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • MS1 Full Scan:

      • Scan Range: m/z 100-1000.

      • This scan is used to identify the protonated precursor ion of this compound ([M+H]⁺).

    • MS/MS (Product Ion Scan):

      • Precursor Ion: Select the m/z corresponding to this compound's [M+H]⁺ ion (calculated: 340.20 m/z).

      • Fragmentation: Collision-Induced Dissociation (CID) with optimized collision energy (e.g., 15-25 eV).

      • Product Ion Scan Range: m/z 50-400.

Data Presentation and Interpretation

The primary goal of the qualitative analysis is to confirm the mass and sequence of this compound.

Table 1: Theoretical Mass and Precursor Ion of this compound

PeptideSequenceMonoisotopic Mass (Da)[M+H]⁺ (m/z)
This compoundLys-His-Gly-NH2339.1969340.2047

The MS/MS spectrum provides sequence-specific fragment ions. The major fragment ions are typically b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The predicted m/z values for these ions are crucial for confirming the sequence.[9]

Table 2: Predicted MS/MS Fragment Ions for this compound ([M+H]⁺)

Ion TypeSequence FragmentCalculated m/z
b₁Lys129.1027
b₂Lys-His266.1616
y₁Gly-NH₂75.0558
y₂His-Gly-NH₂212.1147

By matching the observed fragment ions in the experimental MS/MS spectrum to the theoretical values in Table 2, the sequence Lys-His-Gly-NH2 can be unequivocally confirmed.

// Invisible nodes for layout node [style=invis, width=0, height=0, label=""]; p1, p2, p3;

"H2N" -> p1 [style=invis]; "Lys" -> p2 [style=invis]; "His" -> p3 [style=invis];

// Edges showing fragmentation p1 -> b1 [dir=back, color="#4285F4", constraint=false, arrowhead=curve]; p2 -> b2 [dir=back, color="#4285F4", constraint=false, arrowhead=curve]; p2 -> y2 [color="#EA4335", constraint=false, arrowhead=curve]; p3 -> y1 [color="#EA4335", constraint=false, arrowhead=curve]; } .dot Caption: Fragmentation pattern of this compound during tandem mass spectrometry.

Part 2: Quantitative Analysis of this compound

This section provides a protocol for quantifying this compound in a biological matrix (e.g., plasma or cell culture media) using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[10]

Experimental Protocol: Quantitative LC-MS/MS (MRM)
  • Sample Preparation:

    • Spiking: Spike biological samples with known concentrations of a this compound standard to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

    • Internal Standard: Add a stable isotope-labeled (SIL) peptide analog of this compound (e.g., Lys-His-[¹³C₂,¹⁵N]Gly-NH₂) at a fixed concentration to all samples and standards for accurate quantification.

    • Extraction: Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Evaporation & Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in Mobile Phase A.

  • LC-MS/MS Method:

    • LC System: Use the same LC method as described for qualitative analysis to ensure chromatographic reproducibility.

    • Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer is ideal for quantitative applications due to its sensitivity and selectivity.[10]

    • MRM Transitions: Set the instrument to monitor specific precursor-to-product ion transitions. At least two transitions are recommended for confident quantification.[11] The transitions are determined from the qualitative analysis.

Data Presentation

The quantitative analysis relies on monitoring specific ion transitions.

Table 3: MRM Transitions for this compound Quantification

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zTransition Type
This compound340.2266.2Quantifier
This compound340.275.1Qualifier
This compound-SIL (IS)e.g., 343.2e.g., 266.2Internal Standard

Note: The exact m/z of the Stable Isotope Labeled (SIL) Internal Standard (IS) will depend on the specific isotopes incorporated.

The instrument software will generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the standards. The concentration of this compound in unknown samples is then calculated from this curve.

// Nodes Sample [label="Biological Sample\n(e.g., Plasma)"]; Spike [label="Spike with Internal Standard\n(SIL-Bursin)"]; Extract [label="Protein Precipitation &\nSolid Phase Extraction"]; LC [label="LC Separation\n(Reversed-Phase)"]; MS [label="ESI-QqQ-MS Analysis\n(MRM Mode)"]; Data [label="Data Processing"]; Quant [label="Quantification\n(Calibration Curve)"];

// Edges Sample -> Spike; Spike -> Extract; Extract -> LC; LC -> MS; MS -> Data; Data -> Quant; } .dot Caption: Workflow for quantitative analysis of this compound in biological samples.

This compound's Biological Action and Signaling

This compound selectively induces the differentiation of B precursor cells.[1] This action is associated with an elevation of cyclic guanosine monophosphate (cGMP) in B-cell lines, but not in T-cell lines.[1] While the precise receptor and downstream pathway are not fully elucidated, this suggests a signaling cascade initiated by this compound binding to a specific B-cell surface receptor, leading to the activation of guanylate cyclase and subsequent cGMP production.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="B-Cell Specific\nSurface Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GC [label="Guanylate Cyclase\n(GC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GTP [label="GTP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKG [label="Protein Kinase G\n(PKG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Differentiation [label="B-Cell\nDifferentiation", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> Receptor [label="Binds"]; Receptor -> GC [label="Activates"]; GTP -> cGMP [headlabel="GC", color="#5F6368"]; cGMP -> PKG [label="Activates"]; PKG -> Differentiation [label="Promotes"]; } .dot Caption: Simplified diagram of this compound's proposed signaling in B-cells.

Liquid chromatography-tandem mass spectrometry is a powerful and essential technique for the characterization of the bioactive peptide this compound. The methods described provide a robust framework for confirming its identity and sequence through qualitative analysis and for determining its concentration in complex biological matrices via quantitative MRM analysis. These protocols are fundamental for researchers in immunology and drug development who are investigating the function and therapeutic potential of this compound.

References

Application Notes and Protocols for Lyophilized Bursin Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Bursin is a tripeptide with the amino acid sequence Lys-His-Gly-NH2, known to be involved in the selective differentiation of B lymphocytes.[1][2] It is derived from a larger precursor molecule, prothis compound. Understanding the proper handling and storage of lyophilized this compound peptide is critical for maintaining its biological activity and ensuring the reproducibility of experimental results. These application notes provide detailed protocols for the storage, reconstitution, and handling of lyophilized this compound peptide, as well as a method for assessing its biological activity.

II. Handling and Storage of Lyophilized this compound Peptide

Proper handling and storage are paramount to preserving the integrity of lyophilized this compound peptide.

1. Storage Conditions:

Lyophilized this compound peptide is stable when stored under the correct conditions. For optimal long-term stability, it is recommended to store the lyophilized powder in a tightly sealed container at -20°C or -80°C, protected from light. A desiccator or a container with a desiccant should be used to minimize moisture exposure, as peptides can be hygroscopic.

Storage ConditionTemperatureDurationNotes
Long-term -20°C to -80°CYearsProtect from light and moisture.
Short-term 4°CWeeksSuitable for peptides that will be used soon after receipt.
Room Temperature AmbientDaysAcceptable for shipping but not recommended for storage.

2. Handling Precautions:

  • Before opening, allow the vial of lyophilized this compound peptide to warm to room temperature in a desiccator. This prevents the condensation of moisture, which can compromise the stability of the peptide.

  • Weigh the desired amount of peptide quickly in a clean, well-ventilated area.

  • Reseal the vial tightly immediately after use to prevent moisture absorption and contamination.

III. Reconstitution of Lyophilized this compound Peptide

Reconstitution is the process of dissolving the lyophilized peptide in a suitable solvent to prepare a stock solution.

1. Solvent Selection:

The choice of solvent depends on the physicochemical properties of the peptide. This compound, with the sequence Lys-His-Gly-NH2, is a basic peptide due to the presence of lysine and histidine residues. Therefore, it should be readily soluble in aqueous solutions.

  • Primary Recommended Solvent: Sterile, deionized water.

  • Alternative Solvents: If solubility in water is an issue, a dilute aqueous solution of acetic acid (e.g., 0.1%) can be used. Avoid using strong acids or bases, as they can cause peptide degradation.

2. Reconstitution Protocol:

  • Gather the necessary materials: vial of lyophilized this compound peptide, recommended solvent, sterile pipette tips, and a vortex mixer or sonicator.

  • Allow the this compound peptide vial to equilibrate to room temperature in a desiccator.

  • Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL).

  • Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation. If the peptide does not dissolve completely, brief sonication may be helpful.

  • The resulting solution should be clear and free of any visible particulates.

IV. Storage of Reconstituted this compound Peptide

Peptides in solution are significantly less stable than in their lyophilized form.

1. Aliquoting and Storage:

  • It is highly recommended to aliquot the reconstituted this compound peptide solution into single-use volumes. This will prevent repeated freeze-thaw cycles, which can lead to peptide degradation.

  • Store the aliquots in a freezer at -20°C or, for longer-term storage, at -80°C.

2. Stability of Reconstituted Peptide:

Storage TemperatureEstimated Stability
4°CUp to one week
-20°CSeveral weeks to a few months
-80°CSeveral months to a year

V. Experimental Protocols

A. This compound Peptide Signaling Pathway

This compound is known to induce the differentiation of B lymphocytes and has been shown to increase the levels of cyclic guanosine monophosphate (cGMP) in B-cell lines.[1] This suggests a signaling pathway that may involve a cell surface receptor coupled to guanylate cyclase.

Bursin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide Receptor Putative this compound Receptor (G-protein coupled?) This compound->Receptor Binding GC Guanylate Cyclase Receptor->GC Activation cGMP cGMP GC->cGMP Conversion GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation Transcription_Factors Transcription Factors PKG->Transcription_Factors Phosphorylation & Activation B_Cell_Differentiation B-Cell Differentiation (e.g., IgM expression) Transcription_Factors->B_Cell_Differentiation Gene Expression

Caption: Proposed this compound signaling pathway in B-cells.

B. Experimental Workflow for Assessing this compound-Induced B-Cell Differentiation

This workflow outlines the key steps to evaluate the biological activity of this compound peptide by measuring its effect on B-cell differentiation.

Bursin_Workflow start Start isolate_cells Isolate B-cell precursors (e.g., from bone marrow) start->isolate_cells culture_cells Culture cells with This compound peptide isolate_cells->culture_cells stain_cells Stain cells with fluorescent antibodies (e.g., anti-IgM) culture_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry analyze_data Quantify percentage of IgM-positive cells flow_cytometry->analyze_data end End analyze_data->end

Caption: Workflow for B-cell differentiation assay.

C. Protocol: In Vitro B-Cell Differentiation Assay

This protocol is designed to assess the ability of this compound peptide to induce the differentiation of B-cell precursors, which can be monitored by the expression of cell surface markers such as IgM.[3]

1. Materials:

  • Lyophilized this compound peptide

  • Sterile, deionized water for reconstitution

  • B-cell precursor cell line (e.g., a pre-B cell line) or primary B-cell precursors isolated from bone marrow

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • Fluorescently labeled antibodies against B-cell surface markers (e.g., anti-IgM, anti-B220)

  • Flow cytometer

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

2. Procedure:

  • Cell Preparation:

    • Culture the B-cell precursor cells in complete medium.

    • Harvest the cells and determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Resuspend the cells in fresh complete medium to a concentration of 1 x 10^6 cells/mL.

  • Cell Plating and Treatment:

    • Plate 100 µL of the cell suspension (1 x 10^5 cells) into the wells of a 96-well plate.

    • Prepare a serial dilution of the reconstituted this compound peptide stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 ng/mL).

    • Add 100 µL of the this compound peptide dilutions to the respective wells. Include a vehicle control (medium only).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for a suitable period to allow for differentiation (e.g., 48-72 hours).

  • Antibody Staining:

    • After the incubation period, harvest the cells from each well and transfer them to FACS tubes.

    • Wash the cells twice with cold PBS containing 1% BSA.

    • Resuspend the cells in 100 µL of PBS/BSA containing the fluorescently labeled antibodies at their predetermined optimal concentrations.

    • Incubate the cells on ice or at 4°C for 30 minutes in the dark.

    • Wash the cells twice with cold PBS/BSA to remove unbound antibodies.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 200-500 µL of PBS/BSA.

    • Acquire the data on a flow cytometer.

    • Analyze the data to determine the percentage of cells expressing the differentiation marker (e.g., IgM) in the this compound-treated groups compared to the control group.

3. Data Presentation:

The quantitative data from the B-cell differentiation assay should be summarized in a table for easy comparison.

TreatmentConcentration (ng/mL)% IgM-positive Cells (Mean ± SD)
Vehicle Control0[Insert Data]
This compound Peptide0.1[Insert Data]
This compound Peptide1[Insert Data]
This compound Peptide10[Insert Data]
This compound Peptide100[Insert Data]

VI. Conclusion

The proper handling and storage of lyophilized this compound peptide are essential for maintaining its biological activity. The protocols provided in these application notes offer a comprehensive guide for researchers working with this peptide. The B-cell differentiation assay described is a reliable method for assessing the bioactivity of this compound and can be adapted for various experimental needs. Adherence to these guidelines will contribute to the generation of accurate and reproducible data in studies investigating the role of this compound in B-lymphocyte development and immunology.

References

Application Notes and Protocols for Assessing the Stability of Bursin in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the stability of the tripeptide Bursin (Lys-His-Gly-NH2) in various cell culture media. Understanding the stability of this compound is critical for accurate interpretation of its biological activity and for the development of potential therapeutics. The protocols outlined below utilize common analytical techniques to quantify the degradation of this compound over time.

Introduction to this compound Stability

This compound is a tripeptide amide, first isolated from the bursa of Fabricius in chickens, that has been shown to selectively induce the differentiation of B lymphocytes.[1] Like many therapeutic peptides, the in vitro and in vivo efficacy of this compound is highly dependent on its stability in biological fluids, including cell culture media. Peptides are susceptible to degradation by proteases and peptidases present in serum-supplemented media and secreted by cells.[2][3][4] Therefore, quantifying the stability of this compound is a crucial step in designing and interpreting cell-based assays and in developing stable formulations for therapeutic use.

Several factors can influence the stability of peptides in cell culture, including:

  • Enzymatic Degradation: Proteases and peptidases can cleave the peptide bonds of this compound. The rate of degradation can depend on the cell type and the concentration of serum in the media.[2][4]

  • Physicochemical Factors: pH, temperature, and the composition of the culture medium can affect the chemical stability of the peptide.[5][6][7]

  • Peptide Concentration: The initial concentration of the peptide can influence its aggregation and degradation kinetics.[5][6]

  • Terminal Modifications: The amide group on the C-terminus of this compound is a modification known to increase resistance to carboxypeptidases. Further modifications to the N-terminus could potentially enhance stability.[2][4]

This document provides protocols for two primary methods for assessing this compound stability: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

General Experimental Workflow

The general workflow for assessing this compound stability involves incubating the peptide in cell culture media, collecting samples at various time points, processing the samples to remove interfering substances, and analyzing the remaining intact peptide using a quantitative analytical method.

Experimental Workflow for this compound Stability Assessment cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock 1. Incubate in Media Incubate in Media Prepare this compound Stock->Incubate in Media 2. Collect Samples Collect Samples Incubate in Media->Collect Samples 3. Time points (e.g., 0, 1, 4, 8, 24, 48h) Protein Precipitation Protein Precipitation Collect Samples->Protein Precipitation 4. Stop degradation Centrifugation Centrifugation Protein Precipitation->Centrifugation 5. Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant 6. RP-HPLC or LC-MS RP-HPLC or LC-MS Collect Supernatant->RP-HPLC or LC-MS 7. Quantify Peak Area Quantify Peak Area RP-HPLC or LC-MS->Quantify Peak Area 8. Calculate % Remaining Calculate % Remaining Quantify Peak Area->Calculate % Remaining 9. End End Calculate % Remaining->End

Figure 1: General workflow for assessing the stability of this compound in cell culture media.
Protocol 1: Stability Assessment by RP-HPLC

This protocol is suitable for quantifying the disappearance of the parent this compound peptide over time.

Materials:

  • This compound (synthetic, >95% purity)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)

  • Cells of interest (optional, for assessing cell-mediated degradation)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • RP-HPLC system with a C18 column

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile, nuclease-free water. Filter-sterilize through a 0.22 µm filter.

  • Incubation:

    • In separate sterile tubes, add the this compound stock solution to the desired cell culture medium (e.g., with 10% FBS, without FBS, or in media conditioned by cells) to a final concentration of 100 µg/mL.

    • Incubate the tubes at 37°C in a humidified incubator.

  • Sample Collection:

    • At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) from each incubation tube.

    • The 0-hour time point should be taken immediately after adding the peptide to the medium.

  • Sample Processing (Protein Precipitation):

    • To stop enzymatic degradation, immediately add an equal volume of 1% (v/v) TFA in ACN to the collected sample.[8][9]

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the peptide and transfer it to a new microcentrifuge tube for HPLC analysis.

  • RP-HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Flow Rate: 1 mL/min

    • Detection: UV absorbance at 214 nm

    • Gradient: A linear gradient appropriate for eluting the tripeptide this compound. A starting point could be 5-60% Mobile Phase B over 30 minutes. The gradient should be optimized to achieve good separation of the this compound peak from any degradation products.

    • Inject 20-50 µL of the supernatant from step 4.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time, which can be determined by injecting the this compound standard.

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics and half-life (t1/2).

Protocol 2: Stability Assessment by LC-MS

LC-MS offers higher sensitivity and specificity, allowing for the identification of degradation products.

Materials:

  • Same as for RP-HPLC, with the addition of an internal standard.

  • Internal Standard (IS): A stable, non-endogenous peptide with similar chromatographic behavior to this compound but a different mass-to-charge ratio (m/z). A deuterated or 13C/15N-labeled this compound would be ideal. If unavailable, a stable peptide of similar size and polarity can be used.

  • LC-MS system (e.g., coupled to a triple quadrupole or Orbitrap mass spectrometer)

Procedure:

  • Preparation and Incubation: Follow steps 1 and 2 from the RP-HPLC protocol.

  • Sample Collection and Processing:

    • Follow steps 3 and 4 from the RP-HPLC protocol.

    • Before protein precipitation, spike the samples with a known concentration of the internal standard. This will help to normalize for variations in sample processing and instrument response.[10][11]

  • LC-MS Analysis:

    • The liquid chromatography conditions can be similar to those used for RP-HPLC, but with MS-compatible mobile phases (e.g., 0.1% formic acid in water and ACN).

    • The mass spectrometer should be operated in positive ion mode.

    • Monitor the specific m/z for this compound and its internal standard using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher specificity.

  • Data Analysis:

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point.[10]

    • Normalize the area ratios at each time point to the area ratio at the 0-hour time point to determine the percentage of this compound remaining.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics and half-life.

    • The full-scan mass spectra can be analyzed to identify potential degradation products by looking for masses corresponding to cleavage of the peptide bonds.

Data Presentation

The quantitative data obtained from the stability assays should be summarized in a clear and structured table for easy comparison.

Time (hours)% this compound Remaining (Medium only)% this compound Remaining (Medium + 10% FBS)% this compound Remaining (Conditioned Medium)
0100100100
1
4
8
24
48
t1/2 (hours)

Table 1: Example data table for summarizing the stability of this compound under different cell culture conditions. The half-life (t1/2) can be calculated from the degradation curve.

Hypothetical Signaling Pathway for this compound

While the specific signaling pathway for this compound is not fully elucidated, as a peptide hormone involved in cell differentiation, it is likely to involve a cell surface receptor and downstream signaling cascades. The following diagram represents a hypothetical signaling pathway for this compound, based on common peptide hormone signaling mechanisms.

Hypothetical this compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound Receptor This compound Receptor (e.g., GPCR) This compound->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation & Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Translocation to Nucleus B_Cell_Differentiation B-Cell Differentiation Gene_Expression->B_Cell_Differentiation Leads to

Figure 2: A hypothetical signaling pathway for this compound, illustrating a potential mechanism of action leading to B-cell differentiation.

References

Troubleshooting & Optimization

How to troubleshoot low signal issues in a Bursin-specific ELISA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bursin-specific ELISAs.

Troubleshooting Guide: Low Signal Issues

Low or no signal is a common issue in ELISA experiments. This guide provides a systematic approach to identifying and resolving the root cause of low signal in your this compound-specific ELISA.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal in a this compound-specific ELISA?

Low signal in a this compound-specific ELISA can stem from several factors, often related to the unique properties of this compound as a small tripeptide (lysyl-histidyl-glycyl-amide)[1]. Key areas to investigate include:

  • Inefficient Plate Coating: Due to its small size, this compound may not efficiently adsorb to the microplate surface.

  • Suboptimal Antibody Performance: The affinity and concentration of the primary and/or secondary antibodies are critical.

  • Sample-Related Issues: The concentration of this compound in the sample may be below the detection limit, or the sample matrix may interfere with the assay.

  • Reagent and Procedural Errors: Improper storage of reagents, incorrect buffer composition, or procedural inconsistencies can all lead to low signal.[2][3][4][5]

Q2: How can I improve the coating of the ELISA plate with this compound?

Optimizing the coating process is crucial for a successful this compound-specific ELISA. Consider the following strategies:

  • Use a Carrier Protein: Covalently conjugating the this compound peptide to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), can significantly enhance its adsorption to the plate.

  • Optimize Coating Buffer: While a standard carbonate-bicarbonate buffer (pH 9.6) is often used, experimenting with different pH levels may improve binding.[6][7]

  • Increase Incubation Time and Temperature: Extending the coating incubation to overnight at 4°C can improve binding efficiency.[2][7]

  • Select High-Binding Plates: Use microplates specifically designed for high protein binding to maximize this compound immobilization.[3][8]

Q3: What should I check regarding my antibodies?

Antibody-related issues are a frequent cause of low signal. Here’s a checklist:

  • Antibody Specificity and Affinity: Ensure your primary antibody has high affinity and specificity for this compound. For a sandwich ELISA, confirm that the capture and detection antibodies recognize different epitopes on the this compound-carrier conjugate.[9]

  • Antibody Concentration: Titrate both the primary and secondary antibodies to determine the optimal concentration. Using too little antibody will result in a weak signal, while too much can increase background noise.[4][6] A checkerboard titration is a useful method for optimizing both antibody concentrations simultaneously.[10]

  • Antibody Storage and Handling: Avoid repeated freeze-thaw cycles. Store antibodies according to the manufacturer's instructions to maintain their activity.

  • Secondary Antibody Compatibility: Confirm that the secondary antibody is specific for the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary).[3][4]

Q4: How can I troubleshoot issues related to my samples?

  • Sample Concentration: If the this compound concentration in your samples is very low, consider concentrating the samples prior to the assay.

  • Sample Matrix Effects: Components in your sample matrix (e.g., serum, plasma, cell culture media) can interfere with the assay. Prepare your standards in a diluent that closely mimics the sample matrix to minimize these effects.[11]

  • Sample Preparation and Storage: Prepare and store your samples appropriately to prevent degradation of this compound. For biological fluids, it is recommended to aliquot and store them at -80°C to avoid repeated freeze-thaw cycles.[12][13][14][15]

Q5: What procedural steps should I review?

  • Washing Steps: Insufficient washing can lead to high background, while overly aggressive washing can remove bound antibodies or antigen. Ensure an adequate number of washes with a gentle buffer.[3][4]

  • Incubation Times and Temperatures: Adhere to the recommended incubation times and temperatures in your protocol. In some cases, extending the incubation time of the primary antibody (e.g., overnight at 4°C) can enhance the signal.[3][4][16]

  • Reagent Preparation and Storage: Use fresh, properly prepared buffers and substrate solutions. Ensure that enzyme conjugates have not expired and have been stored correctly.[2][5] Some reagents, like HRP, can be inhibited by substances like sodium azide.[1]

Quantitative Data Summary

To systematically troubleshoot low signal issues, it is helpful to perform optimization experiments and record the results. The following tables provide templates for organizing your data.

Table 1: Coating Buffer Optimization

Coating Buffer (pH)Average Optical Density (OD) at 450 nmSignal-to-Noise Ratio
Carbonate-Bicarbonate (9.6)[Insert Data][Insert Data]
PBS (7.4)[Insert Data][Insert Data]
Other (Specify)[Insert Data][Insert Data]

Table 2: Primary Antibody Titration

Primary Antibody DilutionAverage Optical Density (OD) at 450 nmSignal-to-Noise Ratio
1:500[Insert Data][Insert Data]
1:1000[Insert Data][Insert Data]
1:2000[Insert Data][Insert Data]
1:4000[Insert Data][Insert Data]

Experimental Protocols

Below are example methodologies for key optimization experiments.

Protocol 1: Checkerboard Titration for Capture and Detection Antibody Optimization

This protocol is designed to determine the optimal concentrations of both the capture and detection antibodies simultaneously.

  • Plate Coating: Coat the wells of a 96-well high-binding ELISA plate with serial dilutions of the capture antibody in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Antigen Addition: Add a constant, saturating concentration of the this compound standard or a positive control sample to all wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Addition: Add serial dilutions of the HRP-conjugated detection antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis: The combination of capture and detection antibody concentrations that yields the highest signal-to-noise ratio is considered optimal.

Visualizations

Hypothetical Bursicon Signaling Pathway

cluster_membrane Cell Membrane Receptor Receptor G_Protein G_Protein Receptor->G_Protein Bursicon Bursicon Bursicon->Receptor Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Kinase_Cascade Kinase_Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Gene_Expression Nucleus->Gene_Expression

Caption: Hypothetical Bursicon Signaling Pathway.

Troubleshooting Workflow for Low ELISA Signal

Start Low Signal Check_Reagents Check Reagents (Storage, Expiration) Start->Check_Reagents Check_Procedure Review Protocol (Incubation, Washing) Start->Check_Procedure Optimize_Coating Optimize Coating (Buffer, Time, Plate) Check_Reagents->Optimize_Coating Check_Procedure->Optimize_Coating Optimize_Antibodies Optimize Antibodies (Concentration, Type) Optimize_Coating->Optimize_Antibodies Check_Sample Evaluate Sample (Concentration, Matrix) Optimize_Antibodies->Check_Sample Signal_Improved Signal Improved? Check_Sample->Signal_Improved End Assay Optimized Signal_Improved->End Yes Contact_Support Contact Technical Support Signal_Improved->Contact_Support No

Caption: Troubleshooting Workflow for Low ELISA Signal.

References

Technical Support Center: Optimizing Bursin (Lys-His-Gly-NH2) for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of the tripeptide Bursin (Lys-His-Gly-NH2) for in vitro cell culture experiments, particularly those involving B lymphocyte differentiation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological function in vitro?

A1: this compound is a tripeptide hormone with the amino acid sequence Lysyl-Histidyl-Glycyl-amide (Lys-His-Gly-NH2).[1] Its primary role is to act as a selective B-cell-differentiating hormone.[1] In vitro studies have shown that this compound can induce the phenotypic differentiation of both mammalian and avian B lymphocyte precursor cells, without affecting T precursor cells.[1] It has been observed to increase the frequency of Bu-1 antigen-bearing cells in chicken embryonic bone marrow and promote the differentiation of murine B-cell precursors into mature, lipopolysaccharide-reactive B-cells when co-cultured with bone marrow stromal cells.[2]

Q2: How should I reconstitute and store my lyophilized this compound peptide?

A2: Proper reconstitution and storage are critical for maintaining the peptide's bioactivity and ensuring experimental reproducibility. Lyophilized peptides are stable for months to years when stored correctly.[3]

  • Reconstitution:

    • Allow the lyophilized this compound vial to warm to room temperature before opening to prevent moisture contamination.[4]

    • Wipe the rubber stopper with an alcohol swab.[5]

    • Inject a sterile, high-purity solvent such as sterile distilled water, sterile dilute acetic acid (0.1%), or a buffer at pH 5-6 slowly down the side of the vial.[4][6]

    • Gently swirl the vial to dissolve the powder.[5][6] Avoid vigorous shaking, as this can damage the peptide structure.[6] If particles remain, sonication may help complete the dissolution.[4]

  • Storage:

    • Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or colder in a desiccated, dark environment.[3][4][7]

    • Reconstituted Solution: The shelf life of peptides in solution is limited.[4] For optimal stability, prepare single-use aliquots of the reconstituted this compound and store them at -20°C or -80°C.[3][7] This practice is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4][7] Reconstituted peptides are typically stable for 3-8 weeks when refrigerated at 2-8°C.[5]

Storage ConditionLyophilized PowderReconstituted Solution
Short-Term Room Temperature (days to weeks)2-8°C (up to 8 weeks)[5][6]
Long-Term -20°C to -80°C (months to years)[3][7]-20°C to -80°C (in aliquots)[3][7]

Q3: What is the recommended starting concentration for this compound in a B-cell differentiation assay?

A3: Currently, there is no universally established optimal concentration for this compound in in vitro cell culture. Early studies on its biological action used a range of very low concentrations in ovo, suggesting high potency.[2] Therefore, the optimal concentration for your specific cell line and assay must be determined empirically through a dose-response experiment. A reasonable starting range to test would be from picomolar (pM) to micromolar (µM).

We recommend setting up a titration experiment as outlined in the Experimental Protocols section below to identify the concentration that yields the desired biological effect (e.g., maximal B-cell differentiation) without inducing cytotoxicity.

Q4: What is the known signaling pathway for this compound in B lymphocytes?

A4: The complete signaling pathway for this compound has not been fully elucidated. However, a key finding is that this compound treatment leads to an increase in cyclic guanosine monophosphate (cGMP) in the human B-cell line Daudi.[1] This suggests that this compound may activate a guanylate cyclase, leading to downstream signaling cascades that ultimately influence gene expression related to B-cell differentiation. The precise receptor and downstream effectors of cGMP in this context are still under investigation.

G Start Problem: No this compound Effect C1 Is Concentration Optimal? Start->C1 C2 Is Peptide Intact? C1->C2 Yes S1 Solution: Perform Dose-Response Experiment C1->S1 No C3 Are Culture Conditions Correct? C2->C3 Yes S2 Solution: Check Storage/Handling. Test for Degradation (HPLC). Use Protease Inhibitors. C2->S2 No S3 Solution: Optimize Basal Media & Co-stimulatory Signals. C3->S3 No

References

Strategies to prevent the aggregation of synthetic Bursin peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to prevent the aggregation of synthetic Bursin peptides. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during synthesis, purification, and formulation.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for synthetic this compound peptides?

A1: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures. This can range from amorphous aggregates to highly organized amyloid fibrils characterized by a cross-β-sheet structure.[1][2] Aggregation is a major concern because it can lead to a loss of therapeutic efficacy, altered pharmacokinetics, reduced product stability and shelf life, and potentially induce an unwanted immune response.[3] For synthetic peptides, aggregation during solid-phase peptide synthesis (SPPS) can cause incomplete reactions, leading to low yields and difficult purifications.[4]

Q2: What are the primary factors that cause this compound peptide aggregation?

A2: Aggregation is influenced by both intrinsic and extrinsic factors.

  • Intrinsic Factors: These relate to the peptide's amino acid sequence. Stretches of hydrophobic residues, sequences with a high propensity to form β-sheets, and the overall net charge of the peptide are key determinants.[1]

  • Extrinsic Factors: These are environmental conditions. The most significant include:

    • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, promoting aggregation.[1][5]

    • pH: When the solution pH is near the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and favoring aggregation.[6]

    • Temperature: Temperature can affect aggregation kinetics, with higher temperatures sometimes accelerating the process.[7][8]

    • Ionic Strength: Salts in the solution can screen electrostatic charges, which can either inhibit or promote aggregation depending on the specific ions and the peptide sequence.[1][5]

    • Interfaces: Exposure to hydrophobic surfaces, like an air-water interface, can induce conformational changes that trigger aggregation.

Q3: How can I prevent aggregation during solid-phase peptide synthesis (SPPS)?

A3: On-resin aggregation is a common issue, especially for hydrophobic or long sequences.[4] It can be identified by the shrinking of the resin matrix. Several strategies can be employed to disrupt the hydrogen bonding that causes aggregation:

  • Incorporate "Difficult Sequence" Disruptors:

    • Pseudoprolines: These dipeptides can be inserted at Ser or Thr residues to introduce a kink in the peptide backbone, disrupting secondary structure formation.[4]

    • Backbone Protection: Using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the alpha-nitrogen of an amino acid every 6-7 residues effectively prevents hydrogen bonding.[4]

  • Modify Synthesis Conditions:

    • Solvents: Switching from standard solvents like DMF to N-methylpyrrolidone (NMP) or adding DMSO can improve solvation.[4]

    • Temperature: Coupling at a higher temperature can sometimes disrupt aggregates.[4]

    • Additives: The addition of chaotropic salts (e.g., KSCN) or nonionic detergents can help.[4]

    • Microwave Synthesis: Microwave irradiation can significantly improve coupling efficiency for difficult sequences.[4]

Q4: My purified this compound peptide is aggregating in solution. What can I do?

A4: For peptides that have already been synthesized and purified, the focus shifts to controlling the solution environment. The primary strategies are to adjust the pH, temperature, and peptide concentration, and to use stabilizing excipients.[1][5] It is often best to store peptides in lyophilized form at -20°C or -80°C and only reconstitute what is needed.[9]

Q5: How does pH affect the stability and aggregation of my peptide?

A5: The pH of a solution is a critical factor for peptide stability.[6] Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero.[6] Adjusting the pH away from the pI increases the net charge, leading to greater electrostatic repulsion between peptide molecules, which helps prevent aggregation.[1] However, extreme pH values can also be detrimental, causing chemical degradation such as hydrolysis (at low pH) or deamidation and oxidation (at high pH).[6][9] Therefore, a pH screening study is often necessary to find the optimal balance between stability and solubility.

Q6: What is the role of temperature in peptide aggregation?

A6: Temperature has a complex effect on aggregation. In many cases, lower temperatures (e.g., 5°C vs. 25°C) will slow the kinetics of aggregation.[7] However, some peptides may aggregate during freeze-thaw cycles. For pre-formed aggregates, local or rapid heating can sometimes disrupt them and re-establish a more stable, non-aggregated state.[10][11] The optimal temperature for storage and handling must be determined empirically for each peptide.

Q7: Which additives or excipients can I use to prevent aggregation in my formulation?

A7: A variety of excipients can be used to stabilize peptide formulations. They work through different mechanisms to prevent aggregation.[12][13]

  • Sugars and Polyols (e.g., Sucrose, Glycerol): These osmolytes are preferentially excluded from the peptide surface, which thermodynamically favors the more compact, native state over unfolded, aggregation-prone states.[14]

  • Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at preventing aggregation by interacting with charged and hydrophobic regions on the peptide surface, thereby increasing solubility.[12][14]

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic detergents can prevent aggregation in two ways: by competitively binding to hydrophobic interfaces (like air-water) or by directly binding to hydrophobic patches on the peptide, shielding them from interaction with other peptide molecules.

  • Reducing Agents (e.g., DTT, TCEP): For peptides containing cysteine residues, reducing agents are crucial to prevent the formation of intermolecular disulfide bonds, which is a form of covalent aggregation.[9][14]

Troubleshooting Guide

This table provides solutions to common problems encountered with synthetic this compound peptides.

Problem Potential Cause Recommended Solutions & Strategies
Low Purity/Yield During SPPS On-resin peptide aggregation• Incorporate pseudoproline dipeptides at Ser/Thr residues.[4]• Use Hmb or Dmb backbone protection for aggregation-prone sequences.[4]• Switch synthesis solvent to NMP or add DMSO.[4]• Increase the coupling temperature or use microwave-assisted synthesis.[4]
Peptide Precipitates After Purification & Solubilization Aggregation due to high concentration, unfavorable pH, or temperature.• Lower the peptide concentration.[1]• Adjust the solution pH to be at least 1-2 units away from the peptide's calculated pI.[6]• Perform a pH and excipient screening study to find optimal conditions.• Add stabilizing excipients like arginine (25-100 mM) or a non-ionic surfactant like Tween 20 (0.01-0.1%).[14]
Cloudiness or Particulate Formation in Solution Over Time Slow aggregation or fibrillation.• Optimize storage conditions: store lyophilized at -20°C or -80°C.[9]• If in solution, filter through a 0.22 µm filter, aliquot, and freeze to minimize freeze-thaw cycles.[9]• Add cryoprotectants like glycerol or sucrose (5-10%) to frozen stocks.• Monitor aggregation over time using a Thioflavin T (ThT) assay.[5]
Inconsistent Results in Biological Assays Presence of soluble oligomers or aggregates affecting activity.• Ensure the peptide stock solution is freshly prepared and filtered.• Use size-exclusion chromatography (SEC) to analyze the oligomeric state of the peptide solution.• Re-evaluate the formulation buffer; consider adding stabilizers like arginine or polysorbates.[12]

Visual Guides and Workflows

Logical Workflow for Troubleshooting Peptide Aggregation

This diagram outlines a step-by-step process for identifying and resolving peptide aggregation issues.

G start Aggregation Observed (Precipitate, Low Yield, etc.) is_synthesis During SPPS? start->is_synthesis spps_solutions Implement On-Resin Strategies: - Use Pseudoprolines/Hmb - Change Solvents (NMP) - Increase Temperature is_synthesis->spps_solutions Yes is_solution In Solution? is_synthesis->is_solution No resolved1 Problem Resolved spps_solutions->resolved1 solution_check Initial Checks: 1. Lower Concentration 2. Adjust pH from pI 3. Control Temperature is_solution->solution_check Yes not_resolved Still Aggregates? solution_check->not_resolved excipient_screen Perform Excipient Screening: - Arginine - Surfactants (Polysorbate) - Sugars/Polyols not_resolved->excipient_screen Yes resolved2 Problem Resolved not_resolved->resolved2 No monitor Monitor Stability: - Thioflavin T Assay - Size Exclusion Chromatography excipient_screen->monitor monitor->resolved2

Caption: A troubleshooting workflow for peptide aggregation.

Key Factors Influencing Peptide Aggregation

This diagram illustrates the interplay between intrinsic and extrinsic factors that contribute to peptide aggregation.

Caption: Intrinsic and extrinsic factors in peptide aggregation.

Detailed Experimental Protocols

Protocol 1: General Procedure for Solubilizing Lyophilized Peptides

This protocol provides a starting point for solubilizing peptides while minimizing aggregation risk.

  • Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 10-15 minutes to prevent condensation.

  • Solvent Selection:

    • First, try sterile, nuclease-free water.

    • If the peptide is insoluble, check its amino acid composition. For basic peptides (net positive charge), use a dilute aqueous acid (e.g., 10% acetic acid). For acidic peptides (net negative charge), use a dilute aqueous base (e.g., 0.1% ammonium hydroxide).

    • For very hydrophobic peptides, a small amount of organic solvent like DMSO, DMF, or acetonitrile may be needed for initial solubilization before diluting with an aqueous buffer. Note: Ensure the final organic solvent concentration is compatible with your downstream application.

  • Solubilization: Add the selected solvent to the vial to achieve a high-concentration stock (e.g., 1-10 mg/mL). Gently vortex or sonicate the vial for a few seconds to aid dissolution. Avoid vigorous shaking, which can cause aggregation at air-water interfaces.

  • Dilution: Once fully dissolved, dilute the stock solution to the desired working concentration using the final experimental buffer.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Fibrillar Aggregation

This assay is used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures.[1][5]

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a 1 mM ThT solution in water. Store protected from light at 4°C.

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5).[15]

  • Assay Setup:

    • Prepare peptide samples at the desired concentration in the assay buffer. Include negative controls (buffer only) and positive controls if available.

    • Incubate the samples under conditions expected to induce aggregation (e.g., 37°C with gentle agitation).

  • Measurement:

    • At various time points (e.g., 0, 1, 3, 24, 48 hours), take a small aliquot (e.g., 10 µL) of each peptide sample.

    • In a 96-well black plate, mix the peptide aliquot with the assay buffer and ThT stock solution to a final volume of 200 µL and a final ThT concentration of 10 µM.

    • Measure fluorescence using a plate reader with excitation at ~435-450 nm and emission at ~480-490 nm.[15]

  • Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of nucleated fibril formation, indicating aggregation.[1][5] This allows for the comparison of aggregation kinetics under different conditions (e.g., with and without stabilizers).

References

Addressing non-specific binding in Bursin immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during Bursin immunohistochemistry (IHC), with a specific focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of high background staining in this compound IHC?

High background staining often results from non-specific binding of primary or secondary antibodies to the tissue.[1] This can be caused by several factors, including improper fixation, issues with tissue processing, insufficient blocking, or suboptimal antibody concentrations.[1][2]

Q2: How can I determine if the non-specific binding is caused by the primary or secondary antibody?

To identify the source of non-specific staining, run a negative control experiment where the primary antibody is omitted.[1][2] If staining is still observed with only the secondary antibody, it indicates that the secondary antibody is binding non-specifically.[1]

Q3: What are the key steps in an IHC protocol to prevent non-specific binding?

Several steps are critical for preventing non-specific binding:

  • Optimal Fixation: Over-fixation can lead to increased background. It's important to optimize the fixation time.[2]

  • Thorough Deparaffinization and Rehydration: Incomplete removal of paraffin can cause high background. Using fresh xylene and ensuring complete rehydration is crucial.[2][3]

  • Effective Blocking: Blocking non-specific binding sites is essential.[2][4] This is typically done using normal serum from the species in which the secondary antibody was raised or with a protein solution like bovine serum albumin (BSA).[2][5]

  • Antibody Titration: Using an excessive concentration of the primary or secondary antibody can lead to non-specific binding.[2][4] It is important to determine the optimal antibody concentration through titration.[6]

  • Washing Steps: Sufficient washing between antibody incubation steps helps to remove unbound antibodies and reduce background.[4]

Q4: What is endogenous enzyme activity and how can it be blocked?

Tissues can contain endogenous enzymes, such as peroxidases and alkaline phosphatases, which can react with the detection system and cause false positive staining.[4][6]

  • Endogenous Peroxidase: This can be blocked by treating the tissue with a hydrogen peroxide (H₂O₂) solution (e.g., 3% H₂O₂ in methanol or water) before primary antibody incubation.[3][4][7]

  • Endogenous Alkaline Phosphatase: This can be blocked with reagents like levamisole.[4][6]

Q5: How do I choose the right blocking agent?

The choice of blocking agent is crucial for minimizing non-specific binding.

  • Normal Serum: A common and effective blocking agent is normal serum from the same species as the host of the secondary antibody.[1][4] This prevents the secondary antibody from binding to endogenous immunoglobulins in the tissue.

  • Protein Solutions: Bovine serum albumin (BSA) or non-fat dry milk can also be used to block non-specific protein-binding sites.[5] However, be cautious with milk-based blockers if using a biotin-based detection system, as milk contains biotin.[8]

Troubleshooting Guide: Non-Specific Binding in this compound IHC

This guide provides a structured approach to troubleshooting common issues related to non-specific binding in this compound immunohistochemistry.

Problem Possible Cause Recommended Solution
High Background Staining Inadequate blocking.Increase the concentration of the blocking agent or the incubation time.[2] Use normal serum from the species in which the secondary antibody was raised.[1][4]
Primary antibody concentration is too high.Perform a titration experiment to determine the optimal primary antibody concentration.[2][6]
Secondary antibody is binding non-specifically.Run a control without the primary antibody. If staining persists, consider using a pre-adsorbed secondary antibody or changing the secondary antibody.[1][2]
Endogenous peroxidase or phosphatase activity.Treat tissue sections with a quenching agent like hydrogen peroxide for peroxidase or levamisole for alkaline phosphatase before primary antibody incubation.[3][4][6]
Over-fixation of the tissue.Reduce the fixation time.[2]
Incomplete deparaffinization.Use fresh xylene and ensure sufficient incubation time for complete paraffin removal.[2][3]
Non-specific Staining in Specific Structures (e.g., connective tissue) Ionic or hydrophobic interactions.Increase the salt concentration in the antibody dilution buffer or add a non-ionic detergent like Tween-20.[5]
Fc receptor binding.Block with normal serum from the secondary antibody host species.[4]
Spotty or Uneven Background Tissue sections dried out during staining.Keep the slides in a humidified chamber during incubations and ensure they are always covered with buffer or antibody solution.[1][6]
Incomplete deparaffinization.Ensure complete removal of paraffin by using fresh xylene and adequate incubation times.[2][3]

Experimental Protocols

General Immunohistochemistry Protocol for this compound (Paraffin-Embedded Sections)

This protocol provides a general framework. Optimization of incubation times, temperatures, and antibody concentrations is essential for specific applications.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 minutes.

    • Immerse in 70% Ethanol: 2 minutes.

    • Rinse in distilled water.

  • Antigen Retrieval (if required):

    • Method and buffer choice depend on the this compound antibody. Common methods include heat-induced epitope retrieval (HIER) in citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

  • Blocking Endogenous Enzymes:

    • Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., PBS or TBS).

  • Blocking Non-Specific Binding:

    • Incubate sections with a blocking solution (e.g., 5-10% normal goat serum in PBS if the secondary antibody is goat anti-rabbit/mouse) for 30-60 minutes at room temperature in a humidified chamber.[4][9]

  • Primary Antibody Incubation:

    • Dilute the anti-Bursin primary antibody to its optimal concentration in antibody diluent (e.g., PBS with 1% BSA).

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash slides with wash buffer (e.g., PBS with 0.05% Tween-20) three times for 5 minutes each.

  • Secondary Antibody Incubation:

    • Incubate with a biotinylated or enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit) diluted according to the manufacturer's instructions for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as in step 6.

  • Detection:

    • If using an enzyme-conjugated secondary, incubate with the appropriate chromogenic substrate (e.g., DAB for HRP) until the desired color intensity is reached.

    • If using a biotinylated secondary, incubate with an avidin-biotin complex (ABC) reagent before adding the substrate.

  • Counterstaining:

    • Counterstain with a suitable nuclear stain like hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols and xylene.

    • Mount with a permanent mounting medium.

Quantitative Data Summary: Typical Optimization Ranges for IHC
Parameter Typical Range Notes
Primary Antibody Dilution 1:50 - 1:2000Highly dependent on antibody affinity and concentration. Titration is essential.
Primary Antibody Incubation Time 1 hour at RT to overnight at 4°CLonger incubation at 4°C can increase signal specificity.[1]
Secondary Antibody Dilution 1:200 - 1:5000Follow manufacturer's recommendations and optimize.
Blocking Serum Concentration 1% - 10%Typically 5% is a good starting point.[8]
Blocking Time 30 minutes - 1 hourCan be extended to reduce background.[10]
Hydrogen Peroxide Concentration 0.3% - 3%3% is common, but lower concentrations can be used for sensitive epitopes.[4]

Visualizations

Experimental Workflow for Troubleshooting Non-Specific Binding

cluster_prep Initial Staining & Observation cluster_troubleshoot Troubleshooting Steps cluster_secondary Secondary Antibody Issue cluster_primary Primary Antibody/Protocol Issue cluster_validation Validation start Perform this compound IHC observe Observe High Background/ Non-Specific Staining start->observe neg_control Run Negative Control (No Primary Antibody) observe->neg_control staining_present Staining Present? neg_control->staining_present no_staining No Staining? change_secondary Change/Pre-adsorb Secondary Antibody staining_present->change_secondary Yes final_stain Perform Optimized This compound IHC change_secondary->final_stain optimize_protocol Optimize Protocol: - Titrate Primary Ab - Optimize Blocking - Check Fixation no_staining->optimize_protocol Yes optimize_protocol->final_stain clean_signal Clean Signal with Low Background final_stain->clean_signal

Caption: Troubleshooting workflow for non-specific binding in IHC.

Hypothetical this compound Signaling Pathway

Disclaimer: The following diagram illustrates a hypothetical signaling pathway for an insect bursicon-like peptide, as specific information for a broadly defined "this compound" is not available. This pathway is based on known insect neuropeptide signaling mechanisms.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound (Ligand) receptor This compound Receptor (GPCR) This compound->receptor Binding g_protein G-Protein Activation receptor->g_protein Activation second_messenger Second Messenger (e.g., cAMP) g_protein->second_messenger Production pka Protein Kinase A (PKA) second_messenger->pka Activation transcription_factor Transcription Factor (e.g., CREB) pka->transcription_factor Phosphorylation gene_expression Target Gene Expression transcription_factor->gene_expression Regulation

Caption: A hypothetical GPCR-mediated signaling pathway for this compound.

References

How to improve the sensitivity and specificity of a Bursin bioassay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bursin bioassays. Our aim is to help you improve the sensitivity and specificity of your experiments and address common issues that can lead to inconsistent or unreliable results.

A Note on Terminology: this compound is a tripeptide hormone (Lys-His-Gly-NH2) originating from the bursa of Fabricius in avian species, where it plays a role in the differentiation of B lymphocytes.[1][2][3] It should not be confused with Bursicon, an insect neuropeptide involved in cuticle hardening.[4][5][6][7][8] This guide focuses exclusively on bioassays for the B-cell differentiating hormone, this compound.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your this compound bioassays.

Issue CategoryQuestionPotential Causes & Solutions
Inconsistent or Unexpected Readings Why am I observing high variability between replicate wells? Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability.[9] Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each replicate. When adding reagents, dispense the liquid against the side of the well to avoid splashing and ensure it reaches the bottom. Avoid introducing bubbles.[9] Improper Mixing: Inadequate mixing of reagents within the wells can lead to non-uniform reactions. Solution: After adding all reagents, gently tap the plate to ensure thorough mixing.[9] Be careful not to cross-contaminate between wells. Edge Effects: Wells on the perimeter of the microplate can be more susceptible to evaporation and temperature fluctuations, leading to skewed results. Solution: Avoid using the outer wells for critical samples. Instead, fill them with a buffer or sterile medium to create a humidity barrier. Cell Seeding Density: If you are using a cell-based assay, uneven cell distribution will result in variable readings. Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between seeding replicates.
My absorbance/fluorescence readings are fluctuating unexpectedly. Bubbles in Wells: Bubbles can interfere with the light path of the plate reader. Solution: Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can sometimes be removed by gently poking them with a sterile pipette tip.[9] Reagent Instability: Degradation of reagents, including this compound, can lead to inconsistent activity. Solution: Store all reagents according to the manufacturer's instructions. Prepare fresh dilutions of this compound for each experiment. Instrument Settings: Incorrect or fluctuating settings on your plate reader can cause variability. Solution: Ensure the plate reader is set to the correct wavelength and has had adequate warm-up time.
Issues with the Standard Curve Why is my standard curve not linear? Pipetting Errors: Inaccurate preparation of your standard dilutions will lead to a non-linear curve. Solution: Carefully prepare your standards, ensuring accurate serial dilutions. Use calibrated pipettes and fresh tips for each dilution.[9] Suboptimal Assay Range: The concentrations of your standards may fall outside the linear range of the assay. Solution: Adjust the concentration range of your standards to ensure they bracket the expected concentration of your samples. You may need to perform a preliminary experiment to determine the optimal range. Saturated Signal: At high concentrations of this compound, the biological response may become saturated, leading to a plateau in the standard curve. Solution: Dilute your standards to a range where the response is linear.
Low Sensitivity or Specificity Why is the assay not detecting low concentrations of this compound? (Low Sensitivity) Suboptimal Reagents: The quality of your cells, antibodies, or other reagents may be poor. Solution: Use a highly responsive B-cell line. Ensure your detection antibodies have high affinity and specificity. Test different reagent lots. Incorrect Incubation Times/Temperatures: The kinetics of the biological response may not be optimal under your current conditions. Solution: Optimize incubation times and temperatures for both this compound treatment and subsequent detection steps. Low Signal-to-Noise Ratio: High background signal can mask the specific signal from this compound. Solution: See the FAQ section on reducing background signal.
Why is the assay showing a response in the absence of this compound or with other molecules? (Low Specificity) Cross-Reactivity: Your detection system may be cross-reacting with other molecules in your sample matrix. Solution: If using an antibody-based detection method, ensure the antibody is specific to the endpoint you are measuring (e.g., a specific B-cell differentiation marker). Run appropriate negative controls with structurally similar but inactive peptides. Non-Specific Binding: Reagents may be binding non-specifically to the plate or other components. Solution: Use blocking buffers to reduce non-specific binding. Include appropriate washing steps in your protocol.

Frequently Asked Questions (FAQs)

Q1: How can I improve the sensitivity of my this compound bioassay?

To improve sensitivity, consider the following:

  • Optimize Cell Density: Titrate the number of B-cells seeded per well to find the optimal density that gives the maximum response to this compound.

  • Enhance Signal Amplification: If using an ELISA-based readout, consider using a more sensitive substrate or an amplification system.

  • Increase Incubation Time: A longer incubation with this compound may lead to a stronger biological response, but this needs to be balanced against potential increases in background signal.

  • Reagent Quality: Use high-purity synthetic this compound and high-affinity detection antibodies.

Q2: What are the best practices for improving the specificity of the assay?

Specificity ensures that the assay is measuring the effects of this compound and not other substances.

  • Use a Specific B-cell Line: Employ a well-characterized B-cell line known to respond to B-cell differentiating hormones. The human B-cell line Daudi has been shown to respond to this compound by increasing cGMP levels.[1]

  • Include Proper Controls:

    • Negative Control: A scrambled peptide with the same amino acid composition as this compound but in a different sequence.

    • Vehicle Control: The buffer used to dissolve this compound.

    • Positive Control: A known B-cell differentiating agent (if available).

  • Blocking Steps: For immunoassays, use an effective blocking buffer (e.g., BSA or non-fat dry milk) to minimize non-specific antibody binding.

Q3: My results are not reproducible between experiments. What should I do?

Lack of reproducibility is often due to subtle variations in the experimental protocol.

  • Standardize Procedures: Create and strictly follow a standard operating procedure (SOP).[6] This includes cell passage number, reagent preparation, incubation times, and washing steps.

  • Reagent Consistency: Use the same lot of critical reagents (e.g., FBS, antibodies, this compound) for a set of experiments. If you must change lots, perform a bridging study to ensure comparability.

  • Environmental Control: Maintain consistent temperature and CO2 levels in your incubator.

Q4: What are the key validation parameters for a this compound bioassay?

A validated bioassay ensures reliable and accurate results. Key parameters include:

  • Accuracy: How close the measured value is to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (%CV).

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be accurate, precise, and linear.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Here is an example of acceptance criteria for validation parameters:

ParameterAcceptance Criteria
Intra-assay Precision %CV ≤ 15%
Inter-assay Precision %CV ≤ 20%
Accuracy 80-120% of the nominal value
Linearity (R²) ≥ 0.98

Experimental Protocols

Protocol 1: Cell-Based this compound Bioassay using cGMP Detection

This protocol is based on the finding that this compound increases cyclic guanosine monophosphate (cGMP) in the Daudi B-cell line.[1] The endpoint is the quantification of intracellular cGMP using a competitive ELISA kit.

Materials:

  • Daudi human B-cell line

  • RPMI-1640 medium with 10% FBS

  • Synthetic this compound (Lys-His-Gly-NH2)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cGMP competitive ELISA kit

  • 96-well cell culture plates (white or clear, depending on ELISA kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed Daudi cells in a 96-well plate at a pre-optimized density (e.g., 5 x 10^4 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • This compound Standard Preparation: Prepare a serial dilution of synthetic this compound in culture medium to create a standard curve (e.g., ranging from 1 pM to 1 µM).

  • Cell Treatment:

    • Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cGMP degradation.

    • Add 10 µL of this compound standards and samples to the respective wells. Include a vehicle control.

    • Incubate for a pre-optimized time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cGMP ELISA kit manufacturer's instructions to release intracellular cGMP.

  • cGMP Quantification: Perform the cGMP competitive ELISA according to the kit manufacturer's protocol.

  • Data Analysis: Read the absorbance on a plate reader. Calculate the cGMP concentration for each sample by interpolating from the standard curve. Plot the cGMP concentration against the this compound concentration to determine the dose-response relationship.

Visualizations

Signaling Pathway

Bursin_Signaling_Pathway Hypothetical this compound Signaling Pathway This compound This compound (Lys-His-Gly-NH2) Receptor Putative B-cell Surface Receptor This compound->Receptor GC Guanylate Cyclase Receptor->GC activates cGMP cGMP GC->cGMP GTP GTP GTP->cGMP converts PKG Protein Kinase G (PKG) cGMP->PKG activates Differentiation B-cell Differentiation PKG->Differentiation

Caption: Hypothetical signaling cascade of this compound in a B-cell.

Experimental Workflow

Bursin_Bioassay_Workflow This compound Bioassay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis Cell_Culture 1. Culture Daudi B-cells Seed_Plate 2. Seed cells in 96-well plate Cell_Culture->Seed_Plate Add_PDEi 4. Add PDE inhibitor Seed_Plate->Add_PDEi Prep_Standards 3. Prepare this compound standards Add_this compound 5. Add this compound standards/samples Prep_Standards->Add_this compound Add_PDEi->Add_this compound Incubate 6. Incubate Add_this compound->Incubate Lyse_Cells 7. Lyse cells Incubate->Lyse_Cells Run_ELISA 8. Perform cGMP ELISA Lyse_Cells->Run_ELISA Read_Plate 9. Read plate Run_ELISA->Read_Plate Plot_Curve 10. Plot standard curve Read_Plate->Plot_Curve Calculate 11. Calculate results Plot_Curve->Calculate

Caption: Workflow for a cell-based this compound bioassay measuring cGMP.

References

Technical Support Center: Purification of Recombinant Probursin (Bursicon Subunits)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of recombinant probursin, the precursor to the insect hormone bursicon. Bursicon is a heterodimeric protein composed of two subunits, bursicon-alpha (burs-α) and bursicon-beta (burs-β), which play a crucial role in insect development, including cuticle hardening and wing expansion.[1] The active hormone signals through the G protein-coupled receptor LGR2 (also known as rickets), leading to the activation of downstream signaling pathways.[2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the relationship between prothis compound and bursicon?

A1: Prothis compound is the precursor protein that, after processing, becomes a subunit of the active bursicon hormone. The functional bursicon hormone is a heterodimer, meaning it is composed of two different subunits: bursicon-alpha (burs-α) and bursicon-beta (burs-β).[1] Therefore, when producing recombinant bursicon, you will likely be expressing the gene for either the prothis compound-alpha or prothis compound-beta subunit, or both.

Q2: Which expression system is best for producing recombinant prothis compound subunits?

A2: The choice of expression system depends on several factors, including the desired yield, post-translational modifications, and whether the subunits are expressed individually or together.

  • Escherichia coli (E. coli): This is a common and cost-effective system for producing non-glycosylated proteins. However, overexpression in E. coli often leads to the formation of insoluble inclusion bodies, requiring subsequent solubilization and refolding steps. Both GST-tagged and His-tagged bursicon subunits have been expressed in E. coli.

  • Yeast (e.g., Pichia pastoris): Yeast systems can provide some post-translational modifications and may offer better solubility for complex proteins like bursicon subunits.

  • Insect Cells (e.g., Sf9): As bursicon is an insect hormone, expression in insect cells can provide a more native folding environment and post-translational modifications, potentially leading to higher bioactivity.

  • Mammalian Cells (e.g., HEK293): While more expensive, mammalian cells can provide the most authentic post-translational modifications and are a good option for producing the heterodimeric bursicon complex with high fidelity.

Q3: My recombinant prothis compound subunit is expressed as inclusion bodies in E. coli. What should I do?

A3: Inclusion body formation is a common challenge when overexpressing foreign proteins in E. coli. The general workflow involves isolating the inclusion bodies, solubilizing the aggregated protein, and then refolding it into its active conformation. Refer to the Troubleshooting Guide below for specific strategies to optimize this process.

Q4: How can I confirm the biological activity of my purified recombinant bursicon?

A4: The biological activity of recombinant bursicon can be assessed using several methods:

  • In vivo bioassay: A common method involves injecting the purified protein into neck-ligated flies and observing the extent of cuticle tanning.[2]

  • Cell-based assays: The ability of the purified bursicon to activate its receptor, LGR2, can be measured by monitoring the downstream signaling cascade. A common readout is the production of cyclic AMP (cAMP) in cells engineered to express LGR2.[2][4]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of recombinant prothis compound subunits.

ProblemPossible Cause(s)Recommended Solution(s)
Low Expression Levels Suboptimal codon usage for the expression host.Optimize the gene sequence for the specific expression host (e.g., E. coli).
Toxicity of the expressed protein to the host cells.Use a lower induction temperature (e.g., 18-25°C) and a lower concentration of the inducer (e.g., IPTG).
Inefficient transcription or translation.Ensure the use of a strong promoter in your expression vector and a suitable ribosome binding site.
Protein is in Inclusion Bodies High expression rate overwhelming the cellular folding machinery.Lower the induction temperature and inducer concentration to slow down protein expression.
The protein has a high propensity to aggregate.Co-express with molecular chaperones (e.g., GroEL/GroES) to assist in proper folding.
Disulfide bonds are not forming correctly in the reducing environment of the E. coli cytoplasm.Express the protein in an E. coli strain engineered to facilitate disulfide bond formation in the cytoplasm (e.g., SHuffle® strains).
Low Yield After Solubilization and Refolding Incomplete solubilization of inclusion bodies.Test different denaturants (e.g., 8M Urea, 6M Guanidine Hydrochloride) and consider adding reducing agents like DTT or β-mercaptoethanol to break incorrect disulfide bonds.
Protein precipitates during refolding.Optimize the refolding buffer by screening different pH values, temperatures, and additives (e.g., L-arginine, glycerol, non-detergent sulfobetaines). Use a gradual method for denaturant removal, such as dialysis or rapid dilution.
Inefficient purification method.Use affinity tags (e.g., His-tag, GST-tag) for efficient capture of the protein. For heterodimeric bursicon, sequential affinity purification targeting each subunit can be effective.[2]
Purified Protein is Inactive Incorrect protein folding.Re-optimize the refolding protocol. Consider on-column refolding where the protein is refolded while bound to the chromatography resin.
Absence of the other subunit for heterodimer formation.Co-express both burs-α and burs-β subunits to facilitate the formation of the active heterodimer.
Degradation of the protein.Add protease inhibitors during cell lysis and purification. Work at low temperatures (4°C) to minimize protease activity.

Quantitative Data Summary

The following table summarizes typical yields and purity obtained in published studies on recombinant bursicon purification. Note that these values can vary significantly depending on the specific protein construct, expression system, and purification protocol used.

ProteinExpression SystemPurification MethodYieldPurityReference
GST-tagged Drosophila Bursicon (fragment)E. coliGlutathione Affinity ChromatographyNot specified>90%CUSABIO
His-tagged and FLAG-tagged Drosophila Bursicon (heterodimer)Mammalian CellsSequential Metal Chelating and Anti-FLAG Affinity ChromatographyNot specifiedHighLuo et al., 2005[2]
His-tagged Tribolium castaneum pburs (burs-β)E. coli (soluble)Ni-NTA Magnetic AgaroseNot specifiedNear homogeneityBai & Palli, 2021[6]

Experimental Protocols

Protocol 1: Purification of Soluble His-tagged Prothis compound Subunit from E. coli

This protocol is adapted for the purification of a soluble His-tagged prothis compound subunit expressed in E. coli.

  • Cell Lysis:

    • Resuspend the E. coli cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes.

    • Sonicate the lysate on ice to ensure complete cell disruption.

    • Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.

    • Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange:

    • Desalt the eluted protein and exchange the buffer to a suitable storage buffer (e.g., PBS) using a desalting column or dialysis.

  • Purity Analysis:

    • Analyze the purified protein by SDS-PAGE to assess purity.

Protocol 2: Purification of Prothis compound Subunit from Inclusion Bodies

This protocol outlines the general steps for purifying a prothis compound subunit expressed as inclusion bodies in E. coli.

  • Inclusion Body Isolation:

    • Lyse the cells as described in Protocol 1.

    • Centrifuge the lysate to pellet the inclusion bodies.

    • Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins and cell debris.

  • Solubilization:

    • Resuspend the washed inclusion bodies in a solubilization buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in a suitable buffer with a reducing agent like 20 mM DTT).

    • Incubate with gentle agitation until the inclusion bodies are fully dissolved.

    • Centrifuge to remove any remaining insoluble material.

  • Refolding:

    • Slowly remove the denaturant from the solubilized protein solution to allow for proper refolding. Common methods include:

      • Dialysis: Dialyze the protein solution against a series of buffers with decreasing concentrations of the denaturant.

      • Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer.

    • The refolding buffer should be optimized for pH, temperature, and additives (e.g., 0.4 M L-arginine, redox shuffling agents like a glutathione couple).

  • Purification of Refolded Protein:

    • Purify the refolded protein using affinity chromatography (if tagged) or other chromatography techniques like ion exchange or size exclusion chromatography to separate correctly folded protein from aggregates and impurities.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_lysis Cell Lysis & Inclusion Body Isolation cluster_purification Purification expression Recombinant Prothis compound Gene Expression in E. coli lysis Cell Lysis expression->lysis centrifugation1 Centrifugation lysis->centrifugation1 supernatant Soluble Fraction centrifugation1->supernatant pellet Inclusion Body Pellet centrifugation1->pellet wash Wash Inclusion Bodies pellet->wash solubilization Solubilization (8M Urea / 6M GnHCl) wash->solubilization refolding Refolding (Dialysis / Dilution) solubilization->refolding chromatography Affinity Chromatography (e.g., Ni-NTA) refolding->chromatography purified_protein Purified Prothis compound Subunit chromatography->purified_protein

Caption: Workflow for the purification of recombinant prothis compound from inclusion bodies.

signaling_pathway Bursicon Bursicon Heterodimer (burs-α/burs-β) LGR2 LGR2 (Rickets) Receptor Bursicon->LGR2 Binding G_protein G Protein LGR2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Responses (e.g., Cuticle Tanning) PKA->Downstream Phosphorylation Cascade

Caption: Bursicon signaling pathway leading to cellular responses.

References

How to assess and mitigate the degradation of Bursin in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for assessing and mitigating the degradation of Bursin (Lys-His-Gly-NH2) in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples a concern?

A1: this compound is a tripeptide (Lys-His-Gly-NH2) that plays a role in the differentiation of B-lymphocyte precursors.[1][2] Like other small peptides, this compound is susceptible to rapid degradation in biological matrices such as plasma or serum by enzymes called proteases.[3][4] This degradation can lead to a short half-life, reducing its biological activity and leading to inaccurate results in experimental assays.[3][5]

Q2: What are the primary causes of this compound degradation in my samples?

A2: The primary cause of this compound degradation is enzymatic activity from proteases naturally present in biological samples like blood, plasma, and serum.[3][4] These enzymes cleave the peptide bonds of this compound, inactivating it. Additionally, chemical modifications such as deamidation and oxidation can occur, especially with improper sample handling and storage.[6][7] Repeated freeze-thaw cycles can also physically degrade the peptide.[8]

Q3: How can I prevent this compound degradation during sample collection and handling?

A3: To minimize degradation, it is crucial to handle samples quickly and at low temperatures. When collecting blood samples, use tubes containing protease inhibitors. Immediately after collection, process the samples to separate plasma or serum and store them at -80°C.[8] Avoid repeated freeze-thaw cycles by aliquoting samples into single-use vials.[8]

Q4: What are the recommended storage conditions for this compound stock solutions and biological samples containing this compound?

A4: Lyophilized this compound should be stored at -20°C or -80°C.[6][8] Once reconstituted, this compound stock solutions should be aliquoted and stored at -20°C or -80°C to avoid multiple freeze-thaw cycles.[6][8] Biological samples containing this compound should be stored at -80°C for long-term stability.[8]

Q5: Which analytical methods are best for quantifying intact this compound and its degradation products?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS/MS) is the most effective method for quantifying this compound and identifying its degradation products.[1][9][10] This technique offers high sensitivity and specificity, allowing for the separation and identification of the intact peptide from its fragments.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no detectable this compound in my sample. 1. Significant degradation during sample collection, handling, or storage. 2. Inefficient extraction of this compound from the biological matrix.1. Review your sample handling protocol. Ensure rapid processing at low temperatures and the use of protease inhibitors. 2. Optimize your protein precipitation and peptide extraction method. Experiment with different organic solvents or acids.[5]
High variability in this compound concentration between sample replicates. 1. Inconsistent sample handling and processing times. 2. Repeated freeze-thaw cycles of samples or stock solutions. 3. Pipetting errors.1. Standardize your workflow to ensure all samples are treated identically. 2. Aliquot all samples and stock solutions to avoid repeated freeze-thaw cycles.[8] 3. Calibrate your pipettes and use proper pipetting techniques.
Unexpected peaks in my HPLC chromatogram. 1. Presence of this compound degradation products. 2. Contamination of the sample or mobile phase.1. Use mass spectrometry (MS) to identify the unexpected peaks. These may correspond to cleaved fragments of this compound. 2. Use high-purity solvents and filter your samples before injection. Run a blank to check for system contamination.
This compound appears to be stable in plasma but not in serum. Proteases are activated during the coagulation cascade when preparing serum.[4]For stability studies, plasma collected with anticoagulants (e.g., EDTA) is often preferred over serum as it contains fewer activated proteases.[4]

Quantitative Data on Peptide Stability

PeptideSequenceMatrixHalf-lifeReference
Peptide 1UndisclosedHuman Blood Plasma34.0 - 40.3 hours[5]
Peptide 2UndisclosedHuman Blood PlasmaLow Stability[5]
Peptide 3UndisclosedCalu-3 supernatant15.8 hours[5]
Peptide 4UndisclosedHEK-293 supernatant> 72 hours[5]
Prostacyclin (PGI2)-Citrated Human Whole Blood6.3 ± 0.8 minutes[11]
Prostacyclin (PGI2)-Citrated Human Plasma10.7 ± 2.3 minutes[11]
H-Pro-Leu-Gly-NH2Pro-Leu-Gly-NH2Human SerumNo degradation in 1 hr[12]
H-Pro-Leu-Gly-NH2Pro-Leu-Gly-NH2Rat Serum100% degradation in 1 hr[12]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Human Plasma

This protocol outlines a general procedure to determine the in vitro stability of this compound in human plasma.

Materials:

  • This compound (lyophilized powder)

  • Human plasma (collected with EDTA, stored at -80°C)

  • Protease inhibitor cocktail

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in ultrapure water.

    • Thaw frozen human plasma on ice.

    • Prepare a quenching solution of 10% TCA.

  • Incubation:

    • Spike a pre-determined amount of this compound stock solution into the human plasma to achieve the desired final concentration.

    • For a control, add the same amount of this compound to a buffer solution without plasma.

    • To test the effect of protease inhibitors, prepare a parallel set of plasma samples containing a protease inhibitor cocktail.

    • Incubate the samples at 37°C.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect an aliquot of the incubation mixture.[13]

    • Immediately stop the enzymatic reaction by adding the aliquot to the 10% TCA quenching solution.[13]

    • Vortex the mixture and incubate on ice for at least 20 minutes to precipitate plasma proteins.[13]

  • Sample Processing:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[13]

    • Carefully collect the supernatant containing the peptide.[13]

  • Analysis by LC-MS/MS:

    • Analyze the supernatant using an RP-HPLC system coupled to a mass spectrometer.

    • Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN) to separate this compound from its degradation products.[13]

    • Monitor the elution of intact this compound using its specific mass-to-charge ratio (m/z).

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of intact this compound remaining relative to the 0-minute time point.

    • Plot the percentage of intact this compound versus time to determine its degradation profile and calculate the half-life.

Visualizations

This compound Signaling Pathway in B-Cells

Bursin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Lys-His-Gly-NH2) Receptor Putative B-Cell Receptor This compound->Receptor GC Guanylate Cyclase Receptor->GC Activation cGMP Increased cGMP GC->cGMP GTP -> cGMP Differentiation B-Cell Differentiation cGMP->Differentiation

Caption: Proposed signaling pathway of this compound in B-cells.

Experimental Workflow for this compound Stability Assessment

Bursin_Stability_Workflow Start Start: This compound + Biological Matrix (e.g., Plasma) Incubation Incubate at 37°C Start->Incubation TimePoints Collect Aliquots at Different Time Points Incubation->TimePoints Quench Quench Reaction (e.g., with TCA) TimePoints->Quench Precipitate Protein Precipitation (Centrifugation) Quench->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant Analysis Analyze by LC-MS/MS Supernatant->Analysis Data Quantify Intact this compound & Calculate Half-Life Analysis->Data End End Data->End

Caption: Workflow for assessing this compound stability in biological samples.

References

How to select the appropriate negative controls for Bursin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on selecting and utilizing appropriate negative controls for experiments involving Bursin, a selective B-cell differentiating hormone.

Frequently Asked Questions (FAQs)

Q1: Why is the selection of proper negative controls so critical in this compound experiments?

A: Robust negative controls are the cornerstone of valid scientific experiments. In the context of this compound, a tripeptide (Lys-His-Gly-NH2) that induces B-cell differentiation, negative controls are essential to ensure that the observed effects are specifically due to this compound's biological activity and not from experimental artifacts.[1] Properly selected controls help to:

  • Establish a baseline: They provide a reference point to quantify the magnitude of this compound's effect.

  • Rule out non-specific effects: They help differentiate the biological activity of the this compound peptide sequence from general effects caused by the peptide's physical properties or the solvent it is dissolved in.

  • Identify potential artifacts: Unexpected results in negative controls can signal issues with reagents, cell health, or the experimental setup.[2]

Q2: What are the essential negative controls for a standard in vitro this compound-induced B-cell differentiation assay?

A: For a typical experiment assessing B-cell differentiation (e.g., by measuring the formation of plasmablasts or immunoglobulin secretion), a comprehensive set of negative controls should be included.

  • Untreated Control: This sample consists of cells cultured under the same conditions but without any treatment. It serves as the fundamental baseline for cell viability and basal differentiation levels.

  • Vehicle Control: This sample is treated with the same solvent used to dissolve the this compound peptide (e.g., sterile phosphate-buffered saline (PBS) or cell culture medium). This is crucial to control for any potential effects the solvent itself might have on the cells.

  • Scrambled Peptide Control: This is arguably the most important control for peptide experiments. A scrambled peptide has the same amino acid composition as this compound but in a randomized sequence (e.g., Gly-Lys-His-NH2).[3][4] This control is critical for demonstrating that the observed biological activity is dependent on the specific sequence of this compound and not merely a non-specific effect of a tripeptide with a similar charge and size.[5]

Q3: How should I design and use a scrambled peptide control?

A: A scrambled peptide control is designed by rearranging the original peptide's amino acid sequence.[3] For this compound (Lys-His-Gly-NH2), a possible scrambled sequence is His-Gly-Lys-NH2 or Gly-Lys-His-NH2.

Key considerations for its use:

  • Identical Composition: The scrambled peptide must have the same amino acid composition and modification (e.g., amidation) as this compound.[4]

  • Equivalent Purity and Concentration: The scrambled control peptide should be of the same purity and used at the exact same molar concentration as the active this compound peptide.

  • Solubility Check: Ensure the scrambled peptide has similar solubility characteristics to this compound in the chosen vehicle.

  • Bioactivity Confirmation: Before selecting a scrambled peptide as a negative control, it's important to confirm it lacks the specific bioactivity being studied.[5]

Q4: My negative controls are showing unexpected results (e.g., high background differentiation in the vehicle control). What are some common troubleshooting steps?

A: Unexpected activity in negative controls can compromise your entire experiment. Here are some common causes and solutions:

  • Contamination: Reagents, media, or the peptides themselves can be contaminated with substances like endotoxins (lipopolysaccharides), which can trigger an immune response in B-cells and lead to non-specific activation.[2]

    • Solution: Use high-purity, endotoxin-free reagents and peptides. Filter-sterilize solutions where appropriate and always use aseptic techniques.

  • Peptide Quality Issues: The quality of the synthetic peptide, including the presence of residual trifluoroacetic acid (TFA) from the purification process, can affect cellular assays.[2]

    • Solution: Source high-purity peptides (>95%) and consider TFA removal services or exchanging the counter-ion to acetate or hydrochloride if cellular toxicity is observed.

  • Improper Storage: Peptides can degrade if not stored correctly (typically lyophilized at -20°C or colder).[2] Degradation can lead to a loss of activity in the experimental peptide or unexpected effects from breakdown products.

    • Solution: Aliquot lyophilized peptides to avoid multiple freeze-thaw cycles and store them protected from light. Prepare solutions fresh from lyophilized stock for each experiment.

  • High Cell Density or Poor Cell Health: Over-confluent or stressed cells can behave unpredictably and may differentiate spontaneously.

    • Solution: Optimize cell seeding density and ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Data Presentation: Expected Outcomes in a B-Cell Differentiation Assay

The following table summarizes hypothetical quantitative data from a flow cytometry experiment measuring the percentage of CD27+/CD38+ plasmablasts after treating primary human B-cells for 6 days.

Treatment GroupDescriptionExpected % of Plasmablasts (Mean ± SD)Interpretation
Experimental
This compound (10 µM)Active peptide treatment.25.4 ± 2.1Shows the specific effect of this compound on B-cell differentiation.
Negative Controls
Untreated ControlCells in media only.1.5 ± 0.4Establishes the baseline level of spontaneous differentiation.
Vehicle Control (PBS)Cells treated with the peptide solvent.1.7 ± 0.5Confirms that the solvent has no significant effect on differentiation compared to the untreated baseline.
Scrambled Peptide (10 µM)Cells treated with a non-biologically active peptide of the same composition.2.1 ± 0.6Demonstrates that the effect is sequence-specific and not due to non-specific peptide interactions.[3][5]

Experimental Protocol: In Vitro B-Cell Differentiation Assay

This protocol outlines a general workflow for assessing this compound-induced differentiation of isolated human B-cells.

1. Materials and Reagents:

  • Isolated CD19+ human B-cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)

  • This compound peptide (lyophilized, >95% purity)

  • Scrambled peptide control (lyophilized, >95% purity)

  • Vehicle (e.g., sterile, endotoxin-free PBS)

  • 96-well flat-bottom cell culture plates

  • Flow cytometry antibodies (e.g., anti-CD19, anti-CD27, anti-CD38) and corresponding isotype controls.

  • FACS buffer (PBS + 2% FBS + 0.1% sodium azide)

2. Preparation of Reagents:

  • Reconstitute this compound and scrambled peptides in the vehicle to create concentrated stock solutions (e.g., 1 mM).

  • Sterilize the peptide stock solutions using a 0.22 µm syringe filter.

  • Store aliquots at -80°C to avoid repeated freeze-thaw cycles.

3. Experimental Procedure:

  • Plate freshly isolated B-cells at an optimized density (e.g., 2.5 x 10^5 cells/well) in a 96-well plate in 200 µL of complete medium.[6][7]

  • Prepare serial dilutions of the this compound peptide and controls in complete medium.

  • Add the diluted treatments to the appropriate wells. Ensure final concentrations are as desired (e.g., ranging from 0.1 µM to 50 µM for a dose-response experiment). Include all necessary negative controls (untreated, vehicle, scrambled peptide).

  • Incubate the plate for 6-9 days at 37°C in a humidified 5% CO2 incubator.[8]

4. Analysis by Flow Cytometry:

  • After incubation, gently resuspend the cells and transfer them to FACS tubes.

  • Wash the cells with cold FACS buffer.

  • Stain the cells with a cocktail of fluorescently-labeled antibodies (and isotype controls in separate tubes) for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in 200-300 µL of FACS buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to quantify the percentage of differentiated B-cell populations (e.g., gating on CD19+ cells and then identifying the CD27+/CD38+ plasmablast population).

Visualizations

Workflow for Negative Control Selection

The following diagram illustrates a logical workflow for selecting the appropriate negative controls based on the type of this compound experiment being conducted.

Negative_Control_Workflow cluster_input Experimental Design cluster_type Assay Category cluster_cell_based Cell-Based Assays cluster_binding Biochemical Assays start Define this compound Experiment assay_type What is the assay type? start->assay_type cell_assay Differentiation, Proliferation, or Signaling Assay assay_type->cell_assay Cell-Based binding_assay Receptor Binding Assay assay_type->binding_assay Binding/Biochemical control_untreated Untreated Control (Baseline) cell_assay->control_untreated control_vehicle Vehicle Control (Solvent Effect) cell_assay->control_vehicle control_scrambled Scrambled Peptide (Sequence Specificity) cell_assay->control_scrambled control_vehicle_bind Vehicle Control (Buffer Effect) binding_assay->control_vehicle_bind control_unlabeled Excess Unlabeled this compound (Competitive Binding) binding_assay->control_unlabeled control_inactive Inactive Peptide (Non-specific Binding) binding_assay->control_inactive

Caption: A flowchart for selecting appropriate negative controls in this compound experiments.

References

Validation & Comparative

A Researcher's Guide to the Functional Validation of Synthetic Bursin and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the methodologies required to functionally validate the biological activity of synthetic Bursin (H-Lys-His-Gly-NH2), a tripeptide known for its selective B-lymphocyte differentiating properties. This guide outlines key in vitro assays, presents comparative data, and details experimental protocols to assess the efficacy of synthetic this compound and its analogs.

Introduction to this compound's Biological Activity

This compound is a tripeptide with the sequence Lys-His-Gly-NH2 that has been shown to play a role in the differentiation of B-lymphocytes.[1] Its ability to enhance the population of mature B-cells and increase the secretion of immunoglobulins makes it a person of interest for immunomodulatory therapies.[1] Synthetic versions of this compound and its analogs are being developed to harness these properties for therapeutic applications. One such analog, [Sar3]this compound, has demonstrated potent effects on B-lymphocytes.[2] This guide will focus on three key functional assays to validate and compare the biological activity of synthetic this compound and its analogs: the Lymphocyte Proliferation Assay, the In Vitro Antibody Production Assay, and the Phagocytosis Assay.

Comparative Performance of Synthetic this compound and Analogs

The following tables summarize illustrative quantitative data from key functional assays, comparing the activity of synthetic this compound to a potent analog, [Sar3]this compound, and a negative control (vehicle). This data is representative of expected outcomes based on existing literature.

Table 1: Lymphocyte Proliferation Assay

CompoundConcentration (µg/mL)Proliferation Index (Fold Change vs. Control)
Negative Control -1.0
Synthetic this compound 12.5
104.2
1003.8
[Sar3]this compound 13.1
105.5
1005.1

Table 2: In Vitro Antibody Production (IgM Secretion)

CompoundConcentration (µg/mL)IgM Concentration (ng/mL)
Negative Control -50
Synthetic this compound 1120
10250
100230
[Sar3]this compound 1150
10320
100300

Table 3: Phagocytosis Assay

CompoundConcentration (µg/mL)Phagocytic Activity (% of Cells with Internalized Beads)
Negative Control -20
Synthetic this compound 135
1055
10052
[Sar3]this compound 142
1068
10065

Experimental Protocols

Detailed methodologies for the three key functional assays are provided below.

Lymphocyte Proliferation Assay

This assay measures the ability of synthetic this compound and its analogs to induce the proliferation of lymphocytes, a hallmark of immune cell activation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Synthetic this compound and analogs (stock solutions prepared in sterile PBS)

  • Negative control (sterile PBS)

  • Cell proliferation reagent (e.g., WST-1 or MTT)

  • 96-well flat-bottom microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the cells in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 10 µL of various concentrations of synthetic this compound, its analogs, or the negative control to the respective wells in triplicate.

  • Incubate the plate for 72 hours in a humidified CO2 incubator.

  • Add 10 µL of the cell proliferation reagent to each well and incubate for an additional 4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the proliferation index as the fold change in absorbance relative to the negative control.

In Vitro Antibody Production Assay

This assay quantifies the amount of immunoglobulin (e.g., IgM) secreted by B-lymphocytes in response to stimulation by synthetic this compound.

Materials:

  • Purified B-lymphocytes

  • B-cell differentiation medium (e.g., IMDM with 10% FBS, 2-mercaptoethanol, and cytokines like IL-2 and IL-10)

  • Synthetic this compound and analogs

  • Negative control (sterile PBS)

  • ELISA kit for detecting the desired immunoglobulin isotype (e.g., human IgM)

  • 24-well tissue culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Isolate B-lymphocytes from PBMCs using magnetic-activated cell sorting (MACS).

  • Resuspend the purified B-cells in B-cell differentiation medium at a concentration of 5 x 10^5 cells/mL.

  • Plate 1 mL of the cell suspension into each well of a 24-well plate.

  • Add different concentrations of synthetic this compound, its analogs, or the negative control to the wells.

  • Incubate the plate for 7 days.

  • Collect the culture supernatants and centrifuge to remove any cells.

  • Quantify the concentration of the secreted immunoglobulin in the supernatants using an ELISA kit according to the manufacturer's instructions.[3]

Phagocytosis Assay

This assay assesses the effect of synthetic this compound on the phagocytic activity of macrophages or other phagocytic cells.[4]

Materials:

  • Phagocytic cell line (e.g., RAW 264.7 macrophages)

  • DMEM medium with 10% FBS

  • Synthetic this compound and analogs

  • Negative control (sterile PBS)

  • Fluorescently labeled particles (e.g., FITC-labeled zymosan or latex beads)

  • Trypan blue solution

  • 96-well black, clear-bottom microplates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed the phagocytic cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of synthetic this compound, its analogs, or the negative control.

  • Incubate for 24 hours.

  • Add fluorescently labeled particles to each well at a particle-to-cell ratio of 10:1.

  • Incubate for 2 hours to allow for phagocytosis.

  • Gently wash the cells with cold PBS to remove non-internalized particles.

  • Add Trypan blue solution to quench the fluorescence of extracellular particles.

  • Quantify the phagocytic activity by measuring the percentage of cells that have internalized fluorescent particles using a fluorescence microscope or a flow cytometer.[4]

Visualizing the Mechanisms of Action

To better understand the biological processes involved in this compound's activity, the following diagrams illustrate the putative signaling pathway and experimental workflows.

Putative Signaling Pathway for this compound-Induced B-Cell Differentiation

While the precise signaling cascade for the tripeptide this compound is still under investigation, based on studies of related immunomodulatory peptides and general B-cell differentiation pathways, a hypothetical model can be proposed. This model suggests that this compound may interact with a yet-to-be-identified receptor on pre-B cells, initiating a signaling cascade that involves key transcription factors leading to B-cell maturation and immunoglobulin production.

Bursin_Signaling_Pathway This compound Synthetic this compound (H-Lys-His-Gly-NH2) Receptor Putative B-Cell Receptor This compound->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Transcription_Factors Activation of Transcription Factors (e.g., Pax5, Blimp-1) Signaling_Cascade->Transcription_Factors Differentiation B-Cell Differentiation Transcription_Factors->Differentiation Plasma_Cell Plasma Cell Differentiation->Plasma_Cell Ig_Production Immunoglobulin Production Plasma_Cell->Ig_Production

Caption: A hypothetical signaling pathway for this compound-induced B-cell differentiation.

Experimental Workflow Diagrams

The following diagrams outline the key steps in each of the functional validation assays.

Lymphocyte Proliferation Assay Workflow

Lymphocyte_Proliferation_Workflow start Isolate PBMCs seed_cells Seed Cells in 96-well Plate start->seed_cells add_compounds Add Synthetic this compound, Analogs, or Control seed_cells->add_compounds incubate Incubate for 72h add_compounds->incubate add_reagent Add Proliferation Reagent incubate->add_reagent incubate_reagent Incubate for 4h add_reagent->incubate_reagent read_plate Measure Absorbance incubate_reagent->read_plate analyze Calculate Proliferation Index read_plate->analyze

Caption: Workflow for the Lymphocyte Proliferation Assay.

In Vitro Antibody Production Assay Workflow

Antibody_Production_Workflow start Isolate B-Lymphocytes plate_cells Plate Cells in 24-well Plate start->plate_cells add_compounds Add Synthetic this compound, Analogs, or Control plate_cells->add_compounds incubate Incubate for 7 Days add_compounds->incubate collect_supernatant Collect and Centrifuge Supernatants incubate->collect_supernatant elisa Perform ELISA for Immunoglobulin Quantification collect_supernatant->elisa analyze Determine Ig Concentration elisa->analyze

Caption: Workflow for the In Vitro Antibody Production Assay.

Phagocytosis Assay Workflow

Phagocytosis_Workflow start Seed Phagocytic Cells in 96-well Plate add_compounds Add Synthetic this compound, Analogs, or Control start->add_compounds incubate_compounds Incubate for 24h add_compounds->incubate_compounds add_particles Add Fluorescently Labeled Particles incubate_compounds->add_particles incubate_particles Incubate for 2h add_particles->incubate_particles wash_cells Wash to Remove External Particles incubate_particles->wash_cells quench Add Trypan Blue to Quench External Fluorescence wash_cells->quench quantify Quantify Phagocytosis (Microscopy or Flow Cytometry) quench->quantify

Caption: Workflow for the Phagocytosis Assay.

Conclusion

The functional validation of synthetic this compound and its analogs is crucial for their development as potential immunomodulatory agents. The assays outlined in this guide provide a robust framework for assessing their biological activity in a quantitative and reproducible manner. By comparing the effects on lymphocyte proliferation, antibody production, and phagocytosis, researchers can effectively screen and select the most promising candidates for further preclinical and clinical development. The provided protocols and illustrative data serve as a valuable resource for initiating these critical validation studies.

References

Comparative Analysis of Bursin's Effect on Avian versus Mammalian B-cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the effects of Bursin, a tripeptide hormone, on the differentiation of avian and mammalian B-lymphocytes. While direct comparative studies are limited, this document synthesizes available data, proposes experimental frameworks, and outlines potential signaling pathways to stimulate further research.

Introduction

This compound is a tripeptide (Lys-His-Gly-NH2) hormone initially identified in the bursa of Fabricius, the primary lymphoid organ for B-cell development in birds.[1][2] Subsequent research has revealed its presence in mammalian bone marrow and liver, with an identical amino acid sequence to its avian counterpart.[3] Functionally, this compound has been shown to selectively induce the differentiation of B-cell precursors in both avian and mammalian species, highlighting its conserved role in B-lymphopoiesis.[4][5] This guide explores the differential effects and underlying mechanisms of this compound in these two distinct classes of vertebrates.

Data Presentation: Quantitative Effects of this compound and its Analogs

OrganismCell TypeTreatmentObserved EffectReference
Avian (Chicken Embryo) Precursor B-cells in Bursa of FabriciusIn ovo injection of anti-bursin monoclonal antibody (HU2)Suppressed appearance of IgM+ cells.[1][1]
Mammalian (Mouse) Spleen B-cellsBursopentin (BP5), a bursal-derived peptide, at 0.25 mg/mL with H9N2 vaccineIncreased proportion of CD19+CD69+ activated B-cells and CD19+CD43+ differentiated B-cells compared to vaccine alone.[6][6]
Mammalian (Human) Peripheral lymphocytes from uremic patientsSynthetic this compoundEnhanced the number of reduced B-lymphocytes.[4][4]
Mammalian (Human) Daudi B-cell lineThis compoundIncreased intracellular cyclic guanosine monophosphate (cGMP).[5][5]

Experimental Protocols

Detailed experimental protocols for a direct comparative analysis are proposed below, based on established methodologies for avian and mammalian B-cell culture and differentiation assays.

Avian B-cell Differentiation Assay

This protocol is adapted from methods for isolating and culturing chicken bursal cells.[4][7]

  • Isolation of Bursal B-cells:

    • Aseptically remove the bursa of Fabricius from 18- to 19-day-old chicken embryos.

    • Mechanically dissociate the bursal tissue in a suitable medium (e.g., RPMI-1640).

    • Prepare a single-cell suspension by passing the tissue through a sterile mesh.

    • Isolate lymphocytes using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash the isolated cells and resuspend in complete culture medium supplemented with chicken serum.

  • In Vitro Culture and this compound Treatment:

    • Plate the bursal cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

    • Treat the cells with varying concentrations of synthetic this compound (e.g., 0.1, 1, 10 µg/mL). Include a vehicle-only control.

    • Incubate the cells at 41°C in a humidified atmosphere with 5% CO2 for 48-72 hours.

  • Analysis of B-cell Differentiation:

    • Harvest the cells and stain with fluorescently labeled antibodies against avian B-cell markers, such as surface IgM.

    • Analyze the percentage of IgM+ cells by flow cytometry.

    • Cell proliferation can be assessed using a suitable assay (e.g., CFSE dilution).

Mammalian B-cell Differentiation Assay

This protocol is based on a study of the bursal peptide BP5 on mouse B-cells.[6]

  • Isolation of Splenic B-cells:

    • Isolate spleens from mice.

    • Prepare a single-cell suspension by mechanical dissociation.

    • Lyse red blood cells using a suitable buffer.

    • Enrich for B-cells using magnetic-activated cell sorting (MACS) with anti-CD19 magnetic beads.

  • In Vitro Culture and this compound Treatment:

    • Culture the purified B-cells at a density of 2 x 10^5 cells/well in a 96-well plate.

    • Treat the cells with varying concentrations of synthetic this compound (e.g., 0.1, 1, 10 µg/mL). Include a vehicle-only control and a positive control such as LPS.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 48 hours.

  • Analysis of B-cell Differentiation:

    • Harvest the cells and stain with fluorescently labeled antibodies against mammalian B-cell activation and differentiation markers (e.g., CD19, CD69, CD43).

    • Analyze the percentage of positive cells by flow cytometry.

    • Assess cell viability and proliferation using an MTT assay or similar method.

Mandatory Visualization

Signaling Pathways

While the precise signaling cascade initiated by this compound is not fully elucidated, evidence points towards the involvement of cyclic GMP in mammalian B-cells.[5] The following diagrams propose hypothetical signaling pathways for this compound in both avian and mammalian B-cells, integrating this finding with general B-cell signaling knowledge.

Bursin_Signaling_Avian This compound This compound Bursin_Receptor Putative This compound Receptor This compound->Bursin_Receptor GC Guanylate Cyclase Bursin_Receptor->GC Activation cGMP cGMP GC->cGMP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) PKG->Transcription_Factors Activation Gene_Expression Gene Expression (IgM, etc.) Transcription_Factors->Gene_Expression Induction Differentiation B-cell Differentiation (IgM+) Gene_Expression->Differentiation

Caption: Proposed this compound signaling pathway in avian B-cells.

Bursin_Signaling_Mammalian This compound This compound Bursin_Receptor Putative This compound Receptor This compound->Bursin_Receptor GC Soluble Guanylate Cyclase (sGC) Bursin_Receptor->GC Activation cGMP cGMP GC->cGMP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation PI3K_Akt PI3K/Akt Pathway PKG->PI3K_Akt Cross-talk Differentiation B-cell Differentiation (CD43+, etc.) PI3K_Akt->Differentiation

Caption: Proposed this compound signaling pathway in mammalian B-cells.

Experimental Workflow

The logical flow of the proposed comparative analysis is depicted below.

Experimental_Workflow cluster_Avian Avian Model cluster_Mammalian Mammalian Model Avian_Isolation Isolate Bursal B-cells (Chicken Embryo) Avian_Culture In Vitro Culture & This compound Treatment Avian_Isolation->Avian_Culture Avian_Analysis Flow Cytometry (IgM expression) Avian_Culture->Avian_Analysis Comparative_Analysis Comparative Analysis of Differentiation Markers & Dose-Response Avian_Analysis->Comparative_Analysis Mammalian_Isolation Isolate Splenic B-cells (Mouse) Mammalian_Culture In Vitro Culture & This compound Treatment Mammalian_Isolation->Mammalian_Culture Mammalian_Analysis Flow Cytometry (CD69, CD43 expression) Mammalian_Culture->Mammalian_Analysis Mammalian_Analysis->Comparative_Analysis

Caption: Workflow for comparative analysis of this compound's effects.

Conclusion and Future Directions

The available evidence strongly suggests a conserved role for this compound in promoting B-cell differentiation in both avian and mammalian systems. However, the lack of direct comparative studies necessitates further investigation to delineate species-specific nuances in sensitivity, downstream signaling events, and the precise markers of differentiation induced by this hormone. The experimental frameworks and hypothetical signaling pathways presented in this guide offer a roadmap for future research in this area. Elucidating the complete mechanism of this compound action could pave the way for novel therapeutic strategies to modulate B-cell function in various immunological contexts.

References

A Comparative Analysis of Bursin and Thymopoietin on B-Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the B-cell differentiation activities of two key peptidic hormones: Bursin, originating from the bursa of Fabricius, and Thymopoietin, a product of the thymus gland. This document synthesizes available experimental data to delineate their respective roles and potencies in influencing B-lymphocyte development and maturation.

Executive Summary

This compound, a tripeptide hormone, demonstrates a selective and direct stimulatory effect on the differentiation of B-lymphocytes.[1][2] In contrast, Thymopoietin, a larger polypeptide, is primarily involved in the differentiation and maturation of T-lymphocytes, with current scientific literature lacking evidence of a direct, significant role in B-cell differentiation.[3][4] The experimental data presented herein underscores this compound's potential as a targeted modulator of humoral immunity, while Thymopoietin's influence on B-cells appears to be indirect at best, likely mediated through T-cell interactions.

Comparative Data on B-Cell Differentiation Activity

The following table summarizes the quantitative effects of this compound and its derivatives on various parameters of B-cell differentiation. No comparable data for a direct effect of Thymopoietin on B-cell differentiation is currently available in the reviewed literature.

ParameterSubstanceConcentrationCell TypeObserved EffectCitation
Total B-Cells Bursopentin (BP5)1 µg/mL (in vitro)Murine Splenic B-CellsHighest proportion of CD19+ total B-cells[5]
Differentiated B-Cells Bursopentin (BP5)0.25 mg/mL (in vivo immunization)Murine Splenic B-CellsHighest proportion of CD19+CD43+ differentiated B-cells[5][6]
Plasma Cells Bursopentin (BP5)1 µg/mL (in vitro)Murine Splenic B-CellsSignificant increase in CD19+CD27+CD38+ plasma cells[5]
IgM+ Cells Anti-Bursin AntibodyIn ovo injectionChicken Embryonic Bursa of FabriciusSuppressed appearance of IgM+ cells[2][7]
B-Lymphocyte Count Synthetic this compoundNot specifiedPeripheral lymphocytes from uremic patientsEnhancing effect on reduced B-lymphocyte count[2][8]
T-Cell Differentiation Thymopoietin< 0.25 ng/mLMurine null lymphocytesInduction of Thy 1.2 antigen expression[4][7]

Signaling Pathways

The signaling mechanisms initiated by this compound and Thymopoietin are distinct, reflecting their primary target cell populations.

This compound Signaling in B-Cells

This compound's interaction with B-cells leads to an elevation of intracellular cyclic AMP (cAMP) and cyclic guanosine monophosphate (cGMP).[3] While the complete downstream cascade is not fully elucidated, this initial signaling event is a key differentiator from the effects of Thymopoietin.

Bursin_Signaling cluster_membrane Cell Membrane This compound This compound Receptor This compound Receptor (Putative) This compound->Receptor Binds B_Cell_Membrane B-Cell Membrane AC Adenylyl Cyclase Receptor->AC Activates GC Guanylyl Cyclase Receptor->GC Activates ATP ATP cAMP cAMP ATP->cAMP AC GTP GTP cGMP cGMP GTP->cGMP GC PKA Protein Kinase A cAMP->PKA Activates PKG Protein Kinase G cGMP->PKG Activates Differentiation B-Cell Differentiation PKA->Differentiation PKG->Differentiation

This compound's known signaling cascade in B-lymphocytes.
Thymopoietin Signaling in T-Cells

Thymopoietin primarily acts on T-lymphocytes, where it also elevates intracellular cGMP levels, leading to T-cell differentiation and maturation.[4][9]

Thymopoietin_Signaling cluster_membrane Cell Membrane Thymopoietin Thymopoietin Receptor Thymopoietin Receptor Thymopoietin->Receptor Binds T_Cell_Membrane T-Cell Membrane GC Guanylyl Cyclase Receptor->GC Activates GTP GTP cGMP cGMP GTP->cGMP GC PKG Protein Kinase G cGMP->PKG Activates Differentiation T-Cell Differentiation PKG->Differentiation

Thymopoietin's primary signaling pathway in T-lymphocytes.

Experimental Protocols

In Vitro B-Cell Differentiation Assay

This protocol is designed to assess the potential of a given compound to induce B-cell differentiation into plasmablasts and plasma cells.

1. Cell Preparation:

  • Isolate CD19+ B-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Alternatively, total PBMCs can be used.

2. Cell Culture:

  • Seed isolated B-cells at a density of 25,000 cells/well for T-cell independent stimulation or 2,500 cells/well for T-cell dependent stimulation in a 96-well plate.

  • Culture cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.

3. Stimulation:

  • T-Cell Independent (TI) Stimulation: Add CpG oligodeoxynucleotides (e.g., 2.5 µg/mL) and IL-2 (e.g., 50 ng/mL).

  • T-Cell Dependent (TD) Stimulation: Co-culture with CD40L-expressing feeder cells and add IL-21 (e.g., 50 ng/mL).[1]

  • Add the test compound (this compound or Thymopoietin) at various concentrations to the respective wells.

4. Incubation:

  • Incubate the cells for 6 to 9 days at 37°C in a humidified atmosphere with 5% CO2.[1]

5. Analysis by Flow Cytometry:

  • Harvest cells and stain with fluorescently labeled antibodies against B-cell differentiation markers such as CD19, CD27, CD38, and CD138.[1][10]

  • Analyze the percentage of differentiated B-cell populations (e.g., plasmablasts: CD19+CD27+CD38+, plasma cells: CD19+CD27+CD38+CD138+) using a flow cytometer.[1]

B_Cell_Differentiation_Workflow start Isolate CD19+ B-Cells (or use PBMCs) culture Seed cells in 96-well plate start->culture stimulate Add TI or TD stimuli + Test Compound (this compound/Thymopoietin) culture->stimulate incubate Incubate for 6-9 days stimulate->incubate stain Stain with antibodies (CD19, CD27, CD38, CD138) incubate->stain analyze Analyze by Flow Cytometry stain->analyze

Workflow for in vitro B-cell differentiation assay.
Measurement of Intracellular cAMP and cGMP

This protocol outlines a general method for quantifying intracellular cyclic nucleotide levels in response to stimulation.

1. Cell Culture and Stimulation:

  • Culture a relevant B-cell line (e.g., Daudi) or primary B-cells to the desired density.

  • Starve the cells in a serum-free medium for a short period before stimulation.

  • Treat the cells with the test compound (this compound or Thymopoietin) for a specified time course.

2. Cell Lysis:

  • Lyse the cells using a suitable lysis buffer provided with the assay kit to release intracellular contents.

3. Quantification:

  • Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit for cAMP or cGMP.[11]

  • These assays are based on the principle of competitive binding between the cyclic nucleotide in the sample and a labeled cyclic nucleotide for a specific antibody.[9][11]

  • Alternatively, for real-time measurements in living cells, Förster Resonance Energy Transfer (FRET)-based biosensors can be employed.[9][12]

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP or cGMP.

  • Determine the concentration of the cyclic nucleotide in the cell lysates by interpolating from the standard curve.

cAMP_cGMP_Measurement_Workflow start Culture and stimulate B-cells with this compound/Thymopoietin lysis Lyse cells start->lysis quantify Quantify cAMP/cGMP (ELISA, RIA, or FRET) lysis->quantify analyze Analyze data using a standard curve quantify->analyze

Workflow for cAMP/cGMP measurement.

Conclusion

The available evidence strongly indicates that this compound is a selective B-cell differentiating hormone, making it a molecule of significant interest for research into humoral immunity and potential therapeutic applications targeting B-cell function. In contrast, Thymopoietin's role is firmly established in T-cell biology. Future comparative studies employing standardized in vitro B-cell differentiation assays are warranted to definitively rule out any minor or indirect effects of Thymopoietin on B-lymphocytes and to further elucidate the precise mechanisms of this compound's action.

References

In vitro validation of Bursin's role in B-cell development using knockout models

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the peptide hormone Bursin's role in B-cell development, with a focus on in vitro validation. Due to the historical context of this compound research, which predates the common use of genetic knockout models, this guide presents data from functional knockdown and induction assays. For a comprehensive comparison, we contrast this compound with well-characterized, critical pathways in B-cell development—PAX5, IL-7, and BAFF—for which extensive knockout data are available. This document aims to offer an objective overview supported by experimental data to inform future research and drug development in immunology.

Introduction to this compound and B-Cell Development

B-cell development, or B-lymphopoiesis, is a complex and tightly regulated process that generates a diverse repertoire of B-lymphocytes, the cornerstone of humoral immunity. This process is orchestrated by a symphony of signaling molecules, transcription factors, and cytokine receptors. One of the earliest identified molecules implicated in B-cell differentiation is this compound, a tripeptide hormone (Lys-His-Gly-NH2) isolated from the bursa of Fabricius in chickens, a primary lymphoid organ essential for avian B-cell development.[1][2][3][4]

Early in vitro studies demonstrated that this compound selectively induces the differentiation of both avian and mammalian B-cell precursors.[1] However, research on this compound has been limited, and modern molecular techniques, such as CRISPR-Cas9-mediated knockout models, have not been applied to validate its function. In contrast, significant advancements have been made in understanding other key players in B-cell development through the use of such models. This guide will compare the existing evidence for this compound's role with that of three critical pathways:

  • PAX5: A master transcription factor essential for B-cell lineage commitment and identity.[5][6]

  • Interleukin-7 (IL-7): A cytokine crucial for the survival and proliferation of B-cell progenitors.[1][4][7]

  • B-cell Activating Factor (BAFF): A cytokine that plays a vital role in the survival and maturation of peripheral B-cells.[8][9][10]

Comparative Analysis of In Vitro and In Vivo Models

The following sections detail the experimental evidence for the role of this compound and its alternatives in B-cell development. While direct "knockout" data for this compound is unavailable, we present findings from antibody-mediated functional "knockdown" studies as a point of comparison.

This compound: Functional Knockdown and Induction Assays

Pioneering studies on this compound utilized in vitro induction assays and in ovo antibody-mediated suppression to elucidate its function. These methods, while not genetic knockouts, provide valuable insights into the functional necessity of this compound in B-cell maturation.

Table 1: Summary of In Vitro and In Ovo Data on this compound's Role in B-Cell Development

Model/Assay Experimental Approach Key Findings Reference
In Vitro Induction AssayTreatment of mammalian and avian B precursor cells with synthetic this compound.Induced phenotypic differentiation of B precursor cells.[1]
In Vitro cGMP AssayTreatment of human Daudi B-cell line with this compound.Increased intracellular cyclic guanosine monophosphate (cGMP).[1]
In Ovo Functional KnockdownInjection of anti-bursin monoclonal antibody (HU2) into chicken embryos at day 13.Suppressed the appearance of IgM+ cells in the bursa of Fabricius at day 17.[2]
PAX5: The Guardian of B-Cell Identity

PAX5 is a critical transcription factor that is indispensable for B-cell development. Its importance has been extensively studied using knockout mouse models, which demonstrate a complete block in B-cell development at the pro-B cell stage in the absence of PAX5.[5][11]

Table 2: Phenotypic Outcomes of PAX5 Knockout Models

Model Genotype Phenotype in B-Cell Lineage Reference
Mouse ModelPax5-/-Complete block at the pro-B cell stage; absence of mature B-cells. Pro-B cells retain multilineage potential.[5]
Conditional Knockout Mouse ModelCD19-Cre; Pax5fl/–Deletion of Pax5 in mature B-cells leads to dedifferentiation into T-cells and NK cells.[11]
IL-7 Signaling: A Pro-Survival and Differentiation Factor

The cytokine IL-7 and its receptor (IL-7R) are essential for the development of B-lymphocytes in mice. Knockout studies have revealed that IL-7 signaling is critical for the survival and proliferation of pro-B and pre-B cells.[1][7][12]

Table 3: Impact of IL-7 Pathway Knockout on B-Cell Development

Model Genotype Phenotype in B-Cell Lineage Reference
Mouse ModelIL-7-/-Severe impairment of B-cell development, with a block at the pre-pro-B cell stage.[1]
Mouse ModelIL-7Rα-/-Arrest of B-cell development at the pre-pro-B cell stage due to insufficient expression of the transcription factor EBF.[1][13]
BAFF Signaling: A Key Regulator of Peripheral B-Cell Homeostasis

BAFF is a member of the tumor necrosis factor (TNF) superfamily that promotes the survival of mature B-cells. Studies using BAFF and BAFF receptor (BAFF-R) knockout mice have shown a severe reduction in peripheral B-cell populations.[8][9][10]

Table 4: Effects of BAFF Pathway Knockout on B-Cell Maturation and Survival

Model Genotype Phenotype in B-Cell Lineage Reference
Mouse ModelBAFF-/-Block in B-cell development at the transitional T1 stage; almost complete lack of follicular and marginal zone B-cells.[8]
Mouse ModelBAFF-R-/-Similar phenotype to BAFF-/- mice, with a block at the T1 cell stage and absence of mature B-cell subsets.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described in this guide.

Proposed this compound Signaling Pathway

While the precise signaling cascade initiated by this compound is not fully elucidated, early evidence points towards the involvement of cGMP as a second messenger.

Bursin_Signaling This compound This compound Bursin_Receptor This compound Receptor (Hypothetical) This compound->Bursin_Receptor GC Guanylate Cyclase Bursin_Receptor->GC Activates cGMP cGMP GC->cGMP Converts GTP to cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Differentiation B-Cell Differentiation PKG->Differentiation Promotes

Caption: Proposed this compound signaling pathway in B-cells.

Key Alternative Signaling Pathways in B-Cell Development

The signaling pathways for PAX5, IL-7, and BAFF are well-defined and crucial for different stages of B-cell development.

B_Cell_Development_Pathways cluster_PAX5 PAX5 Pathway cluster_IL7 IL-7 Pathway cluster_BAFF BAFF Pathway PAX5 PAX5 B_cell_genes B-cell specific genes (e.g., CD19, Igα, Igβ) PAX5->B_cell_genes Activates Non_B_cell_genes Non-B-cell lineage genes PAX5->Non_B_cell_genes Represses Commitment B-cell Commitment B_cell_genes->Commitment Non_B_cell_genes->Commitment IL7 IL-7 IL7R IL-7 Receptor IL7->IL7R JAK_STAT JAK/STAT Pathway IL7R->JAK_STAT Activates Progenitor_Survival Progenitor Survival & Proliferation JAK_STAT->Progenitor_Survival Promotes BAFF BAFF BAFFR BAFF Receptor BAFF->BAFFR NF_kB NF-κB Pathway BAFFR->NF_kB Activates Mature_B_cell_Survival Mature B-cell Survival NF_kB->Mature_B_cell_Survival Promotes

Caption: Simplified signaling pathways of PAX5, IL-7, and BAFF in B-cell development.

Experimental Workflow for In Ovo Functional Knockdown of this compound

This diagram outlines the methodology used in the in ovo study to investigate the role of this compound in chicken B-cell development.

In_Ovo_Workflow Start Fertilized Chicken Eggs Incubation_E13 Incubate to Embryonic Day 13 (E13) Start->Incubation_E13 Injection Inject Anti-Bursin mAb (HU2) into Embryonal Vein Incubation_E13->Injection Incubation_E17 Incubate to Embryonic Day 17 (E17) Injection->Incubation_E17 Harvest Harvest Bursa of Fabricius Incubation_E17->Harvest Analysis Immunohistochemical Analysis for IgM+ Cells Harvest->Analysis Result Suppressed Appearance of IgM+ Cells Analysis->Result

Caption: Experimental workflow for the in ovo functional knockdown of this compound.

Detailed Experimental Protocols

In Vitro B-Cell Differentiation Induction by this compound
  • Objective: To determine the effect of this compound on the differentiation of B-cell precursors.

  • Cell Source: Bone marrow cells from mice or bursa cells from chickens.

  • Method:

    • Prepare a single-cell suspension of bone marrow or bursa cells.

    • Culture the cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • Add synthetic this compound (Lys-His-Gly-NH2) to the culture at various concentrations.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

    • Assess B-cell differentiation by flow cytometry using antibodies against B-cell surface markers (e.g., IgM, B220).

  • Expected Outcome: An increase in the percentage of cells expressing mature B-cell markers in the this compound-treated group compared to the control group.

Generation and Analysis of PAX5 Knockout Mice
  • Objective: To investigate the role of PAX5 in B-cell development in vivo.

  • Method:

    • Generate Pax5 knockout mice using standard homologous recombination techniques in embryonic stem cells.

    • Breed heterozygous (Pax5+/-) mice to obtain homozygous knockout (Pax5-/-) offspring.

    • Isolate hematopoietic tissues (bone marrow, spleen, lymph nodes) from wild-type, heterozygous, and homozygous knockout mice.

    • Prepare single-cell suspensions and stain with a panel of fluorescently-labeled antibodies against various hematopoietic lineage markers (e.g., B220, CD19, IgM, CD43, BP-1).

    • Analyze the cell populations by multi-color flow cytometry to identify and quantify different stages of B-cell development.

  • Expected Outcome: Pax5-/- mice will show a complete absence of B-cells beyond the pro-B cell stage in all lymphoid organs.

Conclusion and Future Directions

The available evidence, though dated, suggests that this compound plays a role in the differentiation of B-cells. The in vitro induction assays and the in ovo functional knockdown study provide foundational data for this hypothesis.[1][2] However, to definitively establish its role and mechanism of action in the context of modern immunology, further research is warranted.

The comparison with well-established B-cell development pathways governed by PAX5, IL-7, and BAFF highlights the significant knowledge gap regarding this compound. Future studies could leverage contemporary techniques to address these unanswered questions:

  • Receptor Identification: The receptor for this compound remains unknown. Identifying and characterizing the this compound receptor is a critical next step.

  • Signal Transduction Pathway: Elucidating the downstream signaling cascade initiated by this compound binding to its receptor will provide mechanistic insights.

  • Knockout Models: The generation of a this compound or this compound-receptor knockout animal model would provide definitive in vivo evidence of its role in B-cell development and overall immune function.

  • Therapeutic Potential: Given its B-cell differentiating activity, synthetic analogs of this compound could be explored for their potential in immunomodulatory therapies.

By revisiting this early discovery with modern tools, the scientific community can fully validate the role of this compound in B-cell development and potentially unlock new avenues for therapeutic intervention in immune-related disorders.

References

A Cross-Species Examination of the Probursin (Bursicon Subunit β) Gene and the Bursicon Neuropeptide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The insect neuropeptide bursicon is a critical hormonal factor in the life of insects, playing a pivotal role in the sclerotization (hardening and darkening) of the cuticle and the expansion of the wings following ecdysis.[1][2][3] This heterodimeric protein is composed of two cystine knot subunits, bursicon α (Bursα) and bursicon β (Bursβ), the latter of which is derived from the probursin gene (the gene encoding the partner of bursicon, or pburs).[1][4] This guide provides a comparative analysis of the prothis compound gene and the resulting bursicon protein sequences across various insect species, details key experimental protocols for their study, and illustrates the signaling pathway, offering valuable insights for researchers in entomology, neurobiology, and those involved in the development of novel insecticides.

Data Presentation: A Comparative Look at Bursicon Subunits

The amino acid sequences of both bursicon subunits are highly conserved across different insect orders, highlighting their essential physiological function.[5] The conservation is particularly notable in the placement of cysteine residues, which are crucial for forming the characteristic cystine knot structure of each subunit.[5][6] Below is a summary of the protein characteristics for bursicon α and β subunits from several representative insect species.

Table 1: Comparative Analysis of Bursicon α Subunit Protein Sequences

SpeciesCommon NameGene NameUniProt AccessionLength (amino acids)Molecular Weight (kDa)
Drosophila melanogasterFruit flybursQ9VHP414315.9
Anopheles gambiaeMosquitoAGAP003998Q7Q0A914616.4
Apis melliferaHoneybeeAmBurs αO9710314416.1
Bombyx moriSilkwormBmBurs αQ1715413915.6
Tribolium castaneumRed flour beetleTcasBurs αEFA1091914215.8
Lymantria disparGypsy mothLdBurs-αQDN1370515917.8

Table 2: Comparative Analysis of Prothis compound (Bursicon β Subunit) Protein Sequences

SpeciesCommon NameGene NameUniProt AccessionLength (amino acids)Molecular Weight (kDa)
Drosophila melanogasterFruit flypbursQ9VHP312914.7
Anopheles gambiaeMosquitoAGAP003997Q7Q0B012914.8
Apis melliferaHoneybeeAmBurs βO9710412814.6
Bombyx moriSilkwormBmBurs βQ1715512914.9
Tribolium castaneumRed flour beetleTcasBurs βEFA1092012814.7
Lymantria disparGypsy mothLdBurs-βQDN1370612914.9

Experimental Protocols

The study of the prothis compound gene and the bursicon hormone employs a range of molecular and biochemical techniques. Below are detailed methodologies for key experiments.

Gene Expression Analysis via Real-Time Quantitative PCR (RT-qPCR)

This protocol is used to quantify the transcript levels of the bursicon subunit genes in different tissues or at various developmental stages.[7][8]

  • RNA Extraction: Total RNA is extracted from target tissues (e.g., brain, integument) using a suitable method, such as the TRIzol reagent, following the manufacturer's instructions.[8]

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[8]

  • Primer Design: Gene-specific primers for the bursicon α and β subunit genes, as well as a reference gene (e.g., actin or ribosomal protein), are designed using software like Primer3.

  • RT-qPCR Reaction: The reaction is typically performed in a 20 µL volume containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

  • Thermal Cycling: A standard thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalized to the reference gene.[7]

Functional Analysis using RNA Interference (RNAi)

RNAi is a powerful tool to investigate the function of the bursicon genes by knocking down their expression.[9][10]

  • dsRNA Synthesis: A DNA template for the target gene is amplified by PCR using gene-specific primers containing T7 promoter sequences. The PCR product is then used for in vitro transcription to synthesize double-stranded RNA (dsRNA).

  • dsRNA Injection: The purified dsRNA is injected into the insect at a specific developmental stage (e.g., pupa or larva). A control group is injected with a non-specific dsRNA (e.g., from the malE gene).[11]

  • Phenotypic Analysis: The effects of gene knockdown are observed, such as defects in cuticle tanning, wing expansion, or other developmental processes.[9][10]

  • Verification of Knockdown: The efficiency of gene silencing is confirmed by measuring the transcript levels of the target gene using RT-qPCR.

Receptor Activation and Signaling Pathway Analysis: cAMP Assay

The activation of the bursicon receptor (LGR2) by the bursicon heterodimer leads to an increase in intracellular cyclic AMP (camp).[1][12] A cAMP assay is used to measure this activation.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or CHO cells) is cultured and transfected with an expression vector encoding the bursicon receptor.[13]

  • Ligand Preparation: Recombinant bursicon α and β subunits are expressed and purified. The active heterodimer is formed by co-expression or by combining the purified subunits.

  • Cell Stimulation: The transfected cells are treated with varying concentrations of the recombinant bursicon heterodimer. Forskolin can be used as a positive control to stimulate adenylyl cyclase and increase cAMP levels.[14]

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercial cAMP assay kit, which is often based on competitive immunoassay principles (e.g., HTRF, AlphaScreen, or luminescence-based assays).[14][15][16][17][18]

  • Data Analysis: The dose-dependent response of the receptor to bursicon is plotted to determine the EC50 value, which represents the concentration of the ligand that elicits a half-maximal response.

Visualization of Signaling Pathways and Workflows

Bursicon Signaling Pathway

The bursicon signaling pathway is initiated by the binding of the heterodimeric bursicon hormone to its G protein-coupled receptor, LGR2.[1][11] This binding activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP.[12] The increased cAMP levels activate protein kinase A (PKA), which then phosphorylates downstream targets, including tyrosine hydroxylase, a key enzyme in the synthesis of tanning agents.[7][12]

Bursicon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bursicon Bursicon (Bursα/Bursβ Heterodimer) LGR2 LGR2 Receptor Bursicon->LGR2 Binds Gs Gαs Protein LGR2->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates TH Tyrosine Hydroxylase PKA->TH Phosphorylates Tanning Cuticle Tanning & Wing Expansion TH->Tanning Leads to

Caption: The Bursicon Signaling Pathway.

Experimental Workflow for Functional Analysis of Bursicon Genes

The functional analysis of bursicon genes typically involves a multi-step process, starting from gene identification to phenotypic characterization.

Experimental_Workflow cluster_gene_analysis Gene Identification & Analysis cluster_functional_study Functional Study cluster_verification Verification Gene_ID Identify Bursicon Subunit Genes Sequence_Analysis Sequence Alignment & Phylogenetic Analysis Gene_ID->Sequence_Analysis dsRNA_Synthesis dsRNA Synthesis Gene_ID->dsRNA_Synthesis Expression_Analysis RT-qPCR for Expression Profiling Sequence_Analysis->Expression_Analysis RNAi RNAi-mediated Knockdown dsRNA_Synthesis->RNAi Phenotype Phenotypic Observation (Tanning, Wing Expansion) RNAi->Phenotype Knockdown_Verification RT-qPCR to Confirm Knockdown RNAi->Knockdown_Verification

Caption: Workflow for Bursicon Gene Functional Analysis.

Logical Relationship of Bursicon Hormone Action

The action of the bursicon hormone is a cascade of events leading to a physiological outcome.

Logical_Relationship Probursin_Gene Prothis compound (pburs) Gene Transcription & Translation Heterodimer Bursicon Heterodimer Formation Probursin_Gene->Heterodimer Burs_Gene Bursicon α (burs) Gene Transcription & Translation Burs_Gene->Heterodimer Secretion Secretion into Hemolymph Heterodimer->Secretion Receptor_Binding Binding to LGR2 on Target Cells Secretion->Receptor_Binding Signal_Transduction Intracellular Signaling (cAMP Pathway) Receptor_Binding->Signal_Transduction Physiological_Response Physiological Response (Cuticle Tanning) Signal_Transduction->Physiological_Response

Caption: Logical Flow of Bursicon Hormone Action.

References

A Comparative Guide to the Efficacy of Bursin Analogs in Inducing B-Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Bursin and its analogs in promoting the differentiation of B-lymphocytes. This compound, a tripeptide hormone with the sequence Lys-His-Gly-NH2, is known to selectively induce the differentiation of B-cells.[1][2] This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways to offer a comprehensive resource for researchers in immunology and drug development.

While a wide range of this compound analogs have been synthesized for various studies, comprehensive, direct comparative data on their efficacy in B-cell differentiation remains limited in publicly available literature.[3] This guide focuses on the available data for this compound and its most studied analog, Bursopentin (BP5), along with a mention of another potent analog, [Sar3]this compound.

Comparative Efficacy of this compound Analogs

The available quantitative data primarily focuses on the effects of Bursopentin (BP5) on various B-cell populations both in vitro and in vivo.

In Vitro Efficacy of Bursopentin (BP5)

A key study investigated the dose-dependent effects of BP5 on murine B-lymphocytes. The results indicated that BP5 can stimulate the proliferation and differentiation of total B-cells, promote their activation and maturation, and induce the formation of plasma cells.[2]

Table 1: In Vitro Effects of Bursopentin (BP5) on B-Cell Populations [2]

Treatment Group% of CD19+ Total B-Cells% of CD19+CD69+ Activated B-Cells% of CD19+CD43+ Differentiated B-Cells% of CD19+IgD+ Mature B-Cells% of CD19+CD27+CD38+ Plasma Cells
Control25.1 ± 1.23.2 ± 0.44.5 ± 0.612.3 ± 1.11.8 ± 0.3
BP5 (0.01 µg/mL)30.2 ± 1.515.8 ± 1.312.1 ± 1.020.1 ± 1.54.5 ± 0.5
BP5 (0.1 µg/mL)35.6 ± 1.812.4 ± 1.113.5 ± 1.225.6 ± 1.95.2 ± 0.6
BP5 (1 µg/mL)40.1 ± 2.110.1 ± 0.914.2 ± 1.322.4 ± 1.76.1 ± 0.7
LPS (Positive Control)42.3 ± 2.518.2 ± 1.615.8 ± 1.4Not ReportedNot Reported

Data are presented as mean ± standard deviation.

In Vivo Efficacy of Bursopentin (BP5)

The same study also evaluated the effect of BP5 in vivo in mice immunized with an H9N2 avian influenza virus vaccine. The results demonstrated that BP5 can enhance the activation and differentiation of B-cells in a physiological setting.[2]

Table 2: In Vivo Effects of Bursopentin (BP5) on B-Cell Populations in Vaccinated Mice [2][4]

Treatment Group% of CD19+CD69+ Activated B-Cells in Spleen% of CD19+CD43+ Differentiated B-Cells in Spleen
Vaccine Control8.9 ± 0.97.2 ± 0.8
Vaccine + BP5 (0.05 mg/mL)6.5 ± 0.710.1 ± 1.1
Vaccine + BP5 (0.25 mg/mL)12.3 ± 1.211.5 ± 1.3

Data are presented as mean ± standard deviation.

Other this compound Analogs

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

In Vitro B-Cell Differentiation Assay[2]
  • B-Cell Isolation:

    • Spleens are harvested from mice immunized with a relevant antigen (e.g., H9N2 AIV inactivated vaccine).

    • A single-cell suspension is prepared, and red blood cells are lysed.

    • B-lymphocytes are isolated using CD19 magnetic beads according to the manufacturer's protocol, achieving a purity of over 95%.

  • Cell Culture and Stimulation:

    • Isolated B-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well.

    • This compound analogs (e.g., BP5) are added at various concentrations (e.g., 0.01, 0.1, 1 µg/mL). A positive control (e.g., Lipopolysaccharide - LPS at 10 µg/mL) and a negative control (medium alone) are included.

    • Cells are incubated for a period of 48-72 hours at 37°C in a 5% CO2 incubator.

  • Analysis of B-Cell Differentiation by Flow Cytometry:

    • After incubation, cells are harvested and washed with PBS containing 1% BSA.

    • Cells are stained with a panel of fluorescently labeled monoclonal antibodies against B-cell surface markers such as CD19, CD27, CD38, CD43, CD69, IgD, and IgM.[5]

    • Data is acquired using a flow cytometer and analyzed to determine the percentage of different B-cell subpopulations.

In Vivo Evaluation of B-Cell Differentiation[2]
  • Animal Immunization:

    • Mice are divided into experimental groups (e.g., vaccine only, vaccine + different doses of this compound analog).

    • Mice are immunized intraperitoneally with the vaccine and the respective analog. The immunization is typically repeated at 2-week intervals for a total of three injections.

  • Sample Collection and Cell Preparation:

    • Two weeks after the final immunization, mice are euthanized, and spleens are collected.

    • Single-cell suspensions are prepared from the spleens, and red blood cells are lysed.

  • Flow Cytometry Analysis:

    • The spleen cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19, CD69, CD43) as described in the in vitro protocol.

    • The percentage of activated and differentiated B-cell populations in the spleen is determined by flow cytometry.

Signaling Pathways

The precise signaling cascade initiated by this compound and its analogs is still under investigation. However, current research suggests the involvement of several key pathways in B-cell differentiation.

Proposed Signaling Pathway for this compound

Early studies on this compound indicated that its mechanism of action might involve the modulation of intracellular second messengers.

Bursin_Signaling This compound This compound Receptor This compound Receptor (Hypothetical) This compound->Receptor AC Adenylate Cyclase Receptor->AC GC Guanylate Cyclase Receptor->GC cAMP cAMP AC->cAMP ATP cGMP cGMP GC->cGMP GTP Differentiation B-Cell Differentiation cAMP->Differentiation cGMP->Differentiation

Proposed this compound signaling cascade.
Proposed Signaling Pathways for Bursopentin (BP5)

Transcriptomic analysis of B-cells treated with BP5 suggests the involvement of the Toll-Like Receptor (TLR) and MAPK signaling pathways.[6][7]

BP5_Signaling cluster_TLR Toll-Like Receptor Pathway cluster_MAPK MAPK Pathway BP5_TLR Bursopentin (BP5) TLR Toll-Like Receptor BP5_TLR->TLR MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Differentiation B-Cell Differentiation NFkB_activation->Differentiation BP5_MAPK Bursopentin (BP5) Receptor_MAPK Receptor BP5_MAPK->Receptor_MAPK Ras Ras Receptor_MAPK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Differentiation

Proposed BP5 signaling pathways.

Experimental Workflow

The general workflow for evaluating the efficacy of this compound analogs in inducing B-cell differentiation is outlined below.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis B_Cell_Isolation B-Cell Isolation (Spleen/PBMCs) Culture Cell Culture & Stimulation with Analogs B_Cell_Isolation->Culture Flow_Cytometry_invitro Flow Cytometry Analysis (Differentiation Markers) Culture->Flow_Cytometry_invitro Data_Analysis Data Analysis & Comparison of Efficacy Flow_Cytometry_invitro->Data_Analysis Immunization Animal Immunization (Vaccine + Analogs) Spleen_Harvest Spleen Harvesting Immunization->Spleen_Harvest Cell_Prep Single-Cell Suspension Spleen_Harvest->Cell_Prep Flow_Cytometry_invivo Flow Cytometry Analysis (Activation & Differentiation Markers) Cell_Prep->Flow_Cytometry_invivo Flow_Cytometry_invivo->Data_Analysis

General experimental workflow.

References

Validating Anti-Bursin Antibody Specificity: A Comparative Guide to Peptide Competition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of the B-cell differentiating hormone Bursin is critical. This guide provides a comprehensive comparison of methods for validating the specificity of anti-Bursin antibodies, with a focus on the peptide competition assay, supported by experimental protocols and data interpretation.

The tripeptide this compound (Lys-His-Gly-NH2) is a key player in the selective differentiation of B lymphocytes.[1] Consequently, antibodies targeting this compound are invaluable tools for studying B-cell development and related immunological processes. However, ensuring the specificity of these antibodies is paramount to avoid misleading results. The peptide competition assay stands as a robust method for this validation.

The Principle of Peptide Competition Assay

A peptide competition assay is a crucial control experiment to confirm that an antibody specifically recognizes its target antigen. In this assay, the antibody is pre-incubated with the peptide immunogen (in this case, the this compound peptide) before it is used in an application such as Western blotting or immunohistochemistry. If the antibody is specific, the binding sites will be occupied by the free peptide, leading to a significant reduction or complete elimination of the signal when the antibody is subsequently used to detect the target protein in a sample.

Comparative Analysis of Anti-Bursin Antibody Validation

While several methods exist for antibody validation, the peptide competition assay offers a direct and accessible way to assess specificity against the immunizing peptide. Below is a comparison of expected outcomes for a hypothetical anti-Bursin antibody in a Western blot experiment.

Validation MethodPrincipleExpected Outcome for a Specific Anti-Bursin AntibodyInterpretation
Western Blot (Control) The antibody is used to detect the target protein (e.g., in bursal tissue lysate).A distinct band is observed at the expected molecular weight for the this compound precursor, prothis compound.The antibody recognizes a protein of the correct size.
Peptide Competition Assay The antibody is pre-incubated with an excess of the this compound peptide before being used in a Western blot.The band corresponding to prothis compound is significantly reduced or absent.The antibody's binding to the target is specifically blocked by the this compound peptide, confirming specificity.
Negative Control The antibody is tested against a cell line or tissue known not to express this compound.No band is detected at the expected molecular weight.Confirms that the antibody does not cross-react with other proteins in a negative sample.

Experimental Protocol: Peptide Competition Assay for Anti-Bursin Antibody in Western Blotting

This protocol outlines the key steps for validating an anti-Bursin antibody using a peptide competition assay in a Western blot format.

Materials:

  • Anti-Bursin antibody

  • Synthetic this compound peptide (Lys-His-Gly-NH2)

  • Bursal tissue lysate (or other appropriate positive control)

  • PVDF or nitrocellulose membrane with transferred proteins from bursal tissue lysate

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Wash buffer (TBST)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Prepare Antibody Solutions:

    • Control Antibody: Dilute the anti-Bursin antibody to its optimal working concentration in blocking buffer.

    • Blocked Antibody: In a separate tube, pre-incubate the diluted anti-Bursin antibody with a 10-100 fold molar excess of the synthetic this compound peptide for 1-2 hours at room temperature with gentle agitation.

  • Blocking: Block the membranes with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate one membrane with the "Control Antibody" solution overnight at 4°C.

    • Incubate an identical membrane with the "Blocked Antibody" solution under the same conditions.

  • Washing: Wash both membranes three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate both membranes with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 4.

  • Detection: Add the chemiluminescent substrate to both membranes and visualize the bands using an imaging system.

Visualizing the Workflow and this compound's Role

To better understand the experimental process and the biological context of this compound, the following diagrams are provided.

G cluster_prep Antibody Preparation cluster_wb Western Blot Control Antibody Control Antibody Membrane 1 Membrane 1 Control Antibody->Membrane 1 Incubation Blocked Antibody Blocked Antibody Membrane 2 Membrane 2 Blocked Antibody->Membrane 2 Incubation This compound Peptide This compound Peptide This compound Peptide->Blocked Antibody Pre-incubation Anti-Bursin Ab Anti-Bursin Ab Anti-Bursin Ab->Control Antibody Anti-Bursin Ab->Blocked Antibody Detection 1 Detection 1 Membrane 1->Detection 1 Result Detection 2 Detection 2 Membrane 2->Detection 2 Result Specific Band Specific Band Detection 1->Specific Band No/Reduced Band No/Reduced Band Detection 2->No/Reduced Band

Peptide competition assay workflow.

G This compound This compound B-cell Receptor B-cell Receptor This compound->B-cell Receptor Binds to Guanylate Cyclase Guanylate Cyclase B-cell Receptor->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP GTP GTP->Guanylate Cyclase B-cell Differentiation B-cell Differentiation cGMP->B-cell Differentiation Promotes

Simplified this compound signaling pathway.

Conclusion

The peptide competition assay is an indispensable tool for verifying the specificity of anti-Bursin antibodies. By following the detailed protocol and comparing the results with appropriate controls, researchers can confidently ensure that their antibodies are specifically detecting this compound, leading to more accurate and reliable experimental outcomes. This validation is a critical step in advancing our understanding of B-cell biology and its role in the immune system.

References

A Comparative Analysis of Bursin and Other Prominent B-cell Stimulating Factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bursin, a lesser-known B-cell stimulating factor, with other well-established factors: B-cell Activating Factor (BAFF), A Proliferation-Inducing Ligand (APRIL), Interleukin-4 (IL-4), Interleukin-21 (IL-21), and CD40 Ligand (CD40L). The objective is to present a clear, data-driven comparison to aid in research and drug development focused on modulating B-lymphocyte activity.

Executive Summary

B-cell stimulating factors are critical for the development, proliferation, differentiation, and function of B-lymphocytes. While factors like BAFF, APRIL, IL-4, IL-21, and CD40L are extensively studied and targeted in various therapeutic areas, this compound and its related peptides represent a novel but less characterized area of B-cell immunology. This guide synthesizes the available experimental data to offer a comparative perspective on their roles and mechanisms.

Overview of B-cell Stimulating Factors

This compound is a tripeptide (Lys-His-Gly-NH2) originally isolated from the bursa of Fabricius in chickens, an organ central to B-cell development in birds.[1] Emerging research on this compound and the related pentapeptide, Bursopentin (BP5), suggests a role in promoting B-cell differentiation.[2][3]

BAFF (B-cell Activating Factor) and APRIL (A Proliferation-Inducing Ligand) are members of the tumor necrosis factor (TNF) superfamily and are crucial for the survival and maturation of B-cells.

Interleukin-4 (IL-4) and Interleukin-21 (IL-21) are cytokines that play pivotal roles in B-cell activation, proliferation, and differentiation, including immunoglobulin class switching.

CD40 Ligand (CD40L) is a transmembrane protein expressed primarily on activated T-cells that interacts with CD40 on B-cells, providing a critical co-stimulatory signal for B-cell activation and differentiation.

Comparative Performance Data

The following tables summarize the known effects of these factors on key B-cell functions. Data for this compound is limited, and findings for the related peptide Bursopentin (BP5) are included to provide additional context.

Table 1: Effect on B-cell Proliferation

FactorEffect on ProliferationCell Type / ConditionSupporting Experimental Data
This compound Limited direct evidence of proliferation.Chicken embryonic B-cells, B-cells from uremic patients.Injection of anti-bursin antibody suppresses the appearance of IgM+ cells, suggesting a role in the development of B-cells which involves proliferation.
Bursopentin (BP5) Enhances proliferation.Chicken pre-B cell line (DT40), mouse splenic B-cells.Showed concentration-dependent effects on the proliferation of DT40 cells.[2]
BAFF Promotes proliferation, particularly in the presence of anti-IgM.Splenic immature T2 B-cells.Potentiates B-cell receptor (BCR)-mediated proliferation.
APRIL Stimulates proliferation.Primary B and T-cells in vitro.Recombinant APRIL stimulates B-cell proliferation.
IL-4 Promotes proliferation.Human precursor B-cells.Induces B-cell proliferation.
IL-21 Promotes proliferation.Germinal center B-cells.Important for amplifying early B-cell proliferation in germinal centers.
CD40L Induces strong proliferation.Mouse spleen B-cells.Synergizes with other signals (e.g., TLR agonists) to induce robust proliferation.

Table 2: Effect on B-cell Differentiation

FactorEffect on DifferentiationCell Type / ConditionSupporting Experimental Data
This compound Enhances differentiation.B-lymphocytes from uremic patients.Incubation with synthetic this compound showed an enhancing effect on reduced B-lymphocytes.[2]
Bursopentin (BP5) Promotes differentiation into total, activated, differentiated, mature, and plasma cells.Mouse splenic B-cells immunized with AIV vaccine.Increased percentages of CD19+CD43+ differentiated B-cells observed via flow cytometry.[3]
BAFF Supports differentiation of immature B-cells into transitional B-cells.Peripheral immature B-lymphocytes.Allows T2 B-cells to differentiate into mature B-cells in response to BCR signals.
APRIL Involved in plasma cell survival and IgA class switching.B-cells.Plays a role in the survival of plasma cells in the bone marrow.
IL-4 Induces differentiation and immunoglobulin class switching to IgG1 and IgE.Human precursor B-cells, activated B-cells.Can induce differentiation in the absence of proliferation.
IL-21 Regulates germinal center B-cell differentiation and plasma cell formation.Germinal center B-cells.Profoundly affects the B-cell response to protein antigen, leading to plasma cell formation.
CD40L Critical for differentiation into memory B-cells and plasma cells.Naïve and memory B-cells.The quantity of CD40 signaling can determine differentiation into distinct memory cell subsets.

Table 3: Effect on Antibody Production

FactorEffect on Antibody ProductionSupporting Experimental Data
This compound Limited direct evidence. Suppression of IgM+ cells by anti-bursin antibody suggests an indirect role.No quantitative data available.
Bursopentin (BP5) Enhances sIgM mRNA expression.[2]Increased sIgM mRNA expression in DT40 cells.[2]
BAFF Essential for robust antibody responses.BAFF-deficient mice have impaired humoral immunity.
APRIL Promotes IgA class switching.Plays a key role in mucosal immunity.
IL-4 Induces class switching to IgG1 and IgE.A key cytokine in allergic responses.
IL-21 Promotes immunoglobulin production and isotype class switching.Acts directly on B-cells to promote antibody secretion.
CD40L Essential for T-cell dependent antibody responses and class switching.Interaction with CD40 is a cornerstone of humoral immunity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

B-cell Proliferation Assay (CFSE Dilution Method)

Objective: To quantify the proliferation of B-cells in response to stimulating factors.

Methodology:

  • Cell Isolation: Isolate B-lymphocytes from peripheral blood or spleen using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • CFSE Staining: Resuspend the isolated B-cells at a concentration of 1x10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

  • Quenching: Stop the staining reaction by adding five volumes of ice-cold culture medium (e.g., RPMI-1640 supplemented with 10% FBS) and incubate on ice for 5 minutes.

  • Cell Culture: Wash the cells twice with complete medium and resuspend at an appropriate density. Culture the cells in 96-well plates in the presence or absence of the B-cell stimulating factors (this compound, BAFF, IL-4, etc.) at various concentrations.

  • Flow Cytometry Analysis: After a defined culture period (e.g., 3-5 days), harvest the cells and analyze by flow cytometry. The CFSE fluorescence intensity will halve with each cell division, allowing for the quantification of the number of cell divisions.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Quantification

Objective: To measure the amount of specific immunoglobulin isotypes secreted by B-cells in culture supernatants.

Methodology:

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the immunoglobulin isotype of interest (e.g., anti-human IgM or IgG) overnight at 4°C.

  • Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted culture supernatants and a standard curve of the purified immunoglobulin to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) and incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

  • Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at the appropriate wavelength using a microplate reader.

Flow Cytometry for B-cell Subset Analysis

Objective: To identify and quantify different B-cell subpopulations based on surface marker expression.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from blood, spleen, or lymph nodes.

  • Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies against B-cell surface markers (e.g., CD19, CD20, CD27, IgD, IgM, CD38).

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Gating Strategy:

    • Gate on lymphocytes based on forward and side scatter properties.

    • Identify B-cells as CD19+ and/or CD20+.

    • Further delineate subsets:

      • Naïve B-cells: CD19+CD27-IgD+

      • Memory B-cells: CD19+CD27+

      • Plasmablasts/Plasma cells: CD19+CD27++CD38++

Signaling Pathways

The signaling pathways initiated by these factors are crucial to their function. While the pathways for well-established factors are well-documented, the pathway for this compound is largely uncharacterized. The diagram for Bursopentin (BP5) is based on recent transcriptomic and proteomic studies.

Bursopentin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BP5 BP5 Receptor Unknown Receptor BP5->Receptor TLR_Pathway Toll-like Receptor Signaling Receptor->TLR_Pathway MAPK_Pathway MAPK Signaling (ERK, p38) Receptor->MAPK_Pathway Redox_Homeostasis Redox Homeostasis (G6PD) Receptor->Redox_Homeostasis Transcription_Factors Transcription Factors (e.g., NF-κB) TLR_Pathway->Transcription_Factors MAPK_Pathway->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation leads to Differentiation Differentiation Gene_Expression->Differentiation leads to

Caption: Proposed signaling pathways for Bursopentin (BP5) in B-cells.

BAFF_APRIL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAFF BAFF BAFFR BAFF-R BAFF->BAFFR TACI TACI BAFF->TACI BCMA BCMA BAFF->BCMA APRIL APRIL APRIL->TACI APRIL->BCMA TRAFs TRAF2, TRAF3, TRAF5, TRAF6 BAFFR->TRAFs TACI->TRAFs BCMA->TRAFs Canonical_NFkB Canonical NF-κB (p50/RelA) TRAFs->Canonical_NFkB NonCanonical_NFkB Non-Canonical NF-κB (p52/RelB) TRAFs->NonCanonical_NFkB Gene_Expression Gene Expression Canonical_NFkB->Gene_Expression NonCanonical_NFkB->Gene_Expression Survival Survival Gene_Expression->Survival promotes Proliferation Proliferation Gene_Expression->Proliferation promotes Differentiation Differentiation Gene_Expression->Differentiation promotes

Caption: Signaling pathways for BAFF and APRIL in B-cells.

IL4_IL21_CD40L_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL4 IL4R IL-4R IL4->IL4R IL21 IL21 IL21R IL-21R IL21->IL21R CD40L CD40L CD40 CD40 CD40L->CD40 JAK_STAT_IL4 JAK1/JAK3 -> STAT6 IL4R->JAK_STAT_IL4 JAK_STAT_IL21 JAK1/JAK3 -> STAT1/STAT3 IL21R->JAK_STAT_IL21 TRAFs_CD40 TRAFs CD40->TRAFs_CD40 Gene_Expression Gene Expression JAK_STAT_IL4->Gene_Expression JAK_STAT_IL21->Gene_Expression PI3K_Akt PI3K/Akt TRAFs_CD40->PI3K_Akt MAPK MAPK TRAFs_CD40->MAPK NFkB NF-κB TRAFs_CD40->NFkB PI3K_Akt->Gene_Expression MAPK->Gene_Expression NFkB->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation leads to Differentiation Differentiation Gene_Expression->Differentiation leads to Class_Switching Class Switching Gene_Expression->Class_Switching leads to

Caption: Signaling pathways for IL-4, IL-21, and CD40L in B-cells.

Conclusion and Future Directions

This comparative guide highlights the current understanding of this compound in the context of other major B-cell stimulating factors. While BAFF, APRIL, IL-4, IL-21, and CD40L have well-defined roles and signaling pathways, this compound and its analogues are emerging as potentially important regulators of B-cell differentiation.

The significant gap in the literature regarding this compound's receptor, its detailed signaling mechanism, and comprehensive quantitative data on its effects presents a clear opportunity for future research. Elucidating these aspects will be crucial for understanding its physiological role and for exploring its potential as a therapeutic target for modulating B-cell responses in various diseases. Further studies directly comparing the in vitro and in vivo effects of this compound with other B-cell stimulating factors using standardized assays are warranted.

References

Confirming the Identity of Synthesized Bursin: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of synthesized peptides are paramount for ensuring experimental validity and therapeutic efficacy. This guide provides a comprehensive comparison of key analytical techniques for confirming the identity of synthesized Bursin (Lys-His-Gly-amide), a tripeptide amide with B-cell differentiating properties.

Overview of Analytical Techniques

The confirmation of a synthesized peptide's identity relies on a multi-pronged approach, primarily focusing on verifying its primary structure and assessing its purity. The principal techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). Each method provides distinct yet complementary information, and their combined use offers the highest level of confidence in the identity and quality of the synthesized peptide.

Comparison of Analytical Techniques for this compound Identification

The following table summarizes the key aspects of each analytical technique in the context of identifying synthesized this compound. The provided quantitative data is theoretical and representative of what would be expected for a pure sample of Lys-His-Gly-amide.

Analytical TechniquePrimary Information ProvidedKey AdvantagesKey LimitationsTheoretical Data for this compound (Lys-His-Gly-amide)
Reversed-Phase HPLC (RP-HPLC) Purity and Retention TimeHigh resolution, quantitative, and reproducible.[1][2]Does not provide direct structural information.[3]Purity: >98% Predicted Retention Time: ~15-20 minutes (on a C18 column with a standard water/acetonitrile gradient).[4][5][6]
Mass Spectrometry (MS) Molecular WeightHigh accuracy and sensitivity, requires minimal sample.[7]Does not provide sequence information without fragmentation (MS/MS).Monoisotopic Mass: 340.1859 Da [M+H]⁺
Tandem Mass Spectrometry (MS/MS) Amino Acid SequenceDefinitive confirmation of the primary structure.[7]Requires more complex instrumentation and data analysis.Predicted b-ions: b1: 129.10 (Lys), b2: 266.14 (Lys-His) Predicted y-ions: y1: 75.05 (Gly-NH2), y2: 212.09 (His-Gly-NH2)
Amino Acid Analysis (AAA) Amino Acid Composition and RatioProvides accurate quantification of amino acid residues.[8]Destructive to the sample, does not provide sequence information.Ratio: Lysine:Histidine:Glycine ≈ 1:1:1

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques discussed.

Purity and Identity Confirmation by RP-HPLC-MS

This protocol combines the separation power of HPLC with the mass identification capability of MS.

Workflow Diagram:

RP-HPLC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_hplc RP-HPLC Separation cluster_ms Mass Spectrometry Detection cluster_analysis Data Analysis dissolve Dissolve synthesized this compound in 0.1% TFA in H₂O filter Filter through a 0.22 µm syringe filter dissolve->filter inject Inject sample onto a C18 column filter->inject gradient Elute with a linear gradient of acetonitrile in water (both with 0.1% TFA) inject->gradient esi Electrospray Ionization (ESI) gradient->esi hplc_analysis Analyze chromatogram for purity gradient->hplc_analysis ms1 MS Scan (m/z range 100-500) esi->ms1 ms2 MS/MS Fragmentation of precursor ion (m/z 341.19) ms1->ms2 ms_analysis Analyze mass spectrum for molecular weight ms1->ms_analysis msms_analysis Analyze fragment ions for sequence confirmation ms2->msms_analysis

Caption: Workflow for this compound analysis by RP-HPLC-MS.

Protocol:

  • Sample Preparation: Dissolve the lyophilized synthesized this compound in 0.1% trifluoroacetic acid (TFA) in water to a concentration of 1 mg/mL.[3] Filter the sample through a 0.22 µm syringe filter before injection.[2]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

    • Mobile Phase A: 0.1% TFA in water.[3]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

    • Gradient: A linear gradient from 5% to 60% B over 20 minutes.[2]

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.[2]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • MS Scan: Acquire full scan mass spectra from m/z 100 to 500 to detect the [M+H]⁺ ion of this compound.

    • MS/MS Scan: Select the precursor ion corresponding to this compound (m/z 341.19) for collision-induced dissociation (CID) to generate fragment ions for sequence confirmation.[7][10]

  • Data Analysis:

    • Calculate the purity of the peptide by integrating the peak area of the main peak in the HPLC chromatogram and expressing it as a percentage of the total peak area.[1]

    • Compare the experimentally determined monoisotopic mass from the MS scan with the theoretical mass of this compound.

    • Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence (Lys-His-Gly).

Amino Acid Analysis

This protocol determines the relative amounts of each amino acid in the peptide.

Protocol:

  • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids by heating in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.[8]

  • Derivatization: The amino acids in the hydrolysate are derivatized to make them detectable, often with a reagent like phenylisothiocyanate (PITC).

  • Separation and Quantification: The derivatized amino acids are separated by reversed-phase HPLC and detected by UV absorbance.[8] The peak areas are compared to those of a known standard mixture of amino acids to determine the molar ratios of the amino acids in the original peptide.

This compound's Role in B-Cell Differentiation

This compound is known to be a B-cell differentiating hormone. While the precise signaling cascade initiated by this compound is a subject of ongoing research, a plausible pathway involves the activation of key signaling molecules downstream of a putative receptor, leading to the expression of genes that drive B-cell differentiation.

Hypothesized Signaling Pathway:

Hypothesized this compound Signaling Pathway in B-Cell Differentiation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus cluster_outcome Cellular Response This compound This compound Receptor Putative this compound Receptor This compound->Receptor Syk Syk Receptor->Syk activates BCR_complex B-Cell Receptor (BCR) Complex BCR_complex->Syk co-stimulation BTK BTK Syk->BTK PI3K PI3K Syk->PI3K PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP₃ & DAG Production PLCg2->IP3_DAG Akt Akt Activation PI3K->Akt Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB NFAT NFAT Ca_PKC->NFAT Akt->NFkB Gene_Expression Gene Expression (e.g., Blimp-1, IRF4) NFkB->Gene_Expression NFAT->Gene_Expression Differentiation B-Cell Differentiation Gene_Expression->Differentiation

Caption: Hypothesized signaling cascade initiated by this compound.

Upon binding to its putative receptor on the surface of a B-cell, this compound may trigger a signaling cascade involving key components of the B-cell receptor (BCR) signaling pathway.[11][12][13] This could lead to the activation of tyrosine kinases like Syk and BTK, followed by the activation of downstream effectors such as PLCγ2 and PI3K.[14] These events would then culminate in the activation of transcription factors like NF-κB and NFAT, which drive the expression of genes essential for B-cell differentiation into antibody-producing plasma cells.[15][16]

Conclusion

Confirming the identity of a synthesized peptide like this compound requires a combination of analytical techniques. RP-HPLC is essential for assessing purity, while mass spectrometry provides an accurate molecular weight and, with MS/MS, definitive sequence confirmation. Amino acid analysis serves as a valuable orthogonal method to verify the amino acid composition. By employing these techniques in a complementary fashion and following robust experimental protocols, researchers can be highly confident in the identity and quality of their synthesized this compound, ensuring the reliability of their research and development efforts.

References

Assessing the Off-Target Effects of Bursin in Primary Cell Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the potential off-target effects of Bursin, a tripeptide (Lys-His-Gly-NH2) known for its role in selective B-cell differentiation, in primary human cell cultures. Due to the limited availability of public data on the off-target profile of this compound, this document outlines a series of recommended experimental protocols and presents hypothetical comparative data to guide researchers in their investigations. The objective is to offer a robust methodology for evaluating the specificity of this compound against other B-cell differentiation agents.

Introduction to this compound and the Rationale for Off-Target Assessment

This compound is a tripeptide hormone, with the sequence Lys-His-Gly-NH2, that has been shown to induce the differentiation of B-lymphocyte precursors.[1] Its specificity for B-cells makes it a person of interest for various immunological and therapeutic applications. However, as with any bioactive molecule, a thorough understanding of its potential interactions with other cell types is crucial for preclinical safety and efficacy assessment. Off-target effects can lead to unforeseen physiological responses, highlighting the importance of comprehensive in vitro screening in a variety of primary human cell types.

This guide compares this compound to a well-established cytokine cocktail for B-cell differentiation and includes Thymopoietin as a negative control due to its primary role in T-cell differentiation.[2][3] A scrambled peptide control is also included to account for any non-specific peptide effects.

Comparative Analysis of this compound's Effects on Various Primary Cell Cultures

The following tables summarize hypothetical data from a panel of assays designed to assess the on-target and off-target effects of this compound and comparator molecules on different primary human cell cultures.

Table 1: Cell Viability Following 48-hour Treatment

Treatment (10 µM)Primary B-Lymphocytes (% Viability)Primary T-Lymphocytes (% Viability)Primary Monocytes (% Viability)Human Umbilical Vein Endothelial Cells (HUVECs) (% Viability)Primary Human Hepatocytes (% Viability)
Vehicle Control98.5 ± 2.199.1 ± 1.897.9 ± 2.598.8 ± 1.597.5 ± 3.0
This compound97.9 ± 2.398.5 ± 2.097.2 ± 2.898.1 ± 1.996.8 ± 3.2
Scrambled Peptide98.2 ± 1.998.8 ± 1.797.5 ± 2.698.5 ± 1.697.1 ± 2.9
Cytokine Cocktail95.1 ± 3.096.2 ± 2.594.8 ± 3.197.9 ± 2.096.5 ± 3.4
Thymopoietin98.0 ± 2.298.9 ± 1.697.6 ± 2.798.3 ± 1.897.0 ± 3.1

Data are presented as mean ± standard deviation.

Table 2: Cell Proliferation After 72-hour Treatment (Fold Change vs. Vehicle)

Treatment (10 µM)Primary B-Lymphocytes (Fold Change)Primary T-Lymphocytes (Fold Change)Primary Monocytes (Fold Change)HUVECs (Fold Change)Primary Human Hepatocytes (Fold Change)
Vehicle Control1.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.1
This compound3.5 ± 0.41.1 ± 0.21.0 ± 0.11.2 ± 0.21.1 ± 0.1
Scrambled Peptide1.1 ± 0.11.0 ± 0.11.0 ± 0.11.1 ± 0.11.0 ± 0.1
Cytokine Cocktail4.2 ± 0.51.8 ± 0.31.5 ± 0.21.1 ± 0.21.0 ± 0.1
Thymopoietin1.2 ± 0.22.8 ± 0.31.1 ± 0.11.0 ± 0.11.1 ± 0.1

Data are presented as mean ± standard deviation.

Table 3: B-Cell Differentiation Marker Expression (CD19+CD27+ Plasma cells) After 7 Days

Treatment (10 µM)% of CD19+CD27+ Cells
Vehicle Control2.1 ± 0.5
This compound25.4 ± 3.1
Scrambled Peptide2.5 ± 0.6
Cytokine Cocktail35.8 ± 4.0
Thymopoietin2.3 ± 0.4

Data are presented as mean ± standard deviation.

Table 4: Summary of RNA-Seq Analysis - Differentially Expressed Genes (DEGs) in Off-Target Cells

Treatment (10 µM)Primary T-Lymphocytes (No. of DEGs)HUVECs (No. of DEGs)Primary Human Hepatocytes (No. of DEGs)
This compound583
Scrambled Peptide241
Cytokine Cocktail1574528
Thymopoietin212126

DEGs defined as genes with >2-fold change in expression and a p-value <0.05 compared to vehicle control.

Visualizing Signaling and Experimental Design

To better understand the proposed mechanisms and experimental approach, the following diagrams are provided.

G cluster_b_cell On-Target B-Cell cluster_off_target Potential Off-Target Cells This compound This compound B_Cell_Receptor Putative B-Cell Surface Receptor This compound->B_Cell_Receptor Specific Binding T_Cell_Receptor Non-target T-Cell Surface Receptor This compound->T_Cell_Receptor Low/No Affinity Hepatocyte_Receptor Non-target Hepatocyte Surface Receptor This compound->Hepatocyte_Receptor Low/No Affinity B_Signal_Cascade Signal Transduction (e.g., cAMP/cGMP) B_Cell_Receptor->B_Signal_Cascade Off_Target_Signal Minimal/No Signal Transduction T_Cell_Receptor->Off_Target_Signal Hepatocyte_Receptor->Off_Target_Signal B_Differentiation B-Cell Differentiation (On-Target Effect) B_Signal_Cascade->B_Differentiation No_Effect No Cellular Effect (Off-Target Assessment) Off_Target_Signal->No_Effect

Caption: Hypothetical signaling pathway of this compound.

G cluster_assays Endpoint Assays start Isolate Primary Human Cells (B-cells, T-cells, Monocytes, HUVECs, Hepatocytes) culture Culture cells and treat with: - this compound - Scrambled Peptide - Cytokine Cocktail - Thymopoietin - Vehicle start->culture viability Viability/Cytotoxicity (MTS/LDH Assay) culture->viability proliferation Proliferation (BrdU/CFSE Assay) culture->proliferation cytokine Cytokine Profiling (Multiplex Assay) culture->cytokine rnaseq Transcriptomics (RNA-Seq) culture->rnaseq analysis Data Analysis and Comparison: - On-target vs. Off-target effects - this compound vs. Alternatives viability->analysis proliferation->analysis cytokine->analysis rnaseq->analysis

Caption: Experimental workflow for off-target assessment.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Primary Cell Isolation and Culture
  • Human B-Lymphocytes: Isolate from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads (CD19-). Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol.

  • Human T-Lymphocytes: Isolate from PBMCs using negative selection magnetic beads (CD3-). Culture in the same medium as B-lymphocytes.

  • Human Monocytes: Isolate from PBMCs using CD14+ magnetic beads. Culture in RPMI-1640 with 10% FBS and 1% penicillin-streptomycin.

  • HUVECs: Purchase from a commercial vendor and culture in EGM-2 endothelial cell growth medium.

  • Primary Human Hepatocytes: Purchase from a commercial vendor and culture in hepatocyte growth medium.

Cell Viability Assay (MTS Assay)
  • Seed 1 x 10^4 cells per well in a 96-well plate and allow to adhere overnight (for adherent cells).

  • Replace the medium with fresh medium containing the test articles (this compound, scrambled peptide, cytokine cocktail, Thymopoietin at 10 µM) or vehicle control.

  • Incubate for 48 hours at 37°C and 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Cell Proliferation Assay (BrdU Assay)
  • Seed 5 x 10^3 cells per well in a 96-well plate.

  • Treat cells with test articles or vehicle control as described above.

  • Incubate for 64 hours at 37°C and 5% CO2.

  • Add BrdU labeling solution to each well and incubate for an additional 8 hours.

  • Fix the cells, and add the anti-BrdU-POD antibody.

  • Add substrate solution and measure the absorbance at 370 nm (reference wavelength 492 nm).

  • Express proliferation as fold change relative to the vehicle control.

B-Cell Differentiation by Flow Cytometry
  • Culture 1 x 10^6 primary B-lymphocytes per well in a 24-well plate with the test articles or vehicle control.

  • After 7 days, harvest the cells and wash with PBS.

  • Stain with fluorescently labeled antibodies against CD19 and CD27 for 30 minutes on ice.

  • Wash the cells and acquire data on a flow cytometer.

  • Analyze the percentage of CD19+CD27+ cells in the live cell gate.

Whole-Transcriptome Sequencing (RNA-Seq)
  • Culture 1 x 10^6 cells per well in a 6-well plate and treat with test articles or vehicle control for 24 hours.

  • Harvest cells and extract total RNA using a suitable kit.

  • Assess RNA quality and quantity.

  • Prepare sequencing libraries from high-quality RNA samples.

  • Perform paired-end sequencing on a high-throughput sequencing platform.

  • Align reads to the human reference genome and perform differential gene expression analysis.

Conclusion

This guide outlines a comprehensive and systematic approach to evaluating the off-target effects of this compound in primary human cell cultures. The provided hypothetical data suggests that this compound exhibits a high degree of specificity for B-lymphocytes, with minimal impact on the other primary cell types tested, especially when compared to a broader-acting cytokine cocktail. The detailed protocols and visualizations serve as a practical resource for researchers aiming to conduct their own assessments. A thorough investigation of off-target effects is a critical step in the development of any novel therapeutic agent, ensuring a greater understanding of its biological activity and safety profile.

References

Safety Operating Guide

Navigating the Disposal of Bursin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory reagents is a cornerstone of a safe and efficient work environment. This guide provides essential safety and logistical information for the proper disposal of Bursin, a synthetic tripeptide used in life science research.

This compound is a tripeptide with the sequence Lys-His-Gly-NH2.[1][2] It is typically supplied as a lyophilized solid and may be in the form of a trifluoroacetate (TFA) salt, which is a common byproduct of peptide synthesis.[3] As a research chemical, it is imperative to handle and dispose of this compound and its associated waste with care to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the immediate safety and handling precautions for this compound.

Precaution CategorySpecific Guidance
Personal Protective Equipment (PPE) Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Handling Avoid inhalation of the lyophilized powder. Handle in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Storage Store this compound at -20°C in a tightly sealed container.[4]

Step-by-Step Disposal Protocol for this compound Waste

The proper disposal of this compound waste involves a systematic approach to segregate and manage different waste streams. The following protocol outlines the recommended steps.

1. Waste Segregation at the Source:

Proper segregation is the most critical step in laboratory waste management. Immediately after use, segregate this compound waste into the following categories:

  • Solid Waste: Includes contaminated consumables such as pipette tips, microfuge tubes, and gloves.

  • Liquid Waste: Includes aqueous solutions containing this compound and any solvents used for reconstitution or in experimental procedures.

  • Sharps Waste: Includes needles and syringes if used for administering this compound solutions.

2. Solid Waste Disposal:

  • Collection: Place all solid waste contaminated with this compound into a designated, clearly labeled hazardous waste container. The container should be lined with a durable plastic bag.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the date.

  • Storage: Store the sealed container in a designated satellite accumulation area away from general laboratory traffic.

  • Final Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

3. Liquid Waste Disposal:

  • Collection: Collect all liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.

    • Given that this compound may be supplied as a TFA salt, the liquid waste may be acidic. Ensure the collection container is made of a material compatible with weak acids (e.g., polyethylene).

  • Neutralization (if required and permitted): Depending on the concentration and local regulations, acidic waste from TFA salts may require neutralization before disposal. Consult your institution's EHS guidelines. If permitted, slowly add a weak base (e.g., sodium bicarbonate solution) while monitoring the pH until it is within the acceptable range for your facility's waste stream (typically between 6 and 8).

  • Labeling: Label the container with "Hazardous Waste," the full chemical name ("this compound," and "Trifluoroacetic acid" if applicable), an estimate of the concentration, and the date.

  • Final Disposal: Store the sealed container in secondary containment within a designated satellite accumulation area. Arrange for disposal through your institution's EHS office.

4. Sharps Waste Disposal:

  • Collection: Immediately place all used sharps into a designated, puncture-resistant sharps container.

  • Labeling: The sharps container should be labeled as "Biohazard" or "Sharps Waste" in accordance with institutional policy.

  • Final Disposal: Once the container is full (do not overfill), seal it and arrange for disposal through your institution's regulated medical waste or sharps waste disposal program.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Bursin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_processing Interim Processing cluster_disposal Final Disposal Bursin_Use Use of this compound in Experiment Solid_Waste Contaminated Solid Waste (Gloves, Tubes, Tips) Bursin_Use->Solid_Waste Liquid_Waste Aqueous this compound Solution (May contain TFA) Bursin_Use->Liquid_Waste Sharps_Waste Contaminated Sharps (Needles, Syringes) Bursin_Use->Sharps_Waste Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container Storage Secure Storage in Satellite Accumulation Area Solid_Container->Storage Neutralization Neutralization of Liquid Waste (if required) Liquid_Container->Neutralization Sharps_Container->Storage Neutralization->Storage EHS_Pickup Disposal via Institutional EHS / Licensed Contractor Storage->EHS_Pickup

This compound Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound waste, thereby fostering a secure research environment and minimizing environmental impact. Always consult your institution's specific safety and waste disposal guidelines, as local regulations may vary.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Bursine-2

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, researchers, and scientists engaged in the development of veterinary medicines, ensuring a safe handling environment is paramount. This guide provides essential safety and logistical information for the handling of Bursine-2, a live virus vaccine for infectious bursal disease in poultry. Adherence to these protocols is critical to minimize exposure risk and ensure the integrity of your work.

I. Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are the first line of defense against accidental exposure. While Bursine-2 is not classified as a hazardous substance, direct contact with the live virus and other components can cause temporary irritation or allergic reactions.[1][2]

Table 1: Recommended Personal Protective Equipment for Handling Bursine-2

PPE CategoryItemSpecifications and Use
Hand Protection Impervious GlovesRecommended for all handling procedures to prevent skin contact.[3]
Eye Protection Safety Glasses with Side ShieldsTo be worn if there is a risk of splashing or aerosol formation.[1][3]
Body Protection Laboratory Coat or Disposable CoverallsTo protect clothing and skin from contamination.[1][2]
Respiratory Protection Not generally requiredIn case of insufficient ventilation or dust formation, a suitable respiratory equipment should be worn.[1]

II. Operational Plan for Safe Handling

A structured workflow is crucial for minimizing contamination risks and ensuring operator safety. The following step-by-step process outlines the recommended procedure for handling Bursine-2 from reception to use.

  • Material Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Work Area Preparation : Designate a specific, well-ventilated area for handling. Ensure the surface is clean and decontaminated.

  • Gather Supplies : Have all necessary equipment, including PPE, reconstitution supplies, and a designated sharps container, readily available.

  • Don PPE : Put on all required personal protective equipment as detailed in Table 1.

  • Reconstitution : Follow the manufacturer's specific instructions for reconstituting the vaccine. This typically involves diluting the desiccated virus with the provided sterile diluent.

  • Avoid Aerosolization : When handling the liquid vaccine, work in a manner that minimizes the generation of aerosols or splashes.

  • Accidental Exposure : In case of eye or skin contact, rinse the affected area thoroughly with water.[2] If accidental injection occurs, wash the area with clean running water and seek immediate medical attention.[1][4]

The following diagram illustrates the standard operational workflow for handling Bursine-2.

G cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling A Inspect Container B Prepare Work Area A->B C Gather Supplies B->C D Don PPE C->D Proceed to Handling E Reconstitute Vaccine D->E F Handle with Care E->F G Decontaminate Work Area F->G Complete Handling H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J

Caption: Operational Workflow for Bursine-2 Handling.

III. Disposal Plan

Proper disposal of unused vaccine, containers, and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Sharps : All needles and syringes must be placed in a designated, puncture-proof sharps container.

  • Liquid Waste : Unused reconstituted vaccine should be decontaminated before disposal.

  • Solid Waste : Empty vials, gloves, gowns, and other contaminated materials should be collected in a biohazard bag.

  • Autoclaving : Steam sterilization is an effective method for decontaminating liquid and solid waste.

  • Incineration : High-temperature incineration is a suitable method for the final disposal of all waste streams.

  • Local Regulations : All disposal procedures must comply with local, state, and federal regulations for biohazardous waste.[4]

The decision-making process for the disposal of Bursine-2 waste is outlined in the diagram below.

G A Waste Generated B Sharps? A->B C Liquid Waste? B->C No E Sharps Container B->E Yes D Solid Waste? C->D No F Decontaminate (e.g., Autoclave) C->F Yes G Biohazard Bag D->G Yes H Final Disposal (e.g., Incineration) D->H No E->H F->H G->H

Caption: Disposal Plan for Bursine-2 Waste.

By implementing these safety and handling protocols, research facilities can maintain a secure environment for their personnel and advance their vital work in veterinary medicine. Always refer to the product's Safety Data Sheet (SDS) for the most current and detailed information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bursin
Reactant of Route 2
Bursin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.